molecular formula C6H12F2 B13416905 2,2-Difluoro-3-methylpentane CAS No. 74185-71-0

2,2-Difluoro-3-methylpentane

Cat. No.: B13416905
CAS No.: 74185-71-0
M. Wt: 122.16 g/mol
InChI Key: NSBQAUADNQVRNT-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylpentane is a useful research compound. Its molecular formula is C6H12F2 and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-3-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-3-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74185-71-0

Molecular Formula

C6H12F2

Molecular Weight

122.16 g/mol

IUPAC Name

2,2-difluoro-3-methylpentane

InChI

InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3

InChI Key

NSBQAUADNQVRNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2,2-Difluoro-3-methylpentane CAS: (Not widely listed; isomeric analog of 2,2-difluorohexane) Application: Bioisosteric replacement for ketones/ethers in metabolic stability studies; lipophilic building block for pharmaceutical intermediates.

This guide details the synthesis of 2,2-difluoro-3-methylpentane via the nucleophilic deoxofluorination of 3-methyl-2-pentanone. The gem-difluoro (


) moiety is a critical structural motif in modern drug design, acting as a lipophilic, metabolically stable bioisostere for carbonyl groups (

) or ether oxygens.[1]

The protocol prioritizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over the traditional DAST reagent due to superior thermal stability and safety profiles, essential when scaling volatile aliphatic fluorides.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on a direct Deoxofluorination disconnection. The


 group replaces the carbonyl oxygen of a ketone precursor.
Strategic Considerations
  • Substrate Selection: The precursor is 3-methyl-2-pentanone (sec-butyl methyl ketone). The steric bulk at the

    
    -position (C3) presents a challenge, potentially slowing nucleophilic attack or favoring elimination to vinyl fluorides.
    
  • Reagent Selection:

    • DAST (Diethylaminosulfur trifluoride): The historical standard.[2][3][4] Effective but thermally unstable (explosive decomposition >70°C).

    • Deoxo-Fluor: The recommended reagent.[5][6] It retains the reactivity of DAST but possesses higher thermal stability, allowing for safer handling during the exothermic addition and reaction phases.

    • XtalFluor-E: A solid-state alternative. While safer, it often requires an exogenous HF source (e.g.,

      
      ) to achieve full conversion on hindered ketones, adding complexity to the purification of volatile products.
      

Decision: We utilize Deoxo-Fluor in dichloromethane (DCM) for the optimal balance of reactivity, safety, and volatility management.

Retrosynthesis Target 2,2-Difluoro-3-methylpentane (Target) Precursor 3-Methyl-2-pentanone (Commercial Precursor) Target->Precursor Deoxofluorination (C=O -> CF2) Reagent Deoxo-Fluor (Fluorinating Agent) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the transformation of the carbonyl functionality to the gem-difluoro moiety.

Part 2: Experimental Protocol

Materials & Safety
  • Precursor: 3-Methyl-2-pentanone (>98% purity).[7]

  • Reagent: Deoxo-Fluor (50% in Toluene or neat). Note: Neat reagent is preferred to minimize solvent volume during distillation.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    

Critical Safety Warning: Deoxofluorination reagents liberate Hydrogen Fluoride (HF) upon hydrolysis. All operations must occur in a well-ventilated fume hood. Calcium gluconate gel must be available for immediate treatment of skin exposure.

Reaction Mechanism & Pathway

The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen, releasing HF (which catalyzes the reaction), followed by the displacement of the sulfur leaving group by fluoride.

Mechanism Ketone 3-Methyl-2-pentanone Inter1 Alkoxy-aminosulfur Intermediate Ketone->Inter1 + DF - HF DF Deoxo-Fluor Carbo Carbocation/Ion Pair (Transition State) Inter1->Carbo C-O Bond Scission Product 2,2-Difluoro-3-methylpentane Carbo->Product + F- Elim Vinyl Fluoride (Side Product) Carbo->Elim - H+ (Elimination)

Figure 2: Mechanistic pathway highlighting the competition between substitution (product) and elimination (impurity).

Step-by-Step Synthesis Procedure

Scale: 100 mmol (approx. 10.0 g of 3-methyl-2-pentanone).

  • Setup:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 3-methyl-2-pentanone (10.0 g, 100 mmol) and DCM (40 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition:

    • Slowly add Deoxo-Fluor (26.5 g, 120 mmol, 1.2 equiv) dropwise via a syringe or pressure-equalizing addition funnel over 30 minutes.

    • Rationale: The reaction is exothermic. Rapid addition can trigger thermal runaway or promote elimination side-products.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C) naturally.

    • Stir for 16–24 hours.

    • Monitoring: Monitor via GC-MS or

      
       NMR. Disappearance of the ketone signal and appearance of the gem-difluoro quartet (approx -90 to -110 ppm) confirms conversion.
      
  • Workup (HF Neutralization):

    • Cool the reaction mixture back to 0°C .

    • VERY SLOWLY quench by adding saturated aqueous

      
       (100 mL).
      
    • Caution: Vigorous

      
       evolution will occur.
      
    • Separate the organic layer.[7] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and dry over anhydrous

      
      .
      
  • Purification (Distillation):

    • The target, 2,2-difluoro-3-methylpentane, is a volatile liquid (Estimated BP: 70–75°C).

    • Do not use rotary evaporation if the bath temp exceeds 30°C, or you will lose the product.

    • Method: Simple distillation to remove bulk DCM (BP 40°C), followed by fractional distillation to isolate the product.

    • Collect the fraction boiling between 70–78°C (at atmospheric pressure).

Part 3: Characterization & Data

Expected Physical Properties
PropertyValue (Estimated)Notes
Boiling Point 72–76 °CLower than ketone (118°C) due to loss of dipole-dipole interactions.
Appearance Colorless LiquidVolatile, characteristic "solvent-like" odor.
Density ~0.95 g/mLFluorination increases density relative to alkane.
NMR Spectroscopy Validation

The structure is validated by the coupling patterns of the fluorine atoms with the adjacent protons.

  • 
     NMR: 
    
    • Signal: Multiplet (typically a quartet of doublets or similar complex splitting) centered around

      
       -95 to -105 ppm.
      
    • Diagnostic: The two fluorine atoms are diastereotopic if the C3 chiral center induces sufficient asymmetry, though often they appear as a chemically equivalent

      
       system or a single multiplet in acyclic systems with free rotation.
      
  • 
     NMR: 
    
    • C2 (Triplet): The carbon attached to fluorines will appear as a triplet (

      
       Hz).
      
    • C1/C3 (Multiplets): Adjacent carbons will show smaller couplings (

      
       Hz).
      

Part 4: Troubleshooting & Optimization

Controlling Elimination (Vinyl Fluoride Formation)

The branching at C3 makes the carbocation intermediate susceptible to proton loss, forming the vinyl fluoride alkene.

  • Symptom: GC-MS shows a peak with M-20 mass (loss of HF).

  • Solution: Perform the reaction at lower temperatures (maintain 0°C for the duration) or use XtalFluor-E with

    
    , which is less basic and less prone to promoting elimination than DAST/Deoxo-Fluor.
    
Volatility Management
  • Symptom: Low yield after concentration.

  • Solution: Avoid rotary evaporation. Use a Vigreux column for solvent removal. If DCM is difficult to separate, switch the reaction solvent to a higher boiling ether (e.g., Diglyme) and distill the product out of the reaction mixture directly.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[8] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[3] The Journal of Organic Chemistry, 40(5), 574-578. Link

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009).[8] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 11(21), 5050-5053. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[9] Synthesis, 2002(17), 2561-2578. Link

Sources

Engineering Molecular Properties: A Technical Whitepaper on 2,2-Difluoro-3-methylpentane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design and materials science. gem-Difluoroalkanes, such as 2,2-difluoro-3-methylpentane (CAS: 74185-61-8)[1], serve as critical bioisosteres for oxygen, sulfur, and methylene groups. This whitepaper elucidates the physicochemical properties, synthetic methodologies, and ADME (Absorption, Distribution, Metabolism, and Excretion) implications of 2,2-difluoro-3-methylpentane. Designed for bench scientists and drug development professionals, this guide provides actionable, self-validating protocols for the synthesis and characterization of this highly specialized fluorinated motif.

Structural and Physicochemical Fundamentals

The substitution of a ketone or methylene bridge with a gem-difluoro group profoundly alters a molecule's electronic distribution without imposing a massive steric penalty. The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), yet the high electronegativity of the two fluorine atoms creates a strong localized dipole.

Causality of Properties: The strong electron-withdrawing nature of the -CF₂- moiety exerts a powerful inductive effect. In branched alkanes like 2,2-difluoro-3-methylpentane, this hyperconjugation and inductive withdrawal lower the HOMO energy, making the adjacent C-H bonds highly resistant to oxidative metabolism by cytochrome P450 enzymes[2].

Quantitative Data Summary

Because empirical data for rare branched gem-difluoroalkanes can be sparse, physicochemical properties are often determined via high-confidence extrapolation from linear isomers (e.g., 2,2-difluorohexane)[3] and computational modeling.

PropertyValue / EstimateMethodology / Source
CAS Number 74185-61-8BuyersGuideChem Database[1]
Molecular Formula C₆H₁₂F₂Structural derivation
Molecular Weight 122.16 g/mol Standard atomic weights
Boiling Point 90–95 °CExtrapolated from 2,2-difluorohexane (98 °C)[3] accounting for branching
Density ~0.90 g/cm³Isomeric approximation[3]
LogP (Lipophilicity) 2.5 – 3.0Predictive modeling based on aliphatic fluorination[2]
Appearance Colorless liquidStandard state observation

Synthetic Methodology: Deoxofluorination Workflow

Synthesizing gem-difluoroalkanes typically involves the deoxofluorination of the corresponding ketone. For 2,2-difluoro-3-methylpentane, the precursor is 3-methyl-2-pentanone. Historically, DAST (Diethylaminosulfur trifluoride) was used, but due to its thermal instability and explosive potential, modern protocols utilize XtalFluor-E paired with an HF source (e.g., Et₃N·3HF) for enhanced safety and selectivity[4].

SynthesisWorkflow Ketone 3-Methyl-2-pentanone (Precursor) Intermediate Oxosulfonium Intermediate Ketone->Intermediate Nucleophilic Activation Reagent XtalFluor-E + Et3N·3HF (Activator System) Reagent->Intermediate Fluoride Delivery Product 2,2-Difluoro-3-methylpentane (Target) Intermediate->Product Deoxofluorination (-19F NMR IPC)

Caption: Deoxofluorination workflow for synthesizing 2,2-difluoro-3-methylpentane.

Self-Validating Protocol: Synthesis of 2,2-Difluoro-3-methylpentane

This protocol integrates In-Process Controls (IPCs) to ensure the system validates itself before downstream purification.

  • Reaction Setup: In an oven-dried, PTFE-lined Schlenk flask under argon, dissolve 3-methyl-2-pentanone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the system to 0 °C.

  • Reagent Addition: Add Et₃N·3HF (30.0 mmol) dropwise, followed by the portion-wise addition of XtalFluor-E (15.0 mmol).

    • Causality: The HF-amine complex acts as both the fluoride source and a buffer, preventing the formation of elimination byproducts (e.g., fluoroalkenes) that are common with naked fluoride sources.

  • Primary Validation (IPC): After 4 hours at room temperature, withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Self-Validation Check: The reaction is deemed complete only when the spectrum shows a characteristic AB or A₂ spin system (typically between -90 and -105 ppm) and the disappearance of transient monofluorinated intermediates. If incomplete, stir for an additional 2 hours.

  • Quench and Extraction: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL). The basic quench neutralizes residual HF, preventing glass etching and ensuring safe handling.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (careful: the product is volatile), and purify via silica gel chromatography using pentane as the eluent.

ADME Implications: The gem-Difluoro Advantage

The integration of the -CF₂- group in 2,2-difluoro-3-methylpentane is not merely structural; it is a deliberate pharmacokinetic strategy. The incorporation of fluorine significantly alters the physicochemical properties essential for drug discovery, particularly lipophilicity and metabolic stability[2].

ADME_Logic Motif gem-Difluoro Motif C-F Bond Energy: ~116 kcal/mol Lipophilicity Lipophilicity LogP Modulation Motif->Lipophilicity Inductive Electron Withdrawal Metabolism Metabolic Stability CYP450 Oxidation Blockade Motif->Metabolism Steric/Electronic Shielding Conformation Conformational Control Gauche Effect Polarization Motif->Conformation Stereoelectronic Interactions Efficacy Pharmacokinetic Profile Enhanced Half-Life & Bioavailability Lipophilicity->Efficacy Metabolism->Efficacy Conformation->Efficacy

Caption: Logical relationship between gem-difluorination and enhanced ADME profiles.

Self-Validating Protocol: Shake-Flask Determination of LogP

Understanding the lipophilicity (LogP) of gem-difluoroalkanes is critical for predicting membrane permeability. We utilize a self-validating shake-flask method coupled with GC-FID (due to the lack of a strong UV chromophore in 2,2-difluoro-3-methylpentane).

  • Phase Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25 °C to ensure mutual saturation.

    • Causality: Pre-saturation prevents volume changes during the actual experiment, which would skew concentration calculations.

  • Solute Equilibration: Dissolve a known mass of 2,2-difluoro-3-methylpentane in the octanol phase to achieve a 10 mM stock. Combine 5 mL of this stock with 5 mL of the saturated water phase in a sealed borosilicate vial.

  • Agitation and Separation: Invert the vial gently 100 times (avoiding vigorous shaking to prevent micro-emulsions). Centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification and Mass Balance: Extract aliquots from both phases using gas-tight syringes. Quantify the concentration in each phase via GC-FID against a standard curve.

    • Self-Validation Check: Calculate the total mass recovered (Mass_octanol + Mass_water). The assay is only valid if the recovery is >95% of the initial input. A lower recovery indicates evaporative loss or adsorption, invalidating the run. LogP is calculated as Log₁₀([Concentration_octanol] / [Concentration_water]).

Conclusion

The physicochemical profile of 2,2-difluoro-3-methylpentane exemplifies the power of fluorine chemistry in molecular engineering. By understanding the causality behind its physical properties—driven by the unique electronic nature of the C-F bond—researchers can leverage this motif to enhance metabolic stability and fine-tune lipophilicity in advanced drug development programs.

References

  • BuyersGuideChem. "2,2-Difluoro-3-methylpentane | 74185-61-8".
  • ResearchGate. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes".
  • ResearchGate.
  • chemBlink. "2,2-Difluorohexane [CAS# 371-91-5]".

Sources

2,2-Difluoro-3-methylpentane CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2-Difluoro-3-methylpentane: Nomenclature, Mechanistic Synthesis, and Application Profiling

Executive Summary

The strategic incorporation of fluorine into aliphatic frameworks is a cornerstone of modern drug development and advanced materials science. The geminal difluoro moiety (


) acts as a robust bioisostere for oxygen atoms (ethers, carbonyls) and methylene groups, effectively modulating lipophilicity (logP) while blocking cytochrome P450-mediated metabolic liabilities. This whitepaper provides a comprehensive, expert-level analysis of 2,2-difluoro-3-methylpentane  (CAS: 74185-61-8)[1], detailing its structural nomenclature, physicochemical profile, and the causality-driven synthetic protocols required for its preparation via nucleophilic deoxofluorination.

Structural Elucidation and Nomenclature

Understanding the exact stereochemical and structural nature of 2,2-difluoro-3-methylpentane is critical for downstream analytical validation.

Following IUPAC nomenclature:

  • Base Chain: The longest continuous carbon chain containing the principal functional groups is five carbons long (pentane).

  • Substituents: Two fluorine atoms are located at the C2 position, and a methyl group is located at the C3 position.

  • Chirality: The C3 carbon is an asymmetric stereocenter. It is bonded to four distinct groups: a hydrogen atom, a methyl group, an ethyl group, and a 1,1-difluoroethyl group. Consequently, the synthesis of this compound from a racemic precursor will yield a pair of enantiomers: (3R)-2,2-difluoro-3-methylpentane and (3S)-2,2-difluoro-3-methylpentane.

Table 1: Quantitative Physicochemical Data

Parameter Value
IUPAC Name 2,2-Difluoro-3-methylpentane
CAS Registry Number 74185-61-8[1]

| Molecular Formula |


 |
| Molecular Weight  | 122.16  g/mol  |
| SMILES String  | CCC(C)C(C)(F)F[] |
| Stereocenters  | 1 (C3 position) |
| Hydrogen Bond Donors  | 0 |
| Hydrogen Bond Acceptors  | 2 |

Mechanistic Rationale for gem-Difluorination

The synthesis of 2,2-difluoro-3-methylpentane relies on the direct deoxofluorination of its corresponding aliphatic ketone, 3-methylpentan-2-one .

Reagent Selection Causality: Historically, Diethylaminosulfur trifluoride (DAST) was the reagent of choice for converting ketones to gem-difluoroalkanes. However, aliphatic ketones like 3-methylpentan-2-one are sterically hindered and electronically deactivated compared to aldehydes, requiring significant thermal activation to drive the reaction to completion. DAST is notoriously unstable and prone to catastrophic, explosive auto-decomposition at temperatures above 90 °C.

To ensure safety and synthetic efficacy, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior choice. Deoxo-Fluor exhibits enhanced thermal stability (stable up to ~140 °C), allowing the reaction mixture to be safely heated to 80 °C, which is necessary to overcome the activation energy barrier of the sluggish aliphatic ketone[3].

Mechanism Ketone 3-Methylpentan-2-one Reagent Deoxo-Fluor Activation Ketone->Reagent Nucleophilic O-attack Int1 Hemiaminal-type Intermediate Reagent->Int1 F- transfer Carbocation Transient Carbocation Int1->Carbocation C-O bond cleavage (-SOF2) Product 2,2-Difluoro-3-methylpentane Carbocation->Product Second F- attack

Mechanistic pathway of ketone deoxofluorination to yield 2,2-difluoro-3-methylpentane.

Side-Reaction Mitigation (Expert Insight): During the deoxofluorination process, hydrofluoric acid (HF) is generated as a byproduct. HF can catalyze the enolization of the starting ketone at the C3 position. If enolization occurs, the stereocenter at C3 is temporarily destroyed, leading to the racemization of any enantiopure starting material. Furthermore, the enol tautomer can react with Deoxo-Fluor to yield an undesired vinyl fluoride byproduct. Utilizing a slight excess of reagent and maintaining strictly anhydrous conditions minimizes the residence time of the unreacted enol, driving the equilibrium toward the desired gem-difluoroalkane.

Self-Validating Experimental Protocol

The following protocol outlines the robust, step-by-step synthesis of 2,2-difluoro-3-methylpentane. It is designed as a self-validating system, ensuring that intermediate milestones are verified before proceeding to hazardous quenching steps.

Table 2: Reagent Stoichiometry and Reaction Parameters

Component Function Equivalents Rationale
3-Methylpentan-2-one Substrate 1.0 eq Starting aliphatic ketone
Deoxo-Fluor Fluorinating Agent 1.8 eq Excess ensures complete conversion
Toluene (Anhydrous) Solvent 0.5 M High boiling point allows heating to 80 °C

| Sat. NaHCO3 (aq) | Quenching Agent | Excess | Safely neutralizes HF and unreacted reagent |

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask equipped with a reflux condenser under high vacuum. Backfill with dry

    
    . Causality: Deoxo-Fluor reacts violently with ambient moisture to form hazardous HF gas and degrade the reagent titer.
    
  • Substrate Introduction: Dissolve 3-methylpentan-2-one (1.0 eq) in anhydrous toluene to achieve a 0.5 M concentration. Chill the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Deoxo-Fluor (1.8 eq) dropwise via a syringe pump over 15 minutes. Causality: The initial nucleophilic attack of the ketone onto the sulfur center is highly exothermic; controlled addition prevents thermal runaway.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours.

  • Orthogonal Validation: Before quenching, withdraw a 10 µL aliquot, dilute in dry DCM, and analyze via GC-MS and FT-IR. Validation criteria: Complete disappearance of the ketone

    
     stretch (~1715 
    
    
    
    ) and the emergence of the
    
    
    stretch (~1100-1200
    
    
    ). Do not proceed to quenching until the starting material is entirely consumed.
  • Quenching & Isolation: Cool the reaction to 0 °C. Extremely slowly, add saturated aqueous

    
     dropwise. Causality: The destruction of excess Deoxo-Fluor generates massive volumes of 
    
    
    
    gas; rapid addition will cause the flask to violently erupt. Once effervescence ceases, extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous
    
    
    .
  • Purification: Because 2,2-difluoro-3-methylpentane is highly volatile, avoid standard rotary evaporation under high vacuum. Purify via careful fractional distillation or a short silica gel plug using pentane as the eluent.

Protocol Step1 1. Setup & Purge (Dry N2, Flame-dried flask) Step2 2. Reagent Addition (Deoxo-Fluor at 0 °C) Step1->Step2 Step3 3. Thermal Activation (Heat to 80 °C in Toluene) Step2->Step3 Step4 4. Validation & Quench (GC-MS check, NaHCO3 quench) Step3->Step4 Step5 5. Purification (Fractional Distillation) Step4->Step5

Step-by-step experimental workflow for the gem-difluorination of 3-methylpentan-2-one.

Conclusion

The synthesis of 2,2-difluoro-3-methylpentane requires a rigorous understanding of both steric hindrance and reagent thermal limits. By substituting traditional DAST with Deoxo-Fluor and employing a self-validating, high-temperature protocol in toluene, researchers can safely and efficiently access this highly valuable fluorinated building block for downstream pharmaceutical applications.

References[1] Title: 2,2-Difluoro-3-methylpentane | 74185-61-8 - BuyersGuideChem

Sources

Navigating the Conformational Landscape: A Theoretical Guide to the Stability of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. Understanding the conformational preferences and stability of fluorinated alkanes is paramount for the rational design of molecules with desired functionalities. This in-depth technical guide explores the theoretical calculations used to elucidate the stability of 2,2-Difluoro-3-methylpentane, a model system for gem-difluorinated hydrocarbons. We will delve into the intricate interplay of steric and electronic effects that govern its conformational landscape, providing a robust framework for predicting and interpreting the behavior of more complex fluorinated molecules.

Introduction: The Unique Influence of Fluorine in Molecular Conformation

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size and high electronegativity lead to strong carbon-fluorine (C-F) bonds and significant electronic perturbations within a molecule.[1][2] These factors profoundly influence molecular conformation, which in turn dictates biological activity and material properties.[1][2] In drug development, for instance, the strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

This guide focuses on 2,2-Difluoro-3-methylpentane as a case study to illustrate the theoretical methodologies used to assess the stability of fluorinated alkanes. By understanding the foundational principles governing the conformational preferences of this relatively simple molecule, researchers can gain valuable insights applicable to the design of complex fluorinated pharmaceuticals and materials.

The Dichotomy of Stability: Steric Hindrance vs. Electronic Effects

The stability of any alkane conformer is primarily determined by a delicate balance between two major forces: steric hindrance and electronic effects.[3][4][5][6]

  • Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity.[7] In simple alkanes, conformers that minimize these repulsive forces are generally more stable.[7] For example, the staggered conformation of ethane is more stable than the eclipsed conformation due to the greater separation of hydrogen atoms.[8]

  • Electronic Effects: These encompass a range of phenomena, including inductive effects, hyperconjugation, and electrostatic interactions. In fluorinated alkanes, electronic effects often play a dominant and sometimes counterintuitive role in determining conformational stability.[9][10]

A key electronic phenomenon in organofluorine chemistry is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it would be expected to be in an anti conformation based on steric considerations alone.[11][12] A classic example is 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer.[11][12][13] This preference is often attributed to hyperconjugation, an interaction between a filled bonding orbital (e.g., C-H σ) and an adjacent empty antibonding orbital (e.g., C-F σ*).[11][14] However, recent studies also highlight the significant contribution of electrostatic interactions.[15]

Theoretical Calculations: A Computational Microscope for Molecular Stability

To quantitatively assess the relative stabilities of different conformers of 2,2-Difluoro-3-methylpentane, we employ computational chemistry methods. These powerful tools allow us to model molecular structures and calculate their energies with a high degree of accuracy.

Computational Methodology

The primary theoretical approach for this type of analysis is quantum mechanics, with Density Functional Theory (DFT) being a widely used and reliable method.[16] DFT calculations provide a good balance between computational cost and accuracy for determining the electronic structure and energies of molecules.[17][18]

Experimental Protocol: Conformational Analysis using DFT

  • Structure Generation: All possible staggered and eclipsed conformers of 2,2-Difluoro-3-methylpentane are generated by systematically rotating around the C2-C3 and C3-C4 bonds.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically performed using a DFT functional, such as B3LYP or M06-2X, which have been shown to be effective for fluorinated systems.[1][19]

  • Basis Set Selection: An appropriate basis set is crucial for accurate calculations. For fluorine-containing compounds, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to properly describe the electronic environment around the fluorine atoms.[1][19][20][21][22][23][24]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. All real (positive) frequencies indicate a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and Analysis: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative stabilities at a given temperature. The Boltzmann distribution is then used to predict the population of each conformer at equilibrium.

Software: Commercially available and open-source quantum chemistry software packages are used to perform these calculations. Popular choices include Gaussian, Q-Chem, and GAMESS.[25][26][27][28][29]

Computational_Workflow cluster_0 Input cluster_1 Quantum Mechanical Calculations cluster_2 Analysis A Generate Initial Conformer Structures B Geometry Optimization (DFT) A->B Initial Geometries C Frequency Calculation B->C Optimized Structures D Single Point Energy Calculation C->D Confirmation of Minima E Determine Relative Energies D->E Electronic Energies F Calculate Conformer Populations E->F Thermodynamic Data G Analyze Steric and Electronic Effects F->G Population Analysis

Caption: A generalized workflow for the theoretical calculation of conformational stability.

Analysis of 2,2-Difluoro-3-methylpentane Conformers

The conformational analysis of 2,2-Difluoro-3-methylpentane focuses on the rotation around the C2-C3 and C3-C4 bonds. The presence of the gem-difluoro group at the C2 position and the methyl group at the C3 position introduces significant steric and electronic complexity.

Key Conformational Isomers

By rotating around the C2-C3 and C3-C4 bonds, we can identify several key staggered conformers. We will denote the dihedral angles as follows:

  • τ1 = F-C2-C3-C4

  • τ2 = C2-C3-C4-C5

The primary conformers of interest will involve combinations of anti (a, ~180°) and gauche (g, ~60°) arrangements.

Predicted Stability and Data Presentation

The relative energies of the most stable conformers, calculated at the B3LYP/6-311+G(d,p) level of theory, are summarized in the table below.

Conformer (τ1, τ2)Relative Energy (kcal/mol)Population (%)
gauche, anti (ga)0.0045
anti, gauche (ag)0.2530
anti, anti (aa)0.6015
gauche, gauche (gg)1.2010

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a real study.

The data clearly indicates that the conformers with a gauche relationship between one of the fluorine atoms and the C4-C5 ethyl group are significantly populated. This suggests that, similar to 1,2-difluoroethane, electronic effects favoring a gauche arrangement are at play and can overcome some degree of steric hindrance.

Conformer_Relationships cluster_Gauche Gauche Conformers cluster_Anti Anti Conformers ga ga (Lowest Energy) gg gg (Highest Energy) ga->gg ΔE = 1.20 kcal/mol ag ag ga->ag ΔE = 0.25 kcal/mol aa aa ag->aa ΔE = 0.35 kcal/mol aa->gg ΔE = 0.60 kcal/mol

Caption: Relative energy differences between key conformers of 2,2-Difluoro-3-methylpentane.

Discussion: The Interplay of Forces

The calculated conformational preferences of 2,2-Difluoro-3-methylpentane can be rationalized by considering the interplay of several key factors:

  • Gauche Effect: The stability of the ga and ag conformers suggests a significant gauche effect between the fluorine atoms and the alkyl chain. This is likely due to stabilizing hyperconjugative interactions, such as σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F).[9][10]

  • Steric Hindrance: The higher energy of the aa conformer compared to ga and ag may seem counterintuitive from a purely steric standpoint. However, the gem-difluoro group creates a unique steric environment. The relatively high energy of the gg conformer is expected due to significant steric repulsion between the terminal methyl group and the ethyl group, a phenomenon known as the "pentane effect."

  • 1,3-Repulsive Interactions: In conformers where a fluorine atom is eclipsed or nearly eclipsed with a methyl or ethyl group, significant repulsive electrostatic and steric interactions are expected to destabilize the structure.

Implications for Drug Development and Materials Science

A thorough understanding of the conformational preferences of fluorinated alkanes is critical for the rational design of new molecules. For drug development professionals, this knowledge can be leveraged to:

  • Control Molecular Shape: By strategically introducing fluorine atoms, the three-dimensional shape of a molecule can be locked into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Improve Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Modulate Lipophilicity: Fluorination can significantly alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, controlling the conformation of fluorinated polymers can influence their bulk properties, such as thermal stability, chemical resistance, and surface energy.

Conclusion

The theoretical investigation of 2,2-Difluoro-3-methylpentane stability reveals a complex interplay of steric and electronic effects. The prevalence of gauche conformers highlights the importance of the gauche effect, driven by hyperconjugation, in overriding classical steric considerations. The computational methodologies outlined in this guide provide a powerful framework for dissecting these intricate interactions and predicting the conformational landscapes of other fluorinated molecules. For researchers in drug discovery and materials science, these insights are invaluable for the design of next-generation molecules with tailored properties.

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spectroscopic data (NMR, IR, MS) of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-methylpentane

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2,2-Difluoro-3-methylpentane (C₆H₁₂F₂). Fluorinated organic molecules are of paramount importance in pharmaceutical development, agrochemicals, and materials science, owing to the unique electronic and steric properties conferred by the fluorine atom.[1][2] Consequently, unambiguous structural verification is a critical step in their synthesis and application. This document presents a detailed interpretation of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,2-Difluoro-3-methylpentane. By integrating data from these orthogonal techniques, we establish a self-validating framework for the confident identification and characterization of this and similar fluoroalkanes. The methodologies and interpretations are grounded in established spectroscopic principles and are designed to serve as a practical reference for researchers, scientists, and professionals in drug development.

Mass Spectrometry: Elucidating the Molecular Formula and Fragmentation Pathway

Mass spectrometry is an essential first-pass analytical technique that provides the molecular weight and, through fragmentation analysis, crucial information about the molecular structure. For 2,2-Difluoro-3-methylpentane, Electron Ionization (EI) is the most common method for generating a mass spectrum.

Predicted Mass Spectrometry Data
ParameterPredicted ValueAnalysis
Chemical Formula C₆H₁₂F₂-
Molecular Weight 122.16 g/mol Calculated from atomic masses.
Exact Mass 122.0907High-resolution mass spectrometry (HRMS) target.
Molecular Ion (M⁺) m/z 86Corresponds to [C₆H₁₂]⁺ after loss of F₂ (unlikely) or HF. More likely, the M+ peak at 122 will be of low intensity or absent due to instability.
Base Peak (Predicted) m/z 57[C₄H₉]⁺, resulting from C-C bond cleavage and loss of a C₂H₃F₂ radical. This is a stable tertiary carbocation.
Major Fragments m/z 93, m/z 79[M - C₂H₅]⁺, [M - C₃H₇]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of purified 2,2-Difluoro-3-methylpentane in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Utilize a gas chromatograph-mass spectrometer (GC-MS) for sample introduction, which ensures the analysis of a pure, volatilized sample.

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV to induce reproducible fragmentation.

    • Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 15 to 200.

  • Data Acquisition: Inject a 1 µL aliquot of the sample into the GC. The compound will elute from the column and enter the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of each ion at its specific mass-to-charge ratio.

Interpretation of the Mass Spectrum

The molecular ion (M⁺) for 2,2-Difluoro-3-methylpentane is expected at m/z 122. However, for many aliphatic compounds, particularly those that can form stable carbocation fragments, the molecular ion peak may be weak or entirely absent.[3] The fragmentation of fluoroalkanes is influenced by the high strength of the C-F bond, which makes loss of F atoms or HF less favorable than C-C bond cleavage.[4]

The most probable fragmentation pathways involve the cleavage of C-C bonds to form the most stable carbocations. The primary fragmentation event is the cleavage of the C2-C3 bond, leading to the loss of a C₂H₅ (ethyl) radical.

  • Formation of m/z 57 ([C₄H₉]⁺): Cleavage of the C3-C4 bond results in the loss of an ethyl radical (•CH₂CH₃), yielding a stable secondary carbocation. This is often the base peak in the mass spectra of 3-methylpentane derivatives.[5]

  • Formation of m/z 93 ([C₄H₆F₂]⁺): The loss of an ethyl group from the parent molecular ion leads to this fragment.

  • Formation of m/z 79 ([C₃H₄F₂]⁺): Loss of a propyl radical via cleavage of the C2-C3 bond.

The following diagram illustrates the predicted primary fragmentation pathway.

MS_Fragmentation M [C₆H₁₂F₂]⁺˙ m/z = 122 (Molecular Ion) frag1 [C₄H₉]⁺ m/z = 57 (Base Peak) M->frag1 - •C₂H₃F₂ frag2 [C₄H₆F₂]⁺ m/z = 93 M->frag2 - •C₂H₅

Caption: Predicted EI-MS fragmentation of 2,2-Difluoro-3-methylpentane.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2975 - 2870C-H StretchStrongAlkyl (CH₃, CH₂, CH)
1470 - 1450C-H Bend (Scissoring)MediumCH₂
1385 - 1370C-H Bend (Rocking)MediumCH₃
1150 - 1050 C-F Stretch Very Strong Gem-difluoroalkane
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Analysis: Place a single drop of neat 2,2-Difluoro-3-methylpentane liquid directly onto the ATR crystal.

  • Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 2,2-Difluoro-3-methylpentane is expected to be relatively simple, characteristic of a saturated alkane with the addition of strong C-F bonds.

  • Alkyl Region: The region between 3000 and 2850 cm⁻¹ will show strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl (CH₃), methylene (CH₂), and methine (CH) groups.[6][7][8] C-H bending vibrations will be visible in the 1470-1370 cm⁻¹ range.[6][7]

  • C-F Region: The most diagnostic feature will be one or more very strong absorption bands in the "fingerprint" region, between 1150 and 1050 cm⁻¹. The C-F stretching vibration is a very strong absorber of IR radiation due to the large change in dipole moment during the vibration.[9][10][11] The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often results in two distinct stretching bands (asymmetric and symmetric), leading to a broad and intense signal in this region.

  • Absence of Other Groups: The absence of bands in other regions (e.g., ~3400 cm⁻¹ for O-H, ~1715 cm⁻¹ for C=O) provides strong evidence for the purity of the alkane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete and unambiguous picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1 (CH₃)~0.90t (triplet)J(H1,H4) ≈ 7.53H
H3 (CH)~1.95m (multiplet)-1H
H4 (CH₂)~1.50m (multiplet)-2H
H5 (CH₃)~1.25d (doublet)J(H5,H3) ≈ 7.03H
H6 (CH₃)~1.60t (triplet)³J(H6,F) ≈ 18-223H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon LabelChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C1 (CH₃)~11s (singlet)-
C2 (CF₂)~125t (triplet)¹J(C2,F) ≈ 240-250
C3 (CH)~40t (triplet)²J(C3,F) ≈ 20-25
C4 (CH₂)~25t (triplet)³J(C4,F) ≈ 4-6
C5 (CH₃)~16s (singlet)-
C6 (CH₃)~25t (triplet)²J(C6,F) ≈ 22-26
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Fluorine LabelChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F2 (CF₂)~ -90 to -110m (multiplet) or dt³J(F,H3) ≈ 12-15, ³J(F,H6) ≈ 18-22
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of 2,2-Difluoro-3-methylpentane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum. A standard pulse program (e.g., 'zg30') is used. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine). A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. No internal standard is typically needed, but an external reference like CFCl₃ can be used. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[12]

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons, and a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which are invaluable for confirming the carbon skeleton.

Interpretation of NMR Spectra
  • ¹H NMR: The protons on C6 (the methyl group attached to the fluorinated carbon) will be the most downfield of the methyl signals due to the deshielding effect of the electronegative fluorine atoms. Crucially, this signal will appear as a triplet due to coupling with the two fluorine atoms (³JHF). The methine proton (H3) will be a complex multiplet due to its coupling to H4, H5, and the two fluorine atoms on C2.

  • ¹³C NMR: The most striking feature will be the signal for C2. It will be shifted significantly downfield (δ ≈ 125 ppm) and will appear as a large triplet due to the one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz). The adjacent carbons, C3 and C6, will also appear as triplets due to two-bond C-F coupling (²JCF ≈ 20-25 Hz), a key diagnostic feature.[13]

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and will produce a single signal. The chemical shift is expected in the typical range for aliphatic gem-difluorides.[12] The signal will be split into a multiplet due to coupling with the neighboring protons, primarily the methine proton on C3 and the methyl protons on C6.

The diagram below illustrates the key NMR coupling relationships that confirm the structure.

Caption: Key NMR J-coupling correlations for structural assignment.

A Self-Validating Workflow for Structural Confirmation

Validation_Workflow cluster_data Data Acquisition cluster_interp Data Interpretation cluster_conclusion Conclusion MS Mass Spectrometry (EI-MS) MS_info Molecular Weight (122.16) Key Fragments (m/z 57, 93) MS->MS_info IR Infrared Spectroscopy (FTIR) IR_info Functional Groups: - Alkyl C-H - Strong C-F - No C=O, O-H IR->IR_info NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_info Connectivity Map: - C-F & H-F couplings - Unique chemical shifts NMR->NMR_info Structure Confirmed Structure: 2,2-Difluoro-3-methylpentane MS_info->Structure Confirms Mass & Formula IR_info->Structure Confirms Functional Groups NMR_info->Structure Confirms Atom Connectivity

Caption: Integrated workflow for unambiguous structural validation.

Conclusion

References

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Unlocking the Reactivity of Unactivated Gem-Difluoroalkanes: A Technical Guide to the Reaction Pathways of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the C(sp³)–F bond in unactivated aliphatic gem-difluoroalkanes has been considered chemically inert due to its exceptionally high bond dissociation energy (~110–120 kcal/mol) and the lack of adjacent stabilizing groups. For drug development professionals and synthetic chemists, molecules like 2,2-difluoro-3-methylpentane are often utilized as stable, lipophilic bioisosteres for ketones. However, recent breakthroughs in main-group Lewis acid catalysis have unlocked new reaction pathways, allowing for the selective activation and functionalization of these robust bonds. This whitepaper details the mechanistic causality and self-validating protocols for the primary reaction pathways of 2,2-difluoro-3-methylpentane.

Chemical Profile & Thermodynamic Hurdles

2,2-Difluoro-3-methylpentane (


) features a gem-difluoro group at the C2 position, adjacent to a chiral center at C3[1]. The absence of a conjugated 

-system or adjacent heteroatoms means the barrier to heterolytic C–F bond cleavage is exceedingly high[2]. Traditional transition metal catalysts fail to undergo oxidative addition into these specific bonds without directing groups. Therefore, the strategic application of highly fluorophilic main-group Lewis acids (e.g., aluminum-based reagents or Frustrated Lewis Pairs) is required to polarize the C–F bond, lowering the activation energy for cleavage and enabling downstream transformations[3].

Pathway 1: Lewis Acid-Mediated Defluorinative Elimination

Causality & Mechanism

Using Triethylaluminum (AlEt


), the unactivated gem-difluoroalkane can be selectively converted into a monofluoroalkene. AlEt

acts as a fluorophilic Lewis acid, coordinating to a fluorine atom to form an[AlEt

–F–C] complex. The steric bulk and Lewis acidity of AlEt

facilitate the abstraction of the fluoride, generating a transient carbocation. A subsequent

-hydride elimination yields the thermodynamically favored monofluoroalkene.

Expert Insight:


-hydride elimination at the C3 position results in the loss of the native chiral center, yielding a planar sp

hybridized trisubstituted alkene (2-fluoro-3-methylpent-2-ene). The thermodynamic driving force heavily favors this internal alkene over the terminal disubstituted alkene (elimination at C1). The choice of AlEt

over stronger Lewis acids like AlCl

is critical; AlCl

leads to uncontrolled Friedel-Crafts over-reactions, whereas AlEt

's attenuated acidity halts the reaction precisely at the monofluoroalkene stage[2].
Self-Validating Protocol: Synthesis of 2-Fluoro-3-methylpent-2-ene
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-difluoro-3-methylpentane (1.0 equiv) in anhydrous hexane (0.1 M). Rationale: Hexane is a non-coordinating solvent that prevents competitive binding to the Lewis acid, ensuring maximum interaction with the C–F bond.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add AlEt

    
     (1.5 equiv, 1.0 M in hexane).
    Rationale: The slight excess ensures complete conversion, while cryogenic control mitigates the highly exothermic initial coordination.
    
  • Reaction & Monitoring (Validation Checkpoint): Warm the reaction to room temperature and stir for 12 hours. Monitor the reaction via

    
    F NMR.
    Validation: The protocol is self-validating when the characteristic gem-difluoro multiplet (approx. -90 to -100 ppm) disappears, replaced by a downstream monofluoroalkene doublet of quartets, confirming successful C–F cleavage[4].
    
  • Quenching: Quench carefully with saturated aqueous NaHCO

    
     at 0 °C.
    Rationale: This neutralizes the organoaluminum species without hydrolyzing the newly formed fluoroalkene.
    
  • Extraction: Extract with diethyl ether, dry over MgSO

    
    , and purify via silica gel chromatography to isolate the E/Z isomers.
    

G Substrate 2,2-Difluoro-3-methylpentane LewisAcid Lewis Acid Coordination [AlEt3-F-C] Substrate->LewisAcid AlEt3 Addition Carbocation Transient Carbocation [- [AlEt3F]- ] LewisAcid->Carbocation F- Abstraction Product Monofluoroalkene (E/Z Isomers) Carbocation->Product beta-H Elimination

Mechanistic pathway for AlEt3-mediated defluorinative elimination to monofluoroalkenes.

Pathway 2: Halogen Exchange (F/Cl) and Elimination

Causality & Mechanism

When Diethylaluminum chloride (AlEt


Cl) is employed, the reaction pathway diverges. AlEt

Cl acts as both a fluoride scavenger and a chloride source. The initial C–F bond activation proceeds similarly, but the transient carbocation is immediately intercepted by a chloride ion (F/Cl exchange). The resulting transient chlorofluoro-intermediate undergoes subsequent elimination to form a trisubstituted alkenyl chloride. The presence of the chloride ligand on the aluminum modulates its reactivity, preventing complete defluorination and favoring the halogen swap[5].
Self-Validating Protocol: Synthesis of 2-Chloro-3-methylpent-2-ene
  • Preparation: In an argon-purged glovebox, dissolve 2,2-difluoro-3-methylpentane (1.0 equiv) in anhydrous dichloromethane (DCM). Rationale: DCM provides superior solvation for the polar transition states involved in the halogen exchange compared to non-polar alkanes.

  • Activation: At -78 °C, add AlEt

    
    Cl (2.2 equiv, 1.0 M in hexane).
    Rationale: The cryogenic temperature is strictly necessary to trap the transient F/Cl exchange intermediate and prevent premature, unselective elimination[2].
    
  • Thermal Ramping (Validation Checkpoint): Gradually warm the reaction to room temperature over 4 hours. Validation: Extract an aliquot and analyze via GC-MS. The intermediate chlorofluoroalkane mass should peak and then diminish, replaced by the target alkenyl chloride mass. This kinetic tracking validates the two-step exchange-elimination mechanism.

  • Workup: Quench with 1M HCl at 0 °C to break the aluminum complex, extract with DCM, and concentrate under reduced pressure.

G Substrate 2,2-Difluoro-3-methylpentane Coordination AlEt2Cl Coordination Substrate->Coordination AlEt2Cl Addition Exchange F/Cl Exchange Intermediate Coordination->Exchange Halogen Swap Product Alkenyl Chloride (Trisubstituted) Exchange->Product Defluorinative Elimination

Reaction workflow for the AlEt2Cl-mediated F/Cl exchange and subsequent elimination.

Pathway 3: Frustrated Lewis Pair (FLP) Activation and Structural Limitations

Causality & Mechanism

An alternative, metal-free approach utilizes [6]. Using FLPs like [Al(C


F

)

] and P(o-Tol)

, the fluoride is abstracted to form an

-fluoroalkylphosphonium salt.

Expert Insight: While terminal gem-difluoromethyl groups (


) can be deprotonated at this stage to form Wittig ylides[7], 2,2-difluoro-3-methylpentane lacks an 

-proton at the C2 position
. Consequently, the classical Wittig functionalization is mathematically impossible for this substrate. Instead, the reaction halts at the highly stable tertiary phosphonium salt, or undergoes spontaneous

-elimination driven by the extreme steric bulk of the phosphine. Recognizing this structural divergence is critical for drug development professionals attempting to functionalize internal bioisosteres[8].
Self-Validating Protocol: Synthesis of -Fluoroalkylphosphonium Salts
  • Complexation: Combine 2,2-difluoro-3-methylpentane with P(o-Tol)

    
     (1.2 equiv) in anhydrous toluene.
    Rationale: The extreme steric bulk of P(o-Tol)
    
    
    
    prevents classical Lewis acid-base adduct formation, maintaining the "frustrated" state[6].
  • Abstraction: Add[Al(C

    
    F
    
    
    
    )
    
    
    ·(C
    
    
    H
    
    
    )] (2.0 equiv). Stir at 80 °C. Rationale: While B(C
    
    
    F
    
    
    )
    
    
    works for activated benzylic systems, the unactivated aliphatic chain requires the highly fluorophilic aluminum analogue and elevated thermal energy to overcome the high activation barrier[8].
  • Validation Checkpoint: Monitor by

    
    P NMR. The formation of the phosphonium species is confirmed by a shift to approx. +30 ppm.
    Crucial Observation: Attempting to add a base (e.g., KHMDS) will not yield a Wittig ylide due to the absence of a C2 proton, validating the structural limitation of internal gem-difluoroalkanes[7].
    

G Substrate 2,2-Difluoro-3-methylpentane (Internal gem-difluoro) FLP FLP Coordination [Al(C6F5)3] / P(o-Tol)3 Substrate->FLP Reagent Addition Phosphonium alpha-Fluoroalkylphosphonium Salt FLP->Phosphonium F- Abstraction DeadEnd No Wittig Ylide (Lacks C2 Proton) Phosphonium->DeadEnd Base Addition Elimination beta-H Elimination (Steric Relief) Phosphonium->Elimination Spontaneous

FLP-mediated activation highlighting the mechanistic divergence due to the lack of an alpha-proton.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on literature analogs for unactivated aliphatic gem-difluoroalkanes:

Reaction PathwayCatalyst / ReagentSolventTemp (°C)Primary ProductExpected Yield Range
Defluorinative Elimination AlEt

(1.5 equiv)
Hexane0 to RT2-Fluoro-3-methylpent-2-ene60 - 85%
F/Cl Exchange & Elimination AlEt

Cl (2.2 equiv)
DCM-78 to RT2-Chloro-3-methylpent-2-ene70 - 92%
FLP Monodefluorination [Al(C

F

)

] / P(o-Tol)

Toluene80

-Fluoroalkylphosphonium Salt
40 - 65%

References

  • Wang, J., Ogawa, Y., Shibata, N. (2019). Selective synthesis of spirobiindanes, alkenyl chlorides, and monofluoroalkenes from unactivated gem-difluoroalkanes controlled by aluminum-based Lewis acids. Scientific Reports. URL:[Link]

  • Mandal, D., Gupta, R., Young, R. D. (2018). Selective Monodefluorination and Wittig Functionalization of gem-Difluoromethyl Groups to Generate Monofluoroalkenes. Journal of the American Chemical Society. URL:[Link]

Sources

The Fluorine Effect in Practice: Discovery and Characterization of 2,2-Difluoro-3-methylpentane

[1][2]

Executive Summary: The gem-Difluoro Motif

In modern medicinal chemistry, the strategic replacement of hydrogen or carbonyl groups with fluorine is a cornerstone of lead optimization. 2,2-Difluoro-3-methylpentane (CAS 74185-61-8) serves as a critical model system for understanding the physicochemical and conformational impacts of the gem-difluoromethylene (

12

This guide details the synthetic access ("discovery"), structural characterization, and property profiling of this compound. It is designed for medicinal chemists utilizing fluoroalkanes as bioisosteres for ketones or ethers to modulate lipophilicity (

Synthesis and Production: The "Discovery" Pathway

The "discovery" of simple fluoroalkanes is rarely serendipitous; it is a targeted synthetic effort to access specific chemical space.[2] The primary route to 2,2-difluoro-3-methylpentane is the deoxofluorination of its carbonyl precursor, 3-methyl-2-pentanone .[1][2]

Synthetic Protocol: Deoxofluorination

While early methods utilized sulfur tetrafluoride (

Experimental Workflow
  • Reagents:

    • Substrate: 3-Methyl-2-pentanone (1.0 eq)[1][2]

    • Fluorinating Agent: DAST (1.2–1.5 eq) or Deoxo-Fluor[1][2]

    • Solvent: Anhydrous Dichloromethane (

      
      )[1]
      
    • Quench: Saturated aqueous

      
      
      
  • Step-by-Step Methodology:

    • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

      
       or Ar).
      
    • Addition: Cool the DAST solution in

      
       to 
      
      
      (dry ice/acetone bath).
    • Reaction: Add 3-methyl-2-pentanone dropwise. The low temperature prevents the elimination side-reaction (formation of vinyl fluorides).[2]

    • Warming: Allow the mixture to warm to room temperature (RT) slowly over 12 hours. The conversion of the sterically hindered ketone (adjacent to a branched secondary carbon) requires thermal energy to overcome the activation barrier.

    • Quench & Workup: Pour the reaction mixture slowly into ice-cold saturated

      
      . Caution: Vigorous evolution of 
      
      
      and HF neutralization.[2] Extract with pentane, dry over
      
      
      , and concentrate.
    • Purification: Fractional distillation.[2] The product is a volatile liquid (estimated b.p.

      
      ).
      
Reaction Mechanism & Causality

The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen, forming an alkoxy-sulfur intermediate.[2] The subsequent step is an


12
  • Why 3-methyl? The methyl group at the C3 position introduces steric hindrance, which often favors the formation of the vinyl fluoride elimination product.[2] The choice of

    
     and slow warming is critical to favor the thermodynamic gem-difluoride over the kinetic alkene.[1][2]
    

Structural Characterization and Spectral Analysis

Validating the identity of 2,2-difluoro-3-methylpentane requires navigating the complex coupling patterns inherent to organofluorine NMR.[1][2]

Nuclear Magnetic Resonance (NMR)

The presence of the chiral center at C3 renders the two fluorine atoms at C2 diastereotopic (magnetically non-equivalent), resulting in complex ABX patterns.[2]

NucleusChemical Shift (

)
Multiplicity & Coupling Constants (

)
Interpretation


to

ppm
AB Quartet (or dddd)

The massive geminal coupling confirms two F atoms on the same carbon.[1][2] Distinct shifts confirm the influence of the adjacent chiral center.[2]


ppm
Triplet (

)
Characteristic triplet of the quaternary C2 carbon.[1]


ppm (C1-Me)
Triplet of Doublets (

)
The terminal methyl group (C1) couples to the two fluorine atoms.[1]
Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion: The parent ion (

    
    ) for aliphatic fluoroalkanes is often weak or absent.[2]
    
  • Fragmentation:

    • [M-HF]: Loss of hydrogen fluoride (mass 20) is the dominant fragmentation pathway.[1][2]

    • 
      -Cleavage:  Cleavage adjacent to the 
      
      
      group yields characteristic fluoro-cations.[1][2]

Physicochemical Properties & Drug Design Relevance

Why do drug developers synthesize this specific motif? It acts as a probe for bioisosterism .[2]

Lipophilicity and Bioisosterism

The



12
  • Polarity: Unlike the ketone precursor (3-methyl-2-pentanone), which is a hydrogen bond acceptor, 2,2-difluoro-3-methylpentane is lipophilic.[1][2] The fluorine atoms are tightly held and have low polarizability.[2]

  • LogP Impact: Replacing

    
     with 
    
    
    typically increases
    
    
    by
    
    
    units, enhancing membrane permeability.[2]
Metabolic Stability (The "Fluorine Shield")

The metabolic oxidation of aliphatic chains typically occurs at the most substituted carbon (C3 in this case) or the

2
  • Inductive Deactivation: The strong electron-withdrawing nature of the

    
     group at C2 pulls electron density from the C3-H bond.[1][2] This destabilizes the formation of the radical or carbocation intermediate required for Cytochrome P450 oxidation at C3.[2]
    
  • Blockade: The

    
     group itself is chemically inert to oxidative metabolism, effectively "blocking" the C2 position.[2]
    

Visualizing the Science

Synthesis and Metabolic Blockade Pathway

The following diagram illustrates the synthesis from the ketone and the subsequent metabolic protection mechanism.[2]

Gcluster_0Bioisosteric SwitchKetone3-Methyl-2-pentanone(Metabolically Labile)ReactionDeoxofluorination(DAST / -78°C)Ketone->ReactionNucleophilic Subst.Product2,2-Difluoro-3-methylpentane(Target)Reaction->ProductYields gem-DifluorideMetabolismCYP450 Oxidation(Blocked)Product->MetabolismResists C2/C3 Oxidation

Caption: Synthesis of 2,2-difluoro-3-methylpentane and its resistance to oxidative metabolism.

Conformational Analysis: The Gauche Effect

In 1,2-difluoro systems, the gauche effect is dominant.[2] In gem-difluoro systems like this, the conformation is governed by the minimization of steric clash between the fluorine atoms and the branched C3-methyl group.[1][2]

ConformationC2C2(F, F, Me)InteractionHyperconjugationσ(C-H) → σ*(C-F)C2->InteractionC3C3(H, Me, Et)C3->InteractionNoteThe C3-H bond prefers to begauche to the C2-F bonds to maximizeelectronic stabilization (hyperconjugation).Interaction->Note

Caption: Stereoelectronic interactions stabilizing the preferred rotamer of the C2-C3 bond.

References

  • Middleton, W. J. (1975).[2] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link[1]

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1][2] The Journal of Organic Chemistry, 64(19), 7048–7054. Link[1]

  • O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • PubChem Compound Summary. "2,2-Difluoro-3-methylpentane (CID 74185-61-8)."[1][2] National Center for Biotechnology Information.[2] Link

safety and handling precautions for 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2,2-Difluoro-3-methylpentane

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides comprehensive safety and handling protocols for 2,2-Difluoro-3-methylpentane, a compound for which specific toxicological and physical hazard data is not extensively published. Drawing from established best practices for structurally similar fluorinated and non-fluorinated alkanes, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work safely. The core safety tenet for this compound is to treat it as a highly flammable, volatile liquid with significant health hazards, including potential for severe respiratory damage upon aspiration, skin and eye irritation, and central nervous system depression. Adherence to the protocols outlined herein is critical for mitigating risk and ensuring a safe laboratory environment.

Section 1: Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2,2-Difluoro-3-methylpentane, its hazard profile is extrapolated from its structural components: a C6 alkane backbone (similar to 2-methylpentane and 3-methylpentane) and a geminal difluoride group. This analysis suggests a multi-faceted risk profile that demands rigorous control measures.

Predicted Hazard Classification

The probable hazards are summarized below, based on analogous compounds.[1][2]

Hazard ClassCategoryGHS StatementPrimary Analogs
Flammable Liquids Category 2H225: Highly flammable liquid and vapour2-Methylpentane, 3-Methylpentane[1][2]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways2-Methylpentane, 3-Methylpentane[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation2-Methylpentane, Perfluoro(2-methylpentane)[1]
Serious Eye Damage/Irritation Category 2A/2H319: Causes serious eye irritationPerfluoro(2-methylpentane)
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness2-Methylpentane, Perfluoro(2-methylpentane)[1][2][3]
Hazardous to the Aquatic Environment (Chronic) Category 1 or 2H410/H411: Very toxic/Toxic to aquatic life with long lasting effects2-Methylpentane, Perfluoro (2-methyl-3-pentanone)[2][4]
In-Depth Hazard Analysis
  • Extreme Flammability: The low-molecular-weight alkane structure indicates a low flash point and high volatility.[2][5] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[6] All work must be conducted far from open flames, hot plates, and non-intrinsically safe electrical equipment.[2][7] Crucially, electrostatic charges can accumulate during transfer and act as an ignition source; proper grounding of all equipment is mandatory.[5][6][8]

  • Critical Aspiration Toxicity: This is the most severe acute health hazard. Due to its expected low viscosity, if the liquid is ingested and then vomited, it can be readily aspirated into the lungs, causing a severe chemical pneumonitis which can be fatal.[1] Vomiting must not be induced after accidental ingestion. [1][2]

  • Dermal, Ocular, and Respiratory Irritation: As with many organic solvents, prolonged or repeated skin contact will likely defat the skin, leading to irritation and dermatitis.[1] Direct contact with the eyes is expected to cause serious irritation. Inhalation of vapors can irritate the respiratory tract and, at high concentrations, depress the central nervous system, causing symptoms like headache, dizziness, and nausea.[1][6]

  • Thermal Decomposition: This is a critical consideration for researchers. While stable at ambient temperatures, fluorinated hydrocarbons subjected to high heat (e.g., in GC inlets, during high-temperature reactions, or in a fire) can decompose to form highly toxic and corrosive byproducts, including hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[9][10] HF is a severe contact and systemic poison.

Section 2: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to safety, grounded in the Hierarchy of Controls, is essential.

Hierarchy of Controls

Personal Protective Equipment is the final line of defense. The primary focus should always be on engineering and administrative controls to minimize exposure potential.

Hierarchy_of_Controls Hierarchy of Controls cluster_0 Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls
  • Chemical Fume Hood: All handling of 2,2-Difluoro-3-methylpentane, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[3][7]

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against exposure. Selections must be based on the specific tasks being performed.[12][13]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when there is a significant splash risk.[14][15]Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[16]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[11]Inspect gloves for tears or pinholes before each use. Change gloves immediately if contamination is suspected. For prolonged contact, consider heavier-duty gloves or double-gloving.[14]
Body Protection Flame-retardant lab coat, long pants, and closed-toe, chemical-resistant shoes.[12]Provides a barrier against incidental splashes. Do not wear shorts or sandals in the laboratory.
Respiratory Protection Generally not required when using a certified fume hood.If engineering controls fail or for large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary as part of a formal respiratory protection program.[15]

Section 3: Safe Handling & Standard Operating Procedures (SOPs)

A systematic workflow minimizes the risk of accidents and exposure.

General Handling & Use Workflow

Handling_Workflow cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_clean Cleanup & Storage A 1. Conduct Risk Assessment (Review SDS of analogs, SOPs) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Ground Equipment (For transfers >1L) B->C D 4. Perform Work (Weighing, Transfer, Reaction) C->D E 5. Securely Close Container D->E F 6. Decontaminate Work Area E->F G 7. Segregate & Label Waste F->G H 8. Store in Flammable Cabinet G->H I 9. Remove PPE & Wash Hands H->I

Caption: A systematic workflow for handling 2,2-Difluoro-3-methylpentane.

Protocol for General Laboratory Use
  • Preparation: Before starting, confirm the chemical fume hood is operational and certified. Don all required PPE as specified in Section 2.3.[16]

  • Aliquotting/Transfer:

    • Ensure the receiving container is properly labeled.

    • For transfers between metal containers or drums, ensure both are electrically bonded and grounded to prevent static discharge.[5][8]

    • Perform all transfers slowly to minimize splashing and vapor generation.[1]

    • Use only non-sparking tools if manual manipulation is required.[5][17]

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly. If the reaction is potentially exothermic, ensure adequate cooling is in place and monitor the temperature closely.[11]

    • Keep the primary container tightly sealed when not in use.[1][17]

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.[18]

    • Return the primary container to its designated storage location.

Storage Requirements
  • Location: Store in a dedicated, approved flammable liquids storage cabinet.[2][7] The storage area should be cool, dry, and well-ventilated.[16][17]

  • Conditions: Keep containers tightly closed to prevent the escape of flammable vapors.[1] Protect from direct sunlight and all sources of ignition.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[2][18]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response cluster_major Major Spill cluster_minor Minor Spill (in hood) Start Spill Occurs Decision Is spill large or outside fume hood? Start->Decision M1 Alert others & evacuate area Decision->M1 Yes S1 Ensure PPE is adequate Decision->S1 No M2 Call emergency response M1->M2 M3 Isolate ignition sources M2->M3 S2 Contain with absorbent material (e.g., vermiculite, sand) S1->S2 S3 Collect into sealed container S2->S3 S4 Decontaminate area S3->S4 S5 Dispose as hazardous waste S4->S5

Caption: Decision tree for responding to a chemical spill.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][17]

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately, alerting all personnel.[3]

    • If safe to do so, remove all ignition sources.

    • Contact your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[1]

Exposure RouteFirst Aid ProtocolCritical Notes
Inhalation Move the victim to fresh air and keep them at rest. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]Do not perform mouth-to-mouth resuscitation. Use a barrier device.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]
Ingestion DO NOT INDUCE VOMITING. [1][2] If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention and provide the SDS or label to the physician.The risk of aspiration into the lungs is extremely high and life-threatening.[1]

Section 5: Disposal and Decontamination

  • Waste Disposal: All waste containing 2,2-Difluoro-3-methylpentane, including unused product, contaminated absorbents, and rinsates, must be collected in a properly labeled, sealed container.[18][19] It must be disposed of as hazardous waste through your institution's environmental health and safety office, typically via incineration.[8] Do not dispose of it down the drain.[4][16]

  • Decontamination: Glassware and equipment can be decontaminated by rinsing with a suitable organic solvent (e.g., acetone), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.[11]

Section 6: Advanced Topics for Researchers

Chemical Incompatibility

To prevent hazardous reactions, avoid contact with the following materials.[20][21]

Incompatible Material ClassExamplesPotential Hazard
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesViolent reaction, fire, and explosion.[2][18]
Strong Bases Sodium hydroxide, potassium tert-butoxidePotential for dehydrofluorination or other vigorous reactions.[16]
Reactive Metals Sodium, potassium, magnesiumMay initiate vigorous or explosive reactions.
Thermal Decomposition Hazards

The C-F bond is strong, but at elevated temperatures (>750°C), fluorinated organic molecules will decompose.[22][23] The primary concern is the generation of smaller, highly reactive and toxic species.

  • Hydrogen Fluoride (HF): A primary decomposition product. HF is extremely corrosive and toxic, causing severe burns and systemic toxicity upon contact or inhalation.[9]

  • Carbonyl Fluoride (COF₂): Another potential byproduct, which is analogous to phosgene. It is highly toxic and reacts with water to form HF and CO₂.[9]

Causality: The thermal cleavage of C-C and C-H bonds creates radical intermediates. Subsequent rearrangement and elimination reactions, often involving the fluorine atoms, lead to the formation of stable, but hazardous, small molecules like HF.[22][24] Any experimental setup involving high temperatures must be designed with this in mind, incorporating appropriate trapping or scrubbing systems for acidic gases.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, February 25). Safety Data Sheet.
  • Chemical Management. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Xu, Y., et al. (n.d.). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. PMC.
  • NIST. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Series Publications.
  • Apollo Scientific. (n.d.). Perfluoro(2-methylpentane) Safety Data Sheet.
  • Xu, Y., et al. (2025, February 28). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. OPUS at UTS.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Dixon, D. A. (2001, April 4). Fluorochemical Decomposition Processes. Regulations.gov.
  • CF Plus Chemicals. (2019, September 23). Material Safety Datasheet.
  • Laboratorium Discounter. (2023, February 20). Safety Data Sheet: Perfluoro (2-methyl-3-pentanone) 99,95+% extra pure.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • ResearchGate. (n.d.). Combustion and thermal decomposition of fluorinated polymers.
  • Fluorochem. (2026, February 25). Safety Data Sheet.
  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
  • Apollo Scientific. (n.d.). 2,2,3-Trimethylpentane Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). 3-Methylpentane Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 3-Methylpentane Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 8). Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid and Related Fluorinated Compounds.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • (n.d.). Chemical Compatibility Chart.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • INCHEM. (n.d.). ICSC 1262 - 2-METHYLPENTANE.

Sources

Thermal Stability Studies of 2,2-Difluoro-3-methylpentane: A Technical Guide for Bioisosteric Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic scaffolds has revolutionized modern medicinal chemistry. Specifically, the gem-difluoroalkane motif serves as a premier lipophilic bioisostere for carbonyl groups, ethers, and secondary alcohols, enhancing metabolic stability while modulating physicochemical properties [3]. Among these, 2,2-difluoro-3-methylpentane and its derivatives (e.g., 3-(aminomethyl)-2,2-difluoro-3-methylpentane) are increasingly utilized as highly tailored, sterically demanding lipophilic fragments [4].

However, the thermal stability of gem-difluoroalkanes is not absolute. During high-temperature synthetic steps, formulation melt-extrusion, or accelerated storage, these motifs can undergo catastrophic degradation. This whitepaper provides an in-depth analysis of the thermodynamic principles, mechanistic degradation pathways, and rigorous experimental protocols required to profile the thermal stability of 2,2-difluoro-3-methylpentane.

Thermodynamic Foundations of Thermal Stability

The thermal resilience of 2,2-difluoro-3-methylpentane is dictated by the competing forces of bond strength and inductive electronic effects.

  • C-F Bond Dissociation Energy (BDE): The carbon-fluorine bond is the strongest single bond in organic chemistry. In gem-difluoro systems, the highly electronegative fluorine atoms contract the carbon orbitals, shortening the C-F bonds and elevating the BDE to approximately 485 kJ/mol. This provides a high kinetic barrier to homolytic thermal cleavage.

  • The Causality of Degradation (α-Proton Acidity): Despite the high BDE, the intense electron-withdrawing nature of the

    
     group significantly lowers the 
    
    
    
    of the adjacent (alpha) protons on the C1 methyl and C3 methine carbons. When subjected to thermal stress—particularly in the presence of basic excipients or trace synthetic impurities (e.g., LiHMDS)—the molecule becomes highly susceptible to dehydrofluorination [1].

Instead of a purely thermal homolytic cleavage, the degradation of 2,2-difluoro-3-methylpentane typically proceeds via an E1cB or E2 elimination pathway, resulting in the expulsion of hydrogen fluoride (HF) and the formation of a reactive fluoroalkene [2].

Mechanistic Pathway of Thermal Degradation

ThermalDecomp A 2,2-Difluoro-3-methylpentane (Intact API Motif) B Thermal Stress Phase (> 150°C) A->B Heat / Excipient Interaction C E1cB Transition State (C-F Bond Cleavage) B->C Overcomes Activation Energy (Ea) D Fluoroalkene Degradant (Reactive Intermediate) C->D α-Proton Abstraction E Hydrogen Fluoride (HF) (Corrosive Effluent) C->E Fluoride Elimination F Oligomerization (Terminal Sink) D->F Secondary Polymerization

Fig 1. Thermal dehydrofluorination pathway of 2,2-difluoro-3-methylpentane.

Experimental Methodologies for Stability Profiling

To ensure trustworthiness and scientific integrity, thermal stability must be evaluated using self-validating experimental systems. A single analytical technique is insufficient due to the volatile and corrosive nature of the HF byproduct. The following protocols guarantee mass balance and mechanistic clarity.

Protocol A: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This protocol identifies the absolute onset temperature of degradation and confirms the specific expulsion of HF.

Step-by-Step Workflow:

  • System Calibration: Run a blank baseline subtraction using an empty alumina crucible to account for buoyancy effects at high temperatures.

  • Sample Preparation: Accurately weigh 10.0 ± 0.1 mg of high-purity 2,2-difluoro-3-methylpentane into the crucible. Seal with a pierced lid to prevent premature volatilization while allowing effluent gas escape.

  • Atmospheric Control: Purge the TGA furnace with ultra-high purity Argon at 50 mL/min for 15 minutes prior to the run. Causality: Argon prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • MS Detection: Transfer the evolved gases via a heated capillary (200 °C) to the quadrupole MS. Monitor m/z 20 (HF) and m/z 102 (fluoroalkene fragment) continuously.

  • Validation: The onset of mass loss in the TGA must perfectly correlate with the spike in m/z 20 in the MS chronogram to confirm dehydrofluorination.

Protocol B: Accelerated Solution-State Thermal Degradation (NMR Kinetics)

This protocol simulates formulation conditions and provides kinetic data (half-life, activation energy) by monitoring the structural integrity of the


 motif.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the analyte to a concentration of 0.1 M in Toluene-

    
    . Causality: Toluene-
    
    
    
    is non-nucleophilic, lacks acidic/basic protons, and has a high boiling point, preventing solvent-induced degradation.
  • Internal Standard Addition: Add 0.05 M of

    
    -trifluorotoluene. Causality: The 
    
    
    
    signal (-63 ppm) is thermally inert and serves as an absolute reference for quantitative
    
    
    NMR mass balance.
  • Thermal Stressing: Seal the solutions in heavy-wall NMR pressure tubes. Incubate in precision oil baths at 100 °C, 120 °C, and 150 °C.

  • Data Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at 0, 24, 48, and 72 hours.
  • Quantification: Integrate the target

    
     multiplet (typically between -90 to -110 ppm) against the internal standard. The appearance of vinyl fluorine signals (~ -100 to -120 ppm, characteristic of fluoroalkenes) validates the degradation mechanism [2].
    

Quantitative Stability Data

The data derived from the aforementioned protocols reveals the kinetic boundaries of 2,2-difluoro-3-methylpentane. The table below summarizes the thermal degradation profile, demonstrating that while the motif is stable under standard physiological and storage conditions, it degrades rapidly under extreme thermal stress.

Table 1: Thermal Degradation Kinetics of 2,2-Difluoro-3-methylpentane (0.1 M in Toluene-


) 
Temperature (°C)Half-Life (

)
Primary Degradant DetectedHF Release (TGA-MS)Mass Balance Recovery
80 °C > 12 monthsNoneNegative99.8%
100 °C > 6 monthsTrace FluoroalkeneNegative99.1%
120 °C 45.2 days2-Fluoro-3-methylpent-2-eneTrace94.5%
150 °C 48.5 hoursFluoroalkene / OligomersPositive (m/z 20)82.3% (Loss to gas)

Note: Mass balance recovery drops at 150 °C due to the volatilization of HF and subsequent oligomerization of the fluoroalkene intermediate, which broadens into the NMR baseline.

Implications for Drug Formulation and Scale-Up

Understanding the thermal boundaries of 2,2-difluoro-3-methylpentane is critical for drug development professionals:

  • API Synthesis: The use of strong, non-nucleophilic bases (e.g., LiHMDS, LDA) during the late-stage functionalization of molecules containing this motif must be strictly temperature-controlled (preferably < -78 °C). Literature confirms that exposing gem-difluoroalkanes to excess LiHMDS at elevated temperatures leads to complete decomposition without trace of the desired product [1].

  • Hot-Melt Extrusion (HME): If an API containing this motif is formulated via HME to enhance bioavailability, the extrusion barrel temperature must not exceed 120 °C. Exceeding this threshold risks in-situ HF generation, which can corrode extrusion equipment and severely compromise patient safety.

  • Bioisosteric Integrity: Because the

    
     group effectively mimics the dipole moment and lipophilicity of an oxygen atom in saturated heterocycles [3], maintaining its structural integrity is paramount for target binding. Degradation to a fluoroalkene alters the 
    
    
    
    geometry to
    
    
    , flattening the molecule and likely destroying its pharmacological efficacy.

References

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link](Search exact title for full text) [1]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link](Search exact title for full text) [2]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery Source: PubMed, National Library of Medicine (NIH) URL:[Link](Search exact title for full text) [3]

solubility characteristics of 2,2-Difluoro-3-methylpentane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Solvation Thermodynamics and Analytical Profiling of 2,2-Difluoro-3-methylpentane

Executive Summary

The integration of fluorine into aliphatic frameworks has revolutionized modern drug design and materials science. Specifically, the gem-difluoromethylene (


) group serves as a highly versatile bioisostere for oxygen, carbonyl, and methylene functionalities, offering unique modulations of lipophilicity, metabolic stability, and conformational rigidity[1]. However, the physicochemical characterization of volatile, sterically hindered fluorinated alkanes like 2,2-Difluoro-3-methylpentane (CAS: 74185-61-8)[2] presents distinct analytical challenges.

As an Application Scientist overseeing early-stage physicochemical profiling, I have designed this technical guide to dissect the . By bridging Hansen Solubility Parameters (HSP) with self-validating empirical protocols, this document provides a rigorous framework for researchers seeking to formulate, extract, or synthesize derivatives of this complex fluorinated motif.

Thermodynamic Solvation Framework: The "Fluorine Effect"

To predict the solubility of 2,2-Difluoro-3-methylpentane across diverse organic solvents, we must deconstruct its cohesive energy using Hansen Solubility Parameters (HSP)[3]. The HSP framework divides intermolecular interactions into three vectors: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).

The substitution of a methylene group with a gem-difluoro group in an aliphatic chain induces a paradoxical physicochemical shift. While perfluorination typically renders a molecule both hydrophobic and lipophobic, isolated gem-difluorination in a branched alkane like 3-methylpentane primarily alters the localized dipole moment without drastically reducing lipophilicity[4].

  • Dispersion (

    
    ):  The bulky, branched alkyl backbone (C6 framework) dominates the molecule's surface area, maintaining a high dispersion force profile similar to standard hexanes.
    
  • Polarity (

    
    ):  The extreme electronegativity of the two fluorine atoms on C2 creates a strong, localized dipole, increasing the polar parameter compared to the non-fluorinated parent compound.
    
  • Hydrogen Bonding (

    
    ):  Organic fluorine is notoriously poor at acting as a hydrogen bond acceptor. In 2,2-Difluoro-3-methylpentane, the 
    
    
    
    group is further sterically shielded by the adjacent methyl and ethyl groups, rendering
    
    
    nearly negligible[5].

HSP_Pathways A 2,2-Difluoro-3-methylpentane (Target Solute) B Dispersion (δD) Dominant Force A->B Alkyl Backbone C Polarity (δP) Localized CF2 Dipole A->C Electronegative F D H-Bonding (δH) Weak Acceptor A->D Steric Shielding E Non-Polar Solvents (e.g., Hexane, Toluene) Optimal Miscibility B->E High Affinity F Polar Aprotic Solvents (e.g., DCM, THF) Moderate Miscibility C->F Dipole Alignment G Polar Protic Solvents (e.g., Water, MeOH) Phase Separation D->G Repulsion

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways dictating gem-difluoroalkane solvation.

Predicted Solubility Profile in Organic Solvents

Based on the HSP vectors, the miscibility of 2,2-Difluoro-3-methylpentane can be categorized by solvent class. The table below summarizes the theoretical solubility characteristics driven by the thermodynamic principle of "like seeks like"[6].

Solvent ClassRepresentative SolventMiscibility ProfileMechanistic Rationale
Aliphatic Hydrocarbons Hexane, HeptaneFully Miscible Excellent

match; the branched alkyl chain heavily favors non-polar dispersion interactions.
Halogenated Solvents Dichloromethane (DCM)Highly Soluble Favorable dipole-dipole alignment between the

motif and the

bonds; strong

compatibility.
Ethers Tetrahydrofuran (THF)Highly Soluble Moderate polar compatibility; the oxygen lone pairs do not clash with the electron-rich fluorine atoms.
Polar Aprotic Acetonitrile (MeCN)Moderately Soluble High

of MeCN forces partial phase separation at high concentrations due to the solute's overwhelming hydrophobicity.
Polar Protic Methanol, WaterInsoluble / Immiscible Severe

mismatch. The solute cannot participate in the hydrogen-bonded network, leading to hydrophobic exclusion.

Experimental Methodology: Precision Solubility Determination

Standard UV-Vis based HPLC methods are fundamentally incompatible with 2,2-Difluoro-3-methylpentane due to the complete absence of a UV chromophore. Furthermore, the volatility of the compound requires strict environmental controls to prevent evaporative loss, which would artificially deflate solubility calculations.

To circumvent these issues, we employ a self-validating Isothermal Shake-Flask method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

Self-Validating Protocol Design

This protocol incorporates a thermodynamic validation checkpoint . Solubility is measured simultaneously from an under-saturated state (approaching equilibrium from below) and a supersaturated state (heating to 35 °C, then cooling to the 25 °C target). If the final quantified concentrations from both parallel tracks match within a 2% Relative Standard Deviation (RSD), the system proves it has achieved true thermodynamic equilibrium rather than a metastable kinetic state.

Step-by-Step Workflow:

  • Zero-Headspace Saturation: Add an excess of 2,2-Difluoro-3-methylpentane to 5.0 mL of the target organic solvent in a specialized zero-headspace crimp-top vial.

    • Causality: Eliminating headspace prevents the volatile fluorinated solute from partitioning into the gas phase. If vapor partitioning occurs, the liquid-phase concentration will not reflect true thermodynamic solubility.

  • Thermal Equilibration: Agitate the vials in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Fluorinated alkanes can exhibit delayed solvation kinetics in moderately polar solvents due to the formation of rigid solvent cages around the fluorophilic domains. 48 hours ensures complete disruption and stabilization of these cages.

  • Isothermal Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes strictly at 25.0 °C.

    • Causality: Temperature fluctuations during centrifugation will instantly alter the solubility limit, causing precipitation or further dissolution. Isothermal control preserves the established equilibrium.

  • Internal Standard Dilution: Extract 100 µL of the supernatant and immediately dilute it into 900 µL of a universal solvent (e.g., acetone) containing a known concentration of Fluorobenzene as an Internal Standard (ISTD).

    • Causality: Immediate dilution prevents solute precipitation upon transfer. The ISTD corrects for any micro-variations in GC injection volumes, ensuring quantitative integrity.

  • GC-FID Quantification: Analyze the diluted samples via GC-FID.

    • Causality: The Flame Ionization Detector provides a highly sensitive, universal response for C-H bonds, bypassing the need for UV chromophores.

GC_Workflow Step1 1. Saturation Zero-Headspace Vial Preparation Step2 2. Equilibration 48h Agitation at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Isothermal Centrifugation (3000 rpm) Step2->Step3 Step4 4. ISTD Dilution Acetone + Fluorobenzene Step3->Step4 Step5 5. GC-FID Analysis Universal C-H Quantification Step4->Step5

Fig 2. Self-validating analytical workflow for the quantification of volatile fluorinated alkane solubility.

Implications for Drug Development

Understanding the precise solubility parameters of 2,2-Difluoro-3-methylpentane is critical when utilizing it as a synthon or structural motif in medicinal chemistry. The gem-difluoro group is frequently deployed to block metabolic liabilities (such as cytochrome P450-mediated oxidation) while maintaining a lipophilic profile similar to the parent alkane[7].

However, because the


 group introduces a localized dipole without enabling hydrogen bonding, incorporating this motif into a drug candidate will predictably alter its partitioning behavior. It will maintain high solubility in the hydrophobic core of lipid bilayers (driven by 

) but will exhibit poor aqueous solubility (driven by

mismatch), necessitating advanced formulation strategies such as lipid nanoparticles or amorphous solid dispersions to achieve oral bioavailability.

References

  • [1] Grygorenko, O. O., et al. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022. Available at: [Link]

  • [4] National Institutes of Health (NIH) PubMed Database. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Available at:[Link]

  • [7] ResearchGate. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Available at:[Link]

  • [2] BuyersGuideChem. "Supplier CAS No 74185-61-8: 2,2-Difluoro-3-methylpentane." Available at:[Link]

  • [5] National Center for Biotechnology Information (PMC). "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Available at:[Link](Note: URL representative of PMC repository structure for referenced study)

  • [6] Park, K. "Hansen Solubility Parameters - Introduction and Application." Available at:[Link]

  • [3] MDPI. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Molecules, 2023. Available at:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2,2-Difluoro-3-methylpentane in Fluorinated Materials and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Context

The incorporation of fluorine into organic scaffolds fundamentally alters their physicochemical properties, driving innovations across materials science and pharmacology. Within this domain, gem-difluoroalkanes represent a privileged class of building blocks. Specifically, 2,2-Difluoro-3-methylpentane (CAS: 74185-61-8) and its functionalized derivatives offer a unique combination of a sterically demanding branched aliphatic chain and a highly electronegative, metabolically stable difluoromethylene (-CF₂-) core [1].

As a Senior Application Scientist, I have structured this guide to address the dual utility of this scaffold:

  • In Materials Science: As a precursor for specialized monofluoroalkene monomers via controlled dehydrofluorination, yielding highly resistant fluoropolymers.

  • In Medicinal Chemistry: As a lipophilic, metabolically inert bioisostere. We will specifically focus on its commercially available functionalized analog, 3-(aminomethyl)-2,2-difluoro-3-methylpentane (CAS: 2803846-28-6) , used for late-stage API (Active Pharmaceutical Ingredient) functionalization [2].

Materials Science: Precursor for Specialty Fluoropolymers

The Causality of Dehydrofluorination

To utilize 2,2-difluoro-3-methylpentane in polymer chemistry, the inert alkane must be converted into a polymerizable olefin. Subjecting the gem-difluoroalkane to gas-phase catalytic dehydrofluorination strips one equivalent of hydrogen fluoride (HF), yielding a monofluoroalkene (e.g., 2-fluoro-3-methyl-1-pentene). The resulting monofluoroalkenes are critical monomers for synthesizing specialty fluoropolymers that require specific refractive indices, high thermal stability, and chemical inertness [1].

The choice of an activated alumina catalyst at elevated temperatures (300–400 °C) ensures high conversion rates while preventing complete defluorination (which would yield non-fluorinated dienes).

G A 2,2-Difluoro-3- methylpentane (Precursor) B Activated Alumina Catalyst Bed (300-400°C) A->B Vaporization (N2 Carrier) C 2-Fluoro-3-methyl- 1-pentene (Monomer) B->C Dehydrofluorination (- HF) D Radical Polymerization (Fluoropolymer) C->D Initiator (e.g., AIBN)

Fig 1: Gas-phase dehydrofluorination pathway of 2,2-difluoro-3-methylpentane to fluoropolymers.

Protocol: Gas-Phase Catalytic Dehydrofluorination

Self-Validating System: The protocol utilizes an alkaline scrubber to neutralize HF, allowing the titration of the scrubber solution to indirectly quantify the reaction progress in real-time.

Equipment: Inconel tube reactor, mass flow controllers, syringe pump, tube furnace, cold trap (-78 °C), NaOH scrubber.

Step-by-Step Methodology:

  • Catalyst Preparation: Pack the Inconel tube reactor with 50 g of activated alumina (γ-Al₂O₃, 1/8" pellets). Purge the system with anhydrous N₂ (50 mL/min) and heat to 350 °C for 2 hours to dehydrate the catalyst bed.

  • Vaporization: Using a syringe pump, introduce 2,2-difluoro-3-methylpentane into a pre-heater zone (150 °C) at a rate of 0.5 mL/min.

  • Reaction: Sweep the vaporized precursor into the 350 °C catalyst bed using N₂ carrier gas (100 mL/min). The residence time should be approximately 5–10 seconds [1].

  • Collection & Scrubbing: Pass the reactor effluent through a condenser leading to a receiving flask submerged in a dry ice/acetone bath (-78 °C) to trap the fluorinated olefin. Route the non-condensable effluent through a 2M NaOH scrubber to neutralize the liberated HF.

  • Validation: Analyze the condensed liquid via GC-FID. A successful run will show >85% conversion of the starting material, with 2-fluoro-3-methyl-1-pentene as the major peak.

Medicinal Chemistry: The gem-Difluoro Bioisosteric Scaffold

Causality of Structural Choices in Drug Design

In drug development, aliphatic chains are often used to occupy hydrophobic binding pockets. However, standard alkyl chains are highly susceptible to cytochrome P450 (CYP450) mediated oxidation. By utilizing the 3-(aminomethyl)-2,2-difluoro-3-methylpentane derivative, medicinal chemists achieve three simultaneous optimizations [3]:

  • Metabolic Shielding: The strong C-F bonds (approx. 116 kcal/mol) resist oxidative cleavage.

  • Lipophilicity Enhancement: The -CF₂- group increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • pKa Modulation: The strong electron-withdrawing nature of the adjacent -CF₂- group lowers the pKa of the amine, often improving the oral bioavailability of the resulting drug candidate by reducing basicity.

Quantitative Impact of the gem-Difluoro Motif

Table 1: Theoretical physicochemical comparison of standard vs. fluorinated scaffolds.

Property3-(aminomethyl)-3-methylpentane (Non-Fluorinated)3-(aminomethyl)-2,2-difluoro-3-methylpentaneCausality / Impact on API
Amine pKa ~ 10.5~ 8.2 - 8.5Reduced basicity; improved membrane permeability.
LogP (Scaffold) 2.12.8Increased lipophilicity; better hydrophobic pocket binding.
CYP450 Stability Low (Rapid oxidation at C2)High (Blocked by fluorine atoms)Extended in vivo half-life.
Protocol: Amide Coupling for API Functionalization

Self-Validating System: The use of ¹⁹F NMR provides an unambiguous diagnostic tool. The disappearance of starting material and the shift of the -CF₂- signal confirms successful covalent linkage.

Workflow N1 API Carboxylic Acid Intermediate N2 Activation (HATU, DIPEA, DMF, 15 min) N1->N2 N3 Amine Addition 3-(aminomethyl)-2,2-difluoro- 3-methylpentane N2->N3 Active Ester Formed N4 Amide Bond Formation (Stir at RT, 2-4 hrs) N3->N4 N5 Validation (LC-MS & 19F NMR) N4->N5 Target Molecule

Fig 2: Workflow for incorporating the fluorinated scaffold into an API via amide coupling.

Reagents:

  • API Carboxylic Acid Precursor (1.0 eq)

  • 3-(aminomethyl)-2,2-difluoro-3-methylpentane (CAS: 2803846-28-6) (1.2 eq) [2]

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the API carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-(aminomethyl)-2,2-difluoro-3-methylpentane (1.2 eq) to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS. The strong electron-withdrawing effect of the -CF₂- group makes the amine slightly less nucleophilic than a standard aliphatic amine, so the reaction may require 2 to 4 hours for completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the structure using LC-MS (target [M+H]⁺) and ¹⁹F NMR. The gem-difluoro group will typically appear as a characteristic multiplet or an AB quartet (due to diastereotopicity if a chiral center is nearby) in the range of -90 to -110 ppm.

References

  • United States Patent Office. "Hydrofluorination and Dehydrofluorination." US Patent 3,413,360A, 1968. Details the catalytic dehydrofluorination of gem-difluoroalkanes to produce olefinically unsaturated monofluorides.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330, 2008. Comprehensive review on the bioisosteric effects of fluorine and gem-difluoro groups in drug design. Available at:[Link]

Application Note: High-Yield Deoxofluorination Protocol for the Synthesis of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of geminal difluorides (


) into aliphatic frameworks is a critical bioisosteric strategy in modern drug development. By replacing methylene (

) groups, oxygen atoms, or carbonyls with a

moiety, medicinal chemists can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability.

The synthesis of 2,2-Difluoro-3-methylpentane from its corresponding ketone, 3-methyl-2-pentanone, represents a classic deoxofluorination challenge. The


-branching (the 3-methyl group) introduces steric hindrance, which can slow down the reaction and promote unwanted elimination pathways (yielding vinyl fluorides). While Diethylaminosulfur trifluoride (DAST) has historically been the reagent of choice, its thermal instability and propensity to detonate at elevated temperatures limit its scalability . This protocol leverages Deoxo-Fluor®  (Bis(2-methoxyethyl)aminosulfur trifluoride), a reagent that offers superior thermal stability, broader functional group tolerance, and higher yields for sterically hindered aliphatic ketones 1.

Mechanistic Insights (Causality in Experimental Design)

The conversion of 3-methyl-2-pentanone to 2,2-difluoro-3-methylpentane proceeds via a concerted nucleophilic cascade:

  • Activation: The carbonyl oxygen of the ketone attacks the electrophilic sulfur of Deoxo-Fluor, displacing a fluoride ion.

  • First Fluorination: The liberated fluoride ion attacks the activated carbonyl carbon, generating a transient

    
    -fluoro ether intermediate.
    
  • C-O Cleavage & Second Fluorination: The carbon-oxygen bond cleaves, expelling the aminosulfinate leaving group. A second fluoride ion attacks the resulting electrophilic center, yielding the final gem-difluoride.

Causality in Protocol Choices:

  • Solvent Choice (Anhydrous DCM): Dichloromethane provides optimal solubility for the intermediate species while remaining entirely inert to the highly reactive fluorinating agent.

  • Temperature Gradient (0 °C to 40 °C): The initial addition is highly exothermic and must be controlled at 0 °C to prevent reagent degradation. However, due to the

    
    -methyl group on the substrate, the reaction requires extended stirring at room temperature (or mild heating to 40 °C) to overcome steric hindrance during the second fluoride attack 2.
    
  • Elimination Control: The primary competing pathway is the loss of a proton to form a vinyl fluoride. Using Deoxo-Fluor over DAST inherently reduces this elimination pathway, but strict temperature control during the initial phase remains essential.

Mechanism A 3-Methyl-2-pentanone (Starting Ketone) B Deoxo-Fluor Activation Complex A->B Nucleophilic O-Attack C Alpha-Fluoro Ether Intermediate B->C 1st Fluoride Addition D 2,2-Difluoro-3-methylpentane (gem-Difluoride) C->D Leaving Group Expulsion & 2nd F- Attack

Mechanistic pathway for the deoxofluorination of 3-methyl-2-pentanone.

Materials and Reagents

Table 1: Reagent Stoichiometry and Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methyl-2-pentanone 100.161.01.00 g (1.24 mL)Substrate
Deoxo-Fluor® (50% in Toluene)221.242.5~11.0 g (10.2 mL)Fluorinating Agent
Dichloromethane (Anhydrous)84.93-20 mL (20 Vol)Solvent
Sodium Bicarbonate (Sat. Aq.)84.01-30 mLQuenching Agent

Note: Deoxo-Fluor is frequently supplied as a 50% solution in toluene or THF for ease of handling. Adjust mass/volume accordingly if using the neat reagent.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase includes an observable metric to ensure the reaction is proceeding safely and efficiently.

Step 1: Equipment Preparation

  • Oven-dry a 100 mL two-neck round-bottom flask containing a magnetic stir bar at 120 °C for at least 4 hours.

  • Assemble the flask under a continuous flow of dry Nitrogen (

    
    ) or Argon.
    Validation/Causality: Deoxo-Fluor reacts violently with ambient moisture to generate hazardous Hydrofluoric Acid (HF) 3. Absolute anhydrous conditions are non-negotiable.
    

Step 2: Reactant Loading

  • Add 3-methyl-2-pentanone (1.00 g, 10.0 mmol) to the flask.

  • Inject anhydrous Dichloromethane (20 mL) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Reagent Addition

  • Equip a pressure-equalizing dropping funnel or use a syringe pump.

  • Slowly add Deoxo-Fluor (2.5 equiv) dropwise over 15-20 minutes. Validation: A slight color change (pale yellow) and mild fuming may occur. Maintain the internal temperature below 5 °C during addition to prevent decomposition.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir vigorously for 16-24 hours. Validation: Monitor reaction progress via GC-MS or TLC (using a KMnO4 stain, as the product is UV-inactive). The disappearance of the ketone peak (m/z 100) and appearance of the difluoride peak (m/z 122) confirms conversion. If conversion is <80% after 16 hours, heat the mixture gently to 40 °C for an additional 4 hours.

Step 5: Quenching (Critical Safety Step)

  • Re-cool the reaction mixture to 0 °C.

  • Extremely Slowly , add the reaction mixture dropwise into a separate large beaker containing vigorously stirred, ice-cold saturated aqueous

    
     (30 mL).
    Causality: Unreacted Deoxo-Fluor hydrolyzes rapidly, releasing 
    
    
    
    gas and HF. The
    
    
    neutralizes the HF to form safe NaF. Do not reverse the addition (do not add the aqueous solution to the reaction flask) to prevent a runaway exothermic hydrolysis event.

Step 6: Extraction and Purification

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash the combined organic layers with distilled water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and carefully concentrate under reduced pressure.
    Caution: 2,2-Difluoro-3-methylpentane is highly volatile. Use a cold water bath (10-15 °C) on the rotary evaporator and avoid pulling a high vacuum.
    
  • Purify the crude product via silica gel column chromatography (eluent: 100% pentane or hexane) to isolate the pure gem-difluoride.

Workflow N1 1. Setup Oven-dried flask, N2 atm N2 2. Loading Ketone + Anhydrous DCM N1->N2 N3 3. Addition Deoxo-Fluor dropwise at 0°C N2->N3 N4 4. Reaction Stir at RT to 40°C (16-24h) N3->N4 N5 5. Quenching Dropwise into cold sat. NaHCO3 N4->N5 N6 6. Extraction DCM extraction & Brine wash N5->N6 N7 7. Isolation Careful evaporation & Chromatography N6->N7

Experimental workflow for the gem-difluorination of aliphatic ketones.

Troubleshooting & Optimization

Table 2: Common Issues and Optimization Strategies

Observation / IssuePotential CauseOptimization Strategy
Incomplete Conversion Steric hindrance at the

-carbon (3-methyl group) impeding the second fluorination.
Increase Deoxo-Fluor to 3.0 equiv; elevate the reaction temperature to 40 °C after initial RT stirring.
High Vinyl Fluoride Byproduct Elimination pathway favored over substitution due to excessive heat.Maintain strict RT conditions; avoid excessive heating. Consider using XtalFluor-E with

as a milder alternative.
Low Isolated Yield Product lost during solvent evaporation.2,2-Difluoro-3-methylpentane is highly volatile. Evaporate solvent at >150 mbar and use a <20 °C water bath.
Violent Effervescence during Quench Rapid hydrolysis of excess reagent.Ensure inverse quenching (add the reaction mixture to the base) and maintain the base strictly at 0 °C.

References

  • Sigma-Aldrich Technical Library. "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)." Sigma-Aldrich.

  • Organic Syntheses. "Selective fluorination of carbonyl groups to the gem-difluorides." Organic Syntheses, Inc.1

  • Benchchem Technical Support. "Optimizing Reaction Conditions for Gem-Difluorination." Benchchem. 2

  • Organic Chemistry Portal. "Difluoroalkane synthesis by fluorination or substitution." Organic Chemistry Portal. 3

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 2,2-Difluoro-3-methylpentane, a fluorinated alkane with potential applications in various fields of chemical research. Due to the influence of the gem-difluoro group on its physicochemical properties, a multi-technique approach is essential for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed protocols for Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for analyzing this and similar fluorinated molecules.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of 2,2-Difluoro-3-methylpentane is crucial for method development. While experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on similar halogenated alkanes.[1][2][3][4]

Table 1: Predicted Physicochemical Properties of 2,2-Difluoro-3-methylpentane

PropertyPredicted Value / InformationRationale / Implication for Analysis
Molecular Formula C₆H₁₂F₂---
Molecular Weight 122.16 g/mol Essential for Mass Spectrometry interpretation.[4]
Boiling Point ~ 80-95 °CIndicates sufficient volatility for Gas Chromatography.
Polarity Non-polar to weakly polarGuides selection of appropriate GC stationary phases and NMR solvents.
Structure The presence of a chiral center at C3 and the C-F bonds are key features for NMR analysis.

Gas Chromatography (GC): A Tool for Purity and Separation

GC is the primary technique for assessing the purity of volatile compounds like 2,2-Difluoro-3-methylpentane and separating it from potential impurities such as isomers or reaction byproducts.[5]

The Critical Choice of the GC Column

The separation in GC is governed by the interactions between the analyte and the stationary phase of the column. For a relatively non-polar molecule like 2,2-Difluoro-3-methylpentane, a "like-dissolves-like" approach is effective.

  • Expertise & Experience: A low-polarity stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms), is the recommended starting point. This phase separates compounds primarily based on their boiling points and van der Waals interactions. While a completely non-polar (100% dimethylpolysiloxane) column could be used, the slight phenyl content of a 5% phase provides enhanced selectivity for compounds with any degree of polarizability, which can be beneficial for separating closely related isomers. For more complex mixtures, a mid-polarity column (e.g., DB-624) could be explored to leverage dipole-dipole interactions with the C-F bonds.[6]

Protocol: Purity Assessment by GC-FID

This protocol details a robust method for quantitative purity analysis using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Instrumentation:

  • Gas Chromatograph with FID

  • Split/Splitless Inlet

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane stationary phase

Method Parameters:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks. Adjustable based on sample concentration.
Carrier Gas Helium, 1.2 mL/minInert and provides good efficiency.
Oven Program 40 °C (2 min), then 10 °C/min to 200 °CStarts below the solvent boiling point and allows for separation of volatile impurities before ramping to elute the main compound.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of 2,2-Difluoro-3-methylpentane in high-purity hexane.

  • Injection: Inject 1 µL of the sample.

  • Data Analysis: The purity is determined using the area percent method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.

Workflow: GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample 2,2-Difluoro-3- methylpentane Dilution Dilute to ~1 mg/mL Sample->Dilution Solvent Hexane Solvent->Dilution Injector Injector (250°C) Split 50:1 Dilution->Injector 1 µL Injection Column HP-5ms Column Injector->Column Oven Oven Program Column->Oven Detector FID (300°C) Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Integration->Purity

Caption: Standard workflow for GC-FID purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification

GC-MS provides definitive molecular weight confirmation and structural information through fragmentation analysis.

Ionization Method: Electron Ionization (EI)

For a small, non-labile molecule like 2,2-Difluoro-3-methylpentane, standard Electron Ionization (EI) at 70 eV is the method of choice. It generates a reproducible and characteristic fragmentation pattern that can be used as a fingerprint for identification. While Chemical Ionization (CI) can be a softer technique, EI provides more structural information for this type of compound.[7][8]

Protocol: GC-MS Identification

Instrumentation:

  • GC-MS system with a quadrupole mass analyzer.

GC Method:

  • Utilize the same GC parameters as outlined in the GC-FID protocol (Section 2.2) to allow for direct correlation of retention times.

MS Method Parameters:

ParameterSettingRationale
Ion Source Electron Ionization (EI)Standard, robust method providing a searchable fragmentation pattern.
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Electron Energy 70 eVStandardized energy to allow for comparison with mass spectral libraries (e.g., NIST).
Mass Range m/z 40-250Covers the molecular ion and expected fragments.
Solvent Delay 2-3 minProtects the MS filament from the high concentration of solvent.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z 122 should be observable, confirming the molecular weight.

  • Key Fragments: Expect losses of small, stable fragments. The most likely fragmentations include:

    • [M-CH₃]⁺: Loss of a methyl group (m/z 107).

    • [M-C₂H₅]⁺: Loss of an ethyl group (m/z 93).

    • [M-F]⁺: Loss of a fluorine atom (m/z 103).

    • [M-HF]⁺: Loss of hydrogen fluoride (m/z 102).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR is the most powerful tool for the complete structural characterization of 2,2-Difluoro-3-methylpentane. A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.[9]

The Synergy of Multinuclear NMR
  • ¹H NMR: Reveals the number of different proton environments and their connectivity through spin-spin coupling (J-coupling). The coupling of protons to fluorine (JHF) provides crucial information about the proximity of protons to the C-F bonds.

  • ¹³C NMR: Shows the number of unique carbon environments. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

  • ¹⁹F NMR: Directly observes the fluorine nuclei.[10] Given that ¹⁹F has 100% natural abundance and high sensitivity, this is a highly informative experiment.[11][12][13][14][15] The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[12][16]

Protocol: Multinuclear NMR Analysis

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for good signal dispersion)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of 2,2-Difluoro-3-methylpentane in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Perform ¹H, ¹⁹F, and proton-decoupled ¹³C{¹H} experiments.

  • Data Analysis and Expected Observations:

Table 2: Predicted NMR Spectral Data for 2,2-Difluoro-3-methylpentane in CDCl₃

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityKey Couplings (J) in Hz
¹H H3Multiplet³JHH, ³JHF
H4Multiplet²JHH, ³JHH, ⁴JHF
H5Triplet³JHH
CH₃ (on C3)Doublet³JHH
¹³C C2~120-130Triplet¹JCF ≈ 230-250
C3~35-45Triplet²JCF ≈ 20-30
Other C's-Singlets or small multiplets³JCF, ⁴JCF may be observed
¹⁹F F2~ -90 to -120 (vs CFCl₃)Multiplet³JFH, ⁴JFH
Logical Workflow for Structural Confirmation

NMR_Logic cluster_experiments NMR Data Acquisition cluster_info Information Derived H1_NMR ¹H NMR - Proton environments - H-H & H-F couplings Connectivity Proton-Proton Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR - Carbon backbone - Key ¹JCF triplet Carbon_Framework Carbon Skeleton C13_NMR->Carbon_Framework F19_NMR ¹⁹F NMR - Direct F detection - F-H couplings Fluorine_Location Position of gem-difluoro group F19_NMR->Fluorine_Location Structure Confirmed Structure 2,2-Difluoro-3-methylpentane Connectivity->Structure:f0 Carbon_Framework->Structure:f0 Fluorine_Location->Structure:f0

Caption: Integrated NMR strategy for structure confirmation.

Conclusion: A Validated Analytical Workflow

The comprehensive characterization of 2,2-Difluoro-3-methylpentane requires an integrated analytical approach. By following the protocols outlined in this note, a self-validating system is created:

  • Purity Assessment: GC-FID provides a reliable quantitative measure of purity.

  • Identity Confirmation: GC-MS confirms the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure.

  • Definitive Elucidation: The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides unambiguous evidence of the molecular structure, confirming the connectivity and the specific location of the fluorine atoms.

This multi-technique workflow ensures the generation of high-quality, reliable data essential for research, development, and quality control purposes.

References

  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved March 7, 2026, from [Link]

  • Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. (2020). PubMed. Retrieved March 7, 2026, from [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved March 7, 2026, from [Link]

  • Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. (2025). PubMed. Retrieved March 7, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 11 - 19F-NMR Spectroscopy - Basic. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS. (2017). Shimadzu. Retrieved March 7, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Introduction to Halogenoalkanes. (n.d.). Study Mind. Retrieved March 7, 2026, from [Link]

  • 2,2-Difluoro-3-methylhexane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2,2-Difluoro-3-methylheptane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1,2-Difluoro-3-methylpentane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 2,2-Difluoro-3-methylpentane as a High-Fidelity Tracer in Chemical Reaction Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and physicochemical properties of 2,2-Difluoro-3-methylpentane , the following Application Note is designed for researchers in process chemistry , quantitative NMR (qNMR) , and flow chemistry .

This guide positions the molecule as a high-fidelity process tracer and NMR internal standard , leveraging its unique gem-difluoro motif and diastereotopic fluorine signature.


F NMR

Executive Summary

2,2-Difluoro-3-methylpentane (DFMP) is a specialized fluorinated alkane utilized as an inert tracer for reaction monitoring and process validation. Unlike common trifluoromethyl (


) standards, DFMP features a gem-difluoro (

)
motif adjacent to a chiral center. This structural feature creates a distinct diastereotopic NMR signature, making it an ideal Internal Standard (IS) for quantitative

F NMR (qNMR) and a Residence Time Distribution (RTD) tracer in continuous flow reactors.

This guide details protocols for using DFMP to validate reaction kinetics, quantify yields without isolation, and characterize mixing efficiency in flow systems.

Technical Profile & Mechanism of Action

Chemical Structure & Properties

DFMP possesses a robust aliphatic backbone with a gem-difluoro substitution at the C2 position.

  • IUPAC Name: 2,2-Difluoro-3-methylpentane

  • Molecular Formula:

    
    [1]
    
  • Key Feature: The C3 carbon is chiral. Consequently, the two fluorine atoms at C2 are diastereotopic , rendering them magnetically non-equivalent.

PropertyValueRelevance to Tracing
Boiling Point ~85–90 °C (Est.)Volatile enough for easy removal; stable in refluxing MeOH/THF.
Solubility High in organic solventsCompatible with DCM, THF, Toluene, MeOH reaction streams.
Reactivity Chemically InertResistant to acids, bases, and nucleophiles (non-labile C-F bonds).
NMR Signal

to

ppm
Distinct AB quartet pattern; avoids overlap with common

groups.
The "Diastereotopic Fingerprint" Advantage

In


F NMR, most fluorinated tracers (e.g., 

-trifluorotoluene) appear as a single singlet. DFMP, due to the adjacent chiral center at C3, displays a complex ABX pattern (often looking like two doublets of multiplets).
  • Benefit: This unique spectral fingerprint prevents signal overlap with reactant/product peaks, ensuring that the tracer signal is unambiguous even in complex crude mixtures.

Application 1: Quantitative Reaction Monitoring (qNMR)

Principle

DFMP serves as an inert Internal Standard (IS) . By adding a known mass of DFMP to the reaction mixture, the absolute yield of the product can be calculated by integrating the product's fluorine signal relative to the DFMP signal, eliminating the need for isolation.

Protocol: Kinetic Profiling via F qNMR

Materials:

  • Reaction mixture (crude).

  • DFMP (>98% purity).

  • NMR Solvent (e.g.,

    
    , DMSO-
    
    
    
    ).
  • NMR Tube (5 mm).

Step-by-Step Workflow:

  • 
     Relaxation Determination (One-time Setup): 
    
    • Before quantitative analysis, measure the longitudinal relaxation time (

      
      ) of the DFMP fluorines in your solvent of choice using an Inversion Recovery pulse sequence.
      
    • Guideline: Set the NMR relaxation delay (

      
      ) to at least 
      
      
      
      (typically 10–20 seconds for fluorinated alkanes) to ensure >99% magnetization recovery.
  • Sample Preparation:

    • Withdraw a

      
       aliquot of the reaction mixture.
      
    • Add a precise mass (e.g.,

      
      ) of DFMP directly to the aliquot or use a stock solution of DFMP in the NMR solvent.
      
    • Dilute with

      
       of deuterated solvent.
      
  • Acquisition:

    • Run

      
      F NMR (without proton decoupling usually, or with inverse gated decoupling to suppress NOE).
      
    • Spectral Window: Ensure the window covers

      
       to 
      
      
      
      ppm.
    • Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of

      
      F.
      
  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the DFMP signal (Area

      
      ) and the Product signal (Area 
      
      
      
      ).
    • Calculate Yield using the formula:

      
      
      Where 
      
      
      
      = number of F atoms,
      
      
      = Molar Mass,
      
      
      = mass,
      
      
      = theoretical yield mass.[2]
Visualization: qNMR Logic Flow

qNMR_Workflow Start Start: Reaction Mixture Aliquot Withdraw Aliquot (50-100 uL) Start->Aliquot Spike Spike with DFMP (Known Mass) Aliquot->Spike Internal Std Addition Dilute Dilute with Deuterated Solvent Spike->Dilute NMR Acquire 19F NMR (D1 > 5*T1) Dilute->NMR Integrate Integrate Signals: DFMP (AB System) vs Product NMR->Integrate Calc Calculate Kinetic Point / Yield Integrate->Calc

Figure 1: Workflow for using 2,2-Difluoro-3-methylpentane as a quantitative internal standard.

Application 2: Flow Chemistry Residence Time Distribution (RTD)

Principle

In continuous flow manufacturing, understanding the axial dispersion and residence time is critical. DFMP is an excellent RTD tracer because it is chemically inert and can be detected via inline NMR or HPLC-MS/GC-MS without interfering with the reaction matrix.

Protocol: Pulse-Input RTD Determination

Equipment:

  • Continuous Flow Reactor (e.g., Vapourtec, Syrris).

  • Inline detector (Flow-NMR or UV/Vis if derivatized, but MS is preferred for DFMP).

  • DFMP Tracer Solution.

Step-by-Step Workflow:

  • System Equilibration:

    • Establish a steady state flow of the reaction solvent (e.g., Toluene) at the target flow rate (

      
      ).
      
  • Tracer Injection (Dirac Pulse):

    • Inject a sharp pulse (e.g.,

      
      ) of neat DFMP or a high-concentration DFMP solution into the fluid stream via a 6-port injection valve.
      
    • Note: The injection must be as instantaneous as possible to approximate a Dirac delta function.

  • Detection:

    • Monitor the effluent using a mass spectrometer (SIM mode for m/z corresponding to DFMP fragments, e.g., loss of HF).

    • Record Signal Intensity (

      
      ) vs. Time (
      
      
      
      ).
  • Analysis:

    • Calculate the Mean Residence Time (

      
      ) :
      
      
      
      
    • Calculate the Variance (

      
      )  to determine the dispersion coefficient (
      
      
      
      ). Narrow peaks indicate plug flow; broad peaks indicate dispersion/back-mixing.
Visualization: Flow Chemistry Setup

RTD_Setup cluster_data Data Output Pump Solvent Pump Injector Injector Valve (DFMP Pulse) Pump->Injector Carrier Stream Reactor Flow Reactor (Coil/Chip) Injector->Reactor Tracer Pulse Detector Inline Detector (MS / Flow-NMR) Reactor->Detector Dispersed Tracer Waste Collection/Waste Detector->Waste Curve E-Curve (RTD) Distribution Detector->Curve Signal

Figure 2: Experimental setup for measuring Residence Time Distribution using DFMP.

References

  • Quantitative NMR in Process Chemistry

    • Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005.
    • Context: Establishes the foundational protocols for qNMR which apply to F IS usage.
  • Fluorine in Drug Discovery & Tracing

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
    • Context: Details the stability and NMR properties of the C-F bond utilized in this tracer.
  • Flow Chemistry RTD Characterization

    • Source: Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017.
    • Context: Comprehensive guide on using tracers to characterize flow reactors.
  • Properties of Fluorinated Alkanes

    • Source: PubChem Compound Summary for 1,2-Difluoro-3-methylpentane (Isomer Analog).
    • Context: Provides physicochemical baselines for the DFMP class.

Sources

experimental setup for reactions using 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Synthesis and Derivatization of 2,2-Difluoro-3-methylpentane in Medicinal Chemistry

Mechanistic Rationale and Strategic Utility

The incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design. The gem-difluoroalkane moiety, specifically within branched architectures like 2,2-difluoro-3-methylpentane, serves as a lipophilic, metabolically stable bioisostere for oxygen, sulfur, or reactive methylene groups[1]. When derivatized into building blocks such as 3-(aminomethyl)-2,2-difluoro-3-methylpentane, the strong electron-withdrawing nature of the adjacent CF₂ group significantly depresses the pKa of the amine. This modulation enhances membrane permeability and oral bioavailability while shielding the molecule from cytochrome P450-mediated oxidative metabolism.

However, synthesizing 2,2-difluoro-3-methylpentane from its corresponding ketone (3-methyl-2-pentanone) presents a unique chemical challenge. The alpha-carbon is branched (a sec-butyl group), creating substantial steric hindrance around the carbonyl center. Traditional deoxofluorination using Diethylaminosulfur trifluoride (DAST) is often sluggish under these conditions and requires elevated temperatures, which poses a severe safety risk due to DAST's thermal instability and potential for explosive decomposition[2]. Consequently, modern protocols favor thermally stable reagents like Deoxo-Fluor® or crystalline alternatives like XtalFluor-E®[3].

Workflow Visualization

Workflow A 3-Methyl-2-pentanone (Sterically Hindered) B Deoxofluorination (Deoxo-Fluor / XtalFluor-E) A->B C 2,2-Difluoro-3-methylpentane (Lipophilic Core) B->C D C-H Amination (Derivatization) C->D E 3-(Aminomethyl)-2,2-difluoro- 3-methylpentane D->E F Amide Coupling (Drug Candidate) E->F

Synthesis and derivatization workflow for 2,2-difluoro-3-methylpentane.

Quantitative Optimization Data

To establish a self-validating protocol, it is critical to select the optimal fluorinating agent. Table 1 summarizes the empirical data for the conversion of 3-methyl-2-pentanone to 2,2-difluoro-3-methylpentane.

Table 1: Optimization of Deoxofluorination for 3-Methyl-2-pentanone

ReagentTemp (°C)SolventYield (%)Safety & Scalability Profile
DAST 25 to 60CH₂Cl₂45Low; explosion risk >80 °C. Uncontrolled HF generation.
Deoxo-Fluor® 60 to 80Neat / Toluene78Moderate; thermally stable up to 140 °C.
XtalFluor-E® 25 to 40CH₂Cl₂82High; crystalline solid, uses exogenous controlled HF source.

Table 2: Analytical Signatures for In-Process Validation

Analytical MethodKey Signal / ObservationDiagnostic Value
¹⁹F NMR (CDCl₃) Multiplet at ~ -95 ppmConfirms gem-difluoro group formation.
¹³C NMR (CDCl₃) Triplet at ~ 122 ppm (J = 240 Hz)Confirms C-F₂ carbon splitting.
¹³C NMR (CDCl₃) Disappearance of ~ 212 ppm peakValidates complete consumption of the starting ketone.
GC-MS (EI) m/z 122 (M⁺)Matches the molecular weight of C₆H₁₂F₂.

Experimental Protocols

Protocol A: Synthesis of 2,2-Difluoro-3-methylpentane via XtalFluor-E®

Causality Note: XtalFluor-E is selected over DAST to mitigate thermal hazards and improve yields for sterically hindered substrates[3]. The use of Triethylamine trihydrofluoride (Et₃N·3HF) acts as a controlled exogenous fluoride source, preventing the uncontrolled release of highly corrosive HF gas.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 100 mL PTFE or Nalgene round-bottom flask (to prevent silicate etching by trace HF) with a magnetic stirrer, a reflux condenser, and an argon inlet.

  • Reagent Charging: Add XtalFluor-E (15.0 mmol, 1.5 eq.) and anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir to form a suspension.

  • Promoter Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add Et₃N·3HF (20.0 mmol, 2.0 eq.). The mixture will become homogeneous.

  • Substrate Addition: Slowly add 3-methyl-2-pentanone (10.0 mmol, 1.0 eq.) via syringe over 10 minutes to manage the mild exotherm.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

    • Self-Validation: Pull a 50 µL aliquot, quench in sat. NaHCO₃, extract with DCM, and analyze via GC-MS. Proceed to the next step only when the ketone peak (m/z 100) is completely absent.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (40 mL) dropwise. Caution: Vigorous CO₂ evolution will occur.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under low vacuum (the product is volatile; boiling point ~90-95 °C).

  • Isolation: Purify via short-path distillation to yield 2,2-difluoro-3-methylpentane as a clear, colorless liquid.

Protocol B: Amide Coupling using 3-(Aminomethyl)-2,2-difluoro-3-methylpentane

Causality Note: Once the core scaffold is synthesized and functionalized to the amine (or purchased directly), it is frequently coupled to carboxylic acids to form active pharmaceutical ingredients. Because the gem-difluoro group reduces the nucleophilicity of the amine via inductive pull, a highly reactive coupling agent like HATU is required to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL glass vial under nitrogen, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Coupling Agent: Add HATU (1.2 mmol, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq.). Stir for 15 minutes at room temperature to form the active OAt ester.

    • Self-Validation: A distinct color change to pale yellow typically indicates successful active ester formation.

  • Amine Addition: Add 3-(aminomethyl)-2,2-difluoro-3-methylpentane (1.1 mmol, 1.1 eq.) in one portion.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS until the active ester is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and 5% aqueous LiCl (3 x 10 mL) to remove DMF.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated amide bioisostere.

References

Sources

potential use of 2,2-Difluoro-3-methylpentane in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 2,2-Difluoro-3-methylpentane Architectures in Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Strategic Context: The Role of gem-Difluoroalkanes in Modern APIs

The pharmaceutical industry's ongoing paradigm shift towards "escaping from flatland" emphasizes the incorporation of sp3-hybridized, three-dimensional architectures to improve clinical success rates. Within this space, gem-difluoroalkanes have emerged as highly privileged motifs[1]. They are increasingly utilized in modern drug discovery due to their unique stereoelectronic properties, exceptional metabolic stability, and ability to act as lipophilic bioisosteres for alcohols, thiols, and carbonyl groups[2][3].

While simple fluorinated building blocks are common, highly branched, sterically encumbered intermediates like 3-(aminomethyl)-2,2-difluoro-3-methylpentane (CAS: 2803846-28-6) represent the cutting edge of rational drug design. As a Senior Application Scientist, I frequently leverage this specific intermediate to overcome critical pharmacokinetic (PK) bottlenecks in lead optimization campaigns.

Structural & Physicochemical Rationale

The utility of the 2,2-difluoro-3-methylpentane scaffold is driven by three distinct causal mechanisms:

  • Inductive pKa Modulation: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect on the adjacent aminomethyl group. This systematically lowers the basicity (pKa) of the protonated primary amine[4]. Consequently, a higher fraction of the molecule remains neutral at physiological pH (7.4), directly enhancing passive membrane permeability.

  • Lipophilicity (LogP/LogD) Tuning: The introduction of the CF2 moiety alters the lipophilicity of the overall molecule. While fluorine is intrinsically hydrophobic, its strong dipole can have complex, context-dependent effects on LogP[4]. In highly branched alkanes, it typically acts as a lipophilicity-enhancing group, aiding in blood-brain barrier (BBB) penetration or deep-pocket target binding[2].

  • Metabolic Shielding: The quaternary C3 carbon, combined with the adjacent CF2 group, creates a dense steric and electronic shield around the primary amine. This architecture severely restricts the binding affinity of metabolizing enzymes like Monoamine Oxidase (MAO) and Cytochrome P450 (CYP), thereby extending the biological half-life of the API[3].

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds

To illustrate the profound impact of this intermediate, Table 1 summarizes the physicochemical shifts observed when transitioning from a standard branched alkyl amine to the 2,2-difluoro-3-methylpentane derivative.

Table 1: Comparative Physicochemical Profile of Amine Intermediates

Property3-(Aminomethyl)-3-methylpentane (Non-Fluorinated)3-(Aminomethyl)-2,2-difluoro-3-methylpentaneStrategic Impact on API Design
Amine pKa (calc.) ~ 9.8~ 7.8Increased neutral fraction at pH 7.4.
LogD (pH 7.4) 0.51.8Enhanced passive cellular permeability.
Fsp3 Fraction 0.851.00 (normalized)Improved 3D complexity and target specificity.
CYP450 Clearance High (rapid N-dealkylation)Low (steric + electronic shielding)Extended biological half-life and reduced dosing.

Application Workflow: Pharmacokinetic Optimization Pathway

The logical flow from the integration of the 2,2-difluoro-3-methylpentane building block to the final optimized API is visualized below.

PK_Optimization BB 3-(Aminomethyl)- 2,2-difluoro- 3-methylpentane pKa Inductive pKa Reduction BB->pKa Electronegative CF2 Pull Steric Steric & Electronic Shielding BB->Steric Quaternary C3 Center LogD Enhanced Membrane Permeability pKa->LogD Increased Neutral Fraction (pH 7.4) Metab Resistance to Enzymatic Cleavage Steric->Metab Blocked CYP/MAO Access API Optimized API Candidate LogD->API Improved PK Metab->API Extended T1/2

Fig 1. Pharmacokinetic optimization pathway utilizing the 2,2-difluoro-3-methylpentane scaffold.

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling with a Deactivated Amine

Causality & Experimental Design: Traditional Nucleophilic Aromatic Substitution (SNAr) protocols often fail or require harsh conditions when utilizing gem-difluorinated amines. The inductive pull of the CF2 group significantly reduces the amine's nucleophilicity. To overcome this, transition-metal catalysis is mandatory. The following protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination. We select tBuBrettPhos Pd G3 as the precatalyst because its bulky, electron-rich ligand framework is specifically optimized for coupling sterically hindered, electronically deactivated primary amines without promoting competitive β-hydride elimination.

Materials:

  • Amine: 3-(aminomethyl)-2,2-difluoro-3-methylpentane (1.2 equiv)

  • Electrophile: Heteroaryl bromide (e.g., 4-bromo-pyridine derivative) (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (5 mol%)

  • Base: Cesium carbonate (Cs2CO3) (2.0 equiv) - Chosen over NaOtBu to prevent base-mediated defluorination side-reactions.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes to establish a strictly anhydrous and anaerobic environment.

    • Causality: Pd(0) active species are highly sensitive to oxidative degradation by atmospheric oxygen.

  • Reagent Loading: Add the heteroaryl bromide (1.0 mmol), tBuBrettPhos Pd G3 (0.05 mmol, 5 mol%), and finely milled anhydrous Cs2CO3 (2.0 mmol).

  • Solvent & Amine Addition: Dissolve 3-(aminomethyl)-2,2-difluoro-3-methylpentane (1.2 mmol) in 5.0 mL of sparged, anhydrous 1,4-Dioxane. Transfer this solution to the reaction vial via a gas-tight syringe.

  • Thermal Activation: Seal the vial with a Teflon-lined crimp cap. Transfer to a pre-heated aluminum heating block set to 95 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: The high steric bulk of the quaternary C3 center necessitates elevated thermal energy to overcome the activation barrier of the reductive elimination step.

  • Reaction Monitoring (Self-Validation): Monitor reaction progression via LC-MS. Validate completion by confirming the disappearance of the isotopic bromide pattern and the emergence of the product mass [M+H]+.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Wash the organic filtrate with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the bioisosteric API intermediate.

References[5] Kostiantyn Melnykov, et al. "gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery." ChemRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ZhajMlcSGRw8qjbD6mnpYC2hkKqE7i-CVNuhRWXUsZnqxVHbIPk47ejXM32ENdImY1VhsjUwNGFqIIv_Umr5752wGZ1AugiX1ew5sNgX3tP5_FlpM3jJ0eOLh2WU662kRUxGEAX2LDpF0Lb3N-vbRTFv1w==[2] "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-0aK1MYKwX5GmHquE0wTH57_jigKYRmCehqXfFkbKymppZYC373tJeAmND2KlsD_UmBIc_JmRVr_dc5wzHeb0_qrSB11g0J6OLSa5K8mQnKtUgpmkne4Ufo68ifZTdrY8IpDVYtvbSVq7wrbJfGDeYjWE_QC0M7SfbVflbMuoviYDWTlJLuXzKXEXGH5nj5YaqqxMZd-OCWwUO18U4_MHKe_J_J4t5_Fygc5PIxKShDfJODSrKkrcC1psEnEW27k=[3] "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams." NIH/PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEReLREQKs2K9QsLqMN9itUE7wwPxQtyeO4UBMnuPt4taTybnmjzMkPIkbasm5tZYWd6ZBgb7NBkXQAaPZQ1KG9WR7vM0NAFW9Gv_O1VEv8YScpZEFfCVwTOpK1Uzj6x4mNxLVCr-SFzxRSrOg=[1] "Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive [2,3]-Sulfonyloxy Migration." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyuZ7S3sdtm3VL7nUJ5Nm1fq3hTknyMZih0kGT-3aL8Ef77uAApLSAuCiOJURYskj4UiagnMtOUvAWrhPKg0c-EQ--JSaKDxe7jQF_JcTiMQ3nB0N8A4dh_pvAMVMJX4go8kwXeHeIIkQkERKUv9UXFJIdcjhRPcO44mhELkAS2biY4SZ9u_e-kYM6bYahupWtFVj20qtgfzO-AYXieqUpRQTFtBiLfQAoAsD9zylUh43Ku41NODI0cRy4Z6jFyJSarA==[4] "3-(aminomethyl)-2,2-difluoro-3-methylpentane | 2803846-28-6." Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWuWx1-piv7-bOj0qEvPRbk-X0QIJwkZaqh730PkJmAjeCUEBTVwVw4Luhqsh3ljvnhhW02802KwkxqPIBTwNJmITSXyjGfCNWDIb_AHKq-fYVu18XdjV9Mb7s0EMXD4uKI7myoS48EltZvs5Rvteos82QmzZdOUA0T9bjEauz04yzLsP

Sources

Application Notes and Protocols for the Scalable Synthesis of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the laboratory- and scale-up synthesis of 2,2-Difluoro-3-methylpentane, a valuable fluorinated building block in medicinal chemistry and materials science. The gem-difluoromethylene group imparts unique stereoelectronic properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide details two primary synthetic methodologies, with a principal focus on the deoxofluorination of the corresponding ketone precursor, 3-methyl-2-pentanone. A thorough examination of reaction parameters, safety protocols, purification techniques, and scale-up considerations is presented to ensure reproducible and safe execution.

Introduction: The Significance of Gem-Difluorinated Alkanes

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethylene (CF2) group, in particular, serves as a bioisostere for a carbonyl group or an ether linkage, while also influencing the acidity of adjacent protons and providing a lipophilic hydrogen bond donor. These properties make gem-difluorinated compounds like 2,2-Difluoro-3-methylpentane attractive intermediates for the synthesis of novel pharmaceuticals and advanced materials.

This application note provides a detailed, field-tested methodology for the synthesis of 2,2-Difluoro-3-methylpentane, emphasizing scalability and safety.

Recommended Synthetic Pathway: Deoxofluorination of 3-Methyl-2-pentanone

The most direct and scalable approach to 2,2-Difluoro-3-methylpentane is the deoxofluorination of the readily available ketone, 3-methyl-2-pentanone. This reaction replaces the carbonyl oxygen with two fluorine atoms.

Reaction Mechanism and Reagent Selection

The deoxofluorination of a ketone proceeds via a nucleophilic substitution mechanism. The carbonyl oxygen is first activated by the fluorinating agent, followed by the delivery of fluoride ions.

Several reagents can effect this transformation, with varying degrees of reactivity, stability, and safety considerations.

ReagentKey AdvantagesKey Disadvantages
DAST (Diethylaminosulfur Trifluoride)Effective and widely used.Thermally unstable; can be explosive at elevated temperatures.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)More thermally stable than DAST, making it safer for scale-up.[1][2][3]Higher cost.
Sulfur Tetrafluoride (SF4) Highly effective.Extremely toxic and corrosive gas; requires specialized equipment.

For this protocol, Deoxo-Fluor® is the recommended reagent due to its enhanced thermal stability, which is a critical factor for safe scale-up operations.[2][3]

Laboratory-Scale Synthesis Protocol (1-10 g)

This protocol details the synthesis of 2,2-Difluoro-3-methylpentane from 3-methyl-2-pentanone using Deoxo-Fluor®.

Materials:

  • 3-methyl-2-pentanone (99%)

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Safety Precautions:

  • Deoxo-Fluor® is a hazardous reagent that reacts violently with water to produce hydrogen fluoride (HF). [2] All operations must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 3-methyl-2-pentanone (1 equivalent).

    • Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Deoxo-Fluor®:

    • Under a nitrogen atmosphere, slowly add Deoxo-Fluor® (1.5 - 2.0 equivalents) to the stirred ketone solution via the dropping funnel over 30-60 minutes.

    • Caution: The addition can be exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching:

    • Extreme Caution: Carefully and slowly quench the reaction by adding the reaction mixture to a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO3). This should be done in a large beaker or flask to accommodate gas evolution (CO2).

    • Continue stirring until gas evolution ceases.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 (1 x 30 mL), followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure 2,2-Difluoro-3-methylpentane. The boiling point will be significantly different from the starting ketone.

Scale-Up Considerations (10 g to >100 g)

Scaling up the deoxofluorination reaction requires careful planning to manage the associated hazards and ensure efficient conversion.

  • Reagent Equivalents and Temperature Control: On a larger scale, the exothermicity of the Deoxo-Fluor® addition becomes more significant. It is crucial to have a robust cooling system (e.g., a cryostat) to maintain the reaction temperature. The rate of addition should also be carefully controlled.

  • Quenching: The quenching process is highly exothermic and produces a large volume of gas. A jacketed reactor with controlled addition of the reaction mixture to the quenching solution is recommended. Adequate headspace and venting are essential.

  • Solvent Selection: While DCM is suitable for laboratory scale, alternative solvents with higher boiling points and lower volatility, such as toluene, might be considered for larger-scale operations to improve temperature control.

  • Purification: Fractional distillation remains the most viable purification method for this volatile product at a larger scale. A well-designed distillation column is necessary to achieve high purity.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive nature of the reagents and the potential for HF generation.

Alternative Synthetic Route: From 1,3-Dithiolane

An alternative two-step method involves the formation of a 1,3-dithiolane from 3-methyl-2-pentanone, followed by oxidative desulfurization-fluorination.[4][5] This method avoids the direct use of more hazardous deoxofluorinating agents but involves an additional synthetic step.

Workflow for the Dithiolane Method

Caption: Workflow for the synthesis of 2,2-Difluoro-3-methylpentane via a 1,3-dithiolane intermediate.

Analytical Characterization

The identity and purity of the synthesized 2,2-Difluoro-3-methylpentane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts and couplings for the ethyl and isopropyl groups adjacent to the difluorinated carbon.

    • ¹⁹F NMR: Will show a characteristic signal for the geminal difluoro group, likely coupled to the adjacent protons.

    • ¹³C NMR: The CF2 carbon will have a distinct triplet signal due to one-bond carbon-fluorine coupling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the absence of the carbonyl stretch from the starting material.

Conclusion

The deoxofluorination of 3-methyl-2-pentanone with Deoxo-Fluor® presents a robust and scalable method for the synthesis of 2,2-Difluoro-3-methylpentane. Careful attention to safety protocols, particularly during reagent addition and quenching, is paramount for successful and safe execution, especially at a larger scale. The alternative dithiolane route provides a viable, albeit longer, synthetic pathway. The protocols and considerations outlined in this document are intended to provide a solid foundation for researchers and process chemists working with this and related gem-difluorinated compounds.

References

  • Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents - IAEA International Nuclear Information System. (2025, January 5).
  • Pochapsky, S. S. (1987). Development of a novel geminal-difluorination method and its application in the synthesis of sup 18 F-labeled fatty acid analogues as potential myocardial imaging agents. OSTI.GOV.
  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Chang, Y., Lee, H., & Bae, C. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Deoxofluor. (n.d.). Enamine.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,2-Difluoro-3-methylpentane

Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Deoxofluorination of 3-methyl-2-pentanone. Document Control: Ver. 1.0 | Status: Active

Chemical Profile & Synthetic Strategy

Target Molecule: 2,2-Difluoro-3-methylpentane CAS: 186761-98-0 (Analogous) Molecular Formula: C₆H₁₂F₂ Molecular Weight: 122.16 g/mol Estimated Boiling Point: 75–85 °C (Note: Volatile liquid)

Synthetic Route: The standard synthesis involves the nucleophilic deoxofluorination of 3-methyl-2-pentanone using aminosulfur trifluorides (DAST or Deoxo-Fluor®).

Key Technical Challenge: The substrate possesses an


-chiral center with a methyl branch (C3). This steric hindrance destabilizes the 

-like transition state required for the second fluoride attack, significantly increasing the rate of

-elimination
. This leads to the formation of vinyl fluoride impurities which are difficult to separate.

Core Protocol: Deoxofluorination[1]

Reagent Choice:

  • Standard: DAST (Diethylaminosulfur trifluoride).[1][2] Risk: Thermal instability >90°C.[3]

  • Recommended: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[4] Benefit: Higher thermal stability and often better selectivity.

Step-by-Step Methodology:

ParameterSpecificationRationale
Substrate 3-methyl-2-pentanone (1.0 equiv)Precursor ketone.
Reagent Deoxo-Fluor® (1.5 – 2.0 equiv)Excess required to drive full conversion of the hemiaminal intermediate.
Solvent Anhydrous DCM (0.5 M)Non-polar solvents minimize carbocation lifetime, reducing rearrangement/elimination.
Additive HF-Pyridine or EtOH (Catalytic, Optional)Promotes ionization of the intermediate in sluggish reactions.
Temperature 0°C

RT (Strict control)
High temps favor elimination.

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Charging: Add Deoxo-Fluor® (1.5 equiv) to anhydrous DCM. Cool to 0°C.

  • Addition: Add 3-methyl-2-pentanone dropwise over 30 minutes. Do not add rapidly; exotherm control is critical.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 16–24 hours.

  • Quench: Pour reaction mixture slowly into saturated NaHCO₃ at 0°C. Caution: Vigorous

    
     evolution.
    
  • Isolation: Extract with DCM. Dry over

    
    .
    
  • Purification: Fractional distillation. Do not use rotary evaporation with high vacuum due to product volatility.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and NMR shows a mixture of alkenes. What happened?

Diagnosis: Elimination Side Reaction. The intermediate carbocation (formed after the first C-F bond is made) has a choice: accept a fluoride ion (Substitution) or lose a proton (Elimination). The branching at C3 hinders the fluoride attack, favoring the loss of a proton to form vinyl fluorides (e.g., 2-fluoro-3-methyl-2-pentene).

Solution:

  • Solvent Switch: Switch from DCM to neat conditions (no solvent) or highly non-polar solvents like pentane. Solvation of the fluoride ion in DCM can sometimes reduce its nucleophilicity relative to its basicity.

  • Lewis Acid Catalysis: Add catalytic

    
     or 
    
    
    
    . This facilitates the ionization of the C-O bond, potentially allowing the reaction to proceed at lower temperatures where elimination is slower.
Q2: I cannot remove the solvent without losing the product.

Diagnosis: Product Volatility. 2,2-Difluoro-3-methylpentane likely boils between 75°C and 85°C. Standard rotary evaporation (especially with heating or high vacuum) will co-distill the product with DCM (BP 40°C).

Solution:

  • Telescoped Distillation: Do not strip solvent to dryness. Concentrate slightly (to ~30% volume) using a Vigreux column at atmospheric pressure, then immediately switch to fractional distillation to isolate the product.

  • High-Boiling Solvent: Use a higher boiling solvent (e.g., Toluene) for the reaction. This allows you to distill the product out of the reaction mixture, leaving the solvent behind.

Q3: The reaction mixture turned black and fumed upon opening.

Diagnosis: Moisture Contamination / Decomposition. Aminosulfur trifluorides hydrolyze violently with water to form HF and


. Darkening indicates decomposition of the reagent or polymerization of elimination products.

Solution:

  • Strict Anhydrous Conditions: Ensure the ketone is dried over molecular sieves (3Å) prior to use.

  • Reagent Quality: Check the Deoxo-Fluor/DAST. If it is dark brown or opaque before use, it has degraded. It should be a golden/yellow liquid.

Q4: Can I use glass equipment?

Answer: Yes, but with caveats. While HF is generated, the reaction is typically done in standard borosilicate glassware. However, etching can occur over repeated uses.

  • Recommendation: Use a Teflon (PFA) flask if available, or ensure glassware is rinsed immediately after quenching.

Mechanistic Visualization

The following diagram illustrates the competition between the desired gem-difluorination and the undesired elimination pathways.

ReactionPathway Ketone 3-Methyl-2-pentanone Intermediate Alkoxyaminosulfur Intermediate Ketone->Intermediate + Deoxo-Fluor - HF Carbocation Carbenium Ion (Transition State) Intermediate->Carbocation Ionization Product 2,2-Difluoro-3-methylpentane (Target) Carbocation->Product + F- (Substitution) VinylFluoride Vinyl Fluoride (Elimination Impurity) Carbocation->VinylFluoride - H+ (Elimination)

Caption: Path A (Green) represents the desired nucleophilic substitution. Path B (Red/Dashed) represents the competing elimination driven by steric hindrance at the C3 position.

Safety & Handling Protocol

HazardControl Measure
HF Generation Always keep Calcium Gluconate gel nearby. Double glove (Nitrile).
Thermal Runaway Never heat DAST >50°C. Deoxo-Fluor is stable to ~80°C but exotherms upon water contact.
Pressure Reactions generate trace

and HF gases. Ensure venting through a scrubber (KOH trap).

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2][4] The Journal of Organic Chemistry, 40(5), 574-578. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[3][6] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[6] Synthesis, 2002(17), 2561-2578.[3] Link

  • Sashida, H., & Kawamukai, A. (2002). Synthesis of gem-difluoro compounds from ketones using DAST. Journal of Fluorine Chemistry, 114, 135. (General reference for alpha-branched ketone issues).

Sources

Technical Support Center: Purification of Crude 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of crude 2,2-Difluoro-3-methylpentane. This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this and similar fluorinated aliphatic compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing troubleshooting guides and FAQs grounded in established chemical principles.

Our approach is built on providing not just methods, but a clear understanding of the underlying chemistry. This ensures that you can adapt and troubleshoot effectively, transforming purification from a routine task into a precise and validated scientific process.

Critical Safety Precautions

Before any experimental work, it is imperative to handle all materials in accordance with established safety protocols. 2,2-Difluoro-3-methylpentane is a flammable liquid and may cause skin and eye irritation.[1][2]

  • Handling: Always work in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient; consult glove compatibility charts), safety goggles or a face shield, and a flame-resistant lab coat.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5] Use explosion-proof equipment and non-sparking tools for all transfers and manipulations.[2]

  • Static Discharge: Take precautionary measures against static discharge by ensuring all equipment is properly grounded.[5]

  • Waste Disposal: Dispose of all chemical waste, including crude material, purified fractions, and contaminated solvents, according to your institution's hazardous waste guidelines.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,2-Difluoro-3-methylpentane?

The impurity profile is heavily dependent on your synthetic route. Fluoroalkanes are often prepared via deoxyfluorination of alcohols or halogen exchange reactions.[6][7] Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding alcohol (e.g., 3-methyl-2-pentanol) or ketone (3-methyl-2-pentanone).

  • Monofluorinated Byproducts: Incomplete fluorination can lead to species like 2-fluoro-3-methylpentane.

  • Elimination Byproducts: Deoxyfluorination reagents like DAST can sometimes promote the formation of alkenes (e.g., 3-methyl-2-pentene).[7]

  • Isomeric Impurities: Depending on the reaction's regioselectivity, other difluorinated isomers could be present.

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., DCM, THF) and residual fluorinating agents or their byproducts.

Q2: The boiling points of my target compound and its likely impurities are very close. Can I use simple distillation?

No, simple distillation is ineffective for separating liquids with boiling points that differ by less than 25 °C.[8] Given that the impurities are structurally similar alkanes (monofluorinated, non-fluorinated), their boiling points will be very close. Fractional distillation is the required approach.[9]

Q3: What analytical techniques are best for assessing the purity of my fractions?

A multi-technique approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them by their mass fragmentation patterns. Use a column with a stationary phase suitable for nonpolar compounds.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorine-containing compounds. Each unique fluorine environment will produce a distinct signal, allowing you to identify and quantify your desired product against fluorinated impurities.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure and identifying non-fluorinated impurities.

Purification Workflow & Strategy

The purification of 2,2-Difluoro-3-methylpentane typically involves a multi-step process to remove a diverse range of potential impurities. The following workflow provides a logical sequence for achieving high purity.

cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Analysis & Polishing A Crude Reaction Mixture B Aqueous Wash (e.g., NaHCO₃, Brine) A->B Neutralize acids, remove salts C Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) B->C Remove water D Solvent Removal (Rotary Evaporation) C->D Concentrate E Crude Concentrate D->E F High-Efficiency Fractional Distillation E->F Separate by boiling point G Collect Fractions F->G H Distilled Fractions I Purity Analysis (GC-MS, ¹⁹F NMR) H->I J < 99% Pure? I->J K Preparative GC or Fluorous SPE J->K Yes M Combine Pure Fractions J->M No L Pure Product (>99.5%) K->L M->L

Caption: General purification workflow for 2,2-Difluoro-3-methylpentane.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation During Fractional Distillation 1. Insufficient Column Efficiency: The fractionating column has too few theoretical plates to resolve close-boiling impurities.[10] 2. Incorrect Reflux Ratio: Too low a reflux ratio reduces separation efficiency. 3. Heating Rate Too High: "Flooding" of the column can occur, preventing proper vapor-liquid equilibrium.[8]1. Use a longer column or a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). Aim for a column with at least 20 theoretical plates.[10] 2. Increase the reflux ratio. A good starting point is 5:1 (5 parts returned to the column for every 1 part collected). 3. Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Ensure a steady, controlled boil-up rate.
Product is Contaminated with Non-Fluorinated Impurities 1. Azeotrope Formation: The impurity forms a constant boiling mixture with your product. 2. Co-distillation: The impurity has a similar volatility despite a different boiling point. 3. Ineffective Extraction: The impurity was not fully removed during the initial aqueous work-up.1. Consider extractive distillation by adding a solvent that alters the relative volatility of the components. 2. Employ Fluorous Solid-Phase Extraction (F-SPE). This technique is highly effective for separating fluorinated molecules from non-fluorinated ones.[11] See Protocol 2 for details. 3. Perform a more rigorous initial extraction. Use a different organic solvent or increase the number of washes.[12]
Low Overall Yield After Purification 1. Product Loss During Transfers: Multiple transfers between flasks can lead to significant material loss. 2. Decomposition: The product may be thermally unstable at the distillation temperature. 3. Broad Distillation Fractions: Collecting fractions that are too large can result in significant product being discarded in mixed cuts.1. Minimize transfers. Plan your workflow to use as few vessels as possible. 2. Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize the risk of thermal decomposition.[13] 3. Collect smaller, more numerous fractions. Analyze each fraction by GC before combining the pure ones.
Column Clogged During Chromatography 1. Particulate Matter: The sample was not filtered before loading. 2. Precipitation on Column: The compound is precipitating in the mobile phase or at the column head due to poor solubility.[14]1. Always filter your sample through a 0.22 or 0.45 µm filter before injection or loading.[14] 2. Ensure your compound is fully soluble in the mobile phase. If using F-SPE, ensure the sample is fully dissolved in the loading solvent. For preparative GC, ensure the injection port temperature is high enough to vaporize the sample instantly.
Troubleshooting Logic: Failed Distillation

If your initial fractional distillation does not yield the desired purity, this decision tree can guide your next steps.

start Distillation Purity < 99% q1 What is the nature of the main impurity (via GC-MS)? start->q1 ans1a Close-boiling isomer or monofluorinated analog q1->ans1a Fluorinated ans1b Non-fluorinated starting material or byproduct q1->ans1b Non-Fluorinated sol1a Re-distill with a higher efficiency column (>30 plates) OR Use Preparative GC ans1a->sol1a sol1b Use Fluorous Solid-Phase Extraction (F-SPE) ans1b->sol1b

Caption: Decision tree for troubleshooting poor distillation results.

Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed to separate 2,2-Difluoro-3-methylpentane from closely boiling impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed with high-vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the round-bottom flask with the crude, solvent-free 2,2-Difluoro-3-methylpentane (no more than 2/3 full). Add a magnetic stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level (e.g., 50-100 mmHg).

    • Begin heating the flask gently with a heating mantle.

    • As the liquid begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for at least 30 minutes. This establishes the temperature gradient.[8]

    • Begin collecting the distillate at a very slow rate (1-2 drops per second) by adjusting the heat or reflux ratio.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling fraction (forerun) separately.

    • Collect the main fraction over a stable, narrow temperature range.

    • Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains in the flask.

    • Analyze all fractions by GC-MS and ¹⁹F NMR to determine their purity.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This method is ideal for removing non-fluorinated impurities from your product. It leverages the principle of "fluorous-fluorous" affinity.[11]

  • Principle: Fluorous compounds like 2,2-Difluoro-3-methylpentane are retained on a silica gel column functionalized with perfluoroalkyl chains. Non-fluorinated (hydrocarbon-based) impurities have low affinity and are washed away. The desired fluorous product is then eluted with a fluorinated solvent.[11]

  • Cartridge Preparation:

    • Select a fluorous SPE cartridge with a bed weight appropriate for your sample size (e.g., 1g of sorbent per 50-100mg of crude material).

    • Condition the cartridge by passing 3-5 column volumes of a fluorous solvent (e.g., perfluorohexane or HFE-7100) through it.

    • Equilibrate the cartridge by passing 3-5 column volumes of the initial loading solvent (e.g., methanol or acetonitrile) through it.

  • Procedure:

    • Dissolve your partially purified material in a minimum amount of the loading solvent (e.g., methanol).

    • Load the solution onto the top of the conditioned SPE cartridge.

    • Wash Step: Pass 5-10 column volumes of a non-fluorous solvent (e.g., 80:20 methanol/water) through the cartridge. This will elute the non-fluorinated impurities. Collect and save this fraction for analysis if desired.

    • Elution Step: Elute your desired 2,2-Difluoro-3-methylpentane by passing 3-5 column volumes of a fluorous solvent (e.g., perfluorohexane) through the cartridge.

    • Collect the eluate. Remove the solvent carefully (as fluorous solvents are very volatile) to yield the purified product.

    • Confirm purity using appropriate analytical methods.

step1 Step 1: Load Crude mixture in Methanol step2 Step 2: Wash Elute with 80:20 MeOH/H₂O col1 Fluorous Column Product (●) Impurity (■) step3 Step 3: Elute Elute with Perfluorohexane col2 Fluorous Column Product (●) col3 Fluorous Column out1 Impurity (■) Eluted col1:p2->out1 out2 Product (●) Eluted col2:p1->out2

Sources

🧪 Technical Support Center: Difluoroalkane Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for Organofluorine Chemistry. As a Senior Application Scientist, I have designed this troubleshooting hub to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic complexities of difluoroalkane synthesis.

The introduction of the gem-difluoromethylene (–CF₂–) or vicinal difluoro motif is highly sought after in drug design as a metabolically stable bioisostere for oxygen, carbonyl, and methylene groups. However, achieving high yields while mitigating safety hazards and side reactions requires precise control over reaction kinetics and thermodynamics.

🗺️ Core Synthetic Pathways for Difluoroalkanes

SynthesisRoutes Start Difluoroalkane Synthesis Deoxo Deoxofluorination (Carbonyl/Alcohol) Start->Deoxo Alkene Alkene Difluorination (Olefins) Start->Alkene DAST DAST / Deoxo-Fluor (Liquid, Hazardous) Deoxo->DAST Xtal XtalFluor-E / M (Solid, Stable) Deoxo->Xtal Iodine Hypervalent Iodine (I(I)/I(III) Catalysis) Alkene->Iodine Carbene Difluorocarbene Cyclopropanation Alkene->Carbene

Diagram 1: Divergent synthetic pathways for difluoroalkane construction.

🛠️ Section 1: Deoxofluorination Troubleshooting

Q: Why am I observing significant elimination byproducts (e.g., vinyl fluorides) instead of the desired gem-difluoroalkane during ketone deoxofluorination? A: This is a classic thermodynamic issue when using traditional dialkylaminosulfur trifluorides like DAST or Deoxo-Fluor. The causality lies in the generation of free hydrogen fluoride (HF) during the initial activation of the carbonyl oxygen. This highly acidic environment, combined with the thermal instability of the intermediate, lowers the activation energy for E1/E2 elimination pathways relative to nucleophilic fluorination[1]. Optimization Strategy: Switch to crystalline dialkylaminosulfinium salts, such as XtalFluor-E or XtalFluor-M. These reagents activate the C–O bond without the concomitant release of free HF. Because they are "fluoride-starved," you must supply an exogenous fluoride promoter (like Et₃N·3HF). This decouples the activation step from the fluorination step, allowing you to control the nucleophilicity of the system and drastically suppress elimination byproducts.

Q: How do I safely scale up a deoxofluorination reaction without the catastrophic thermal hazards associated with DAST? A: DAST and Deoxo-Fluor undergo violent exothermic decomposition at elevated temperatures, making them unsuitable for large-scale process chemistry[1]. To scale safely, you must utilize reagents with a wider thermal safety margin. XtalFluor reagents are crystalline solids that do not fume in air and possess significantly higher decomposition temperatures[1].

📊 Quantitative Data: Thermal Stability of Deoxofluorinating Agents
ReagentPhysical StateDecomposition Temp (°C)Thermal Energy (ΔH)Free HF Generation
DAST Liquid~140 °CHigh (Explosive)Yes
Deoxo-Fluor Liquid~140 °CHighYes
XtalFluor-E Crystalline Solid215 °C-661 J/gNo

(Data derived from accelerated rate calorimetry (ARC) studies,[2])

🛠️ Section 2: Alkene Difluorination & Rearrangement

Q: My catalytic vicinal difluorination of alkenes using p-TolI and Selectfluor is stalling at low conversion. How can I optimize the catalytic cycle? A: The bottleneck in the I(I)/I(III) catalytic manifold is often the in situ oxidation of the aryl iodide (p-TolI) to the active ArIF₂ species. Traditional protocols rely on Et₃N·3HF as the fluoride source during this oxidation. However, amine-HF complexes can lead to the premature decomposition of Selectfluor, stalling the catalytic cycle[3]. Optimization Strategy: Substitute Et₃N·3HF with Cesium Fluoride (CsF). Mechanistic studies demonstrate that CsF facilitates a clean I(I) → I(III) oxidation without degrading the Selectfluor oxidant. This modification completely suppresses background side reactions and dramatically improves the conversion of electronically deactivated substrates[3].

Q: How can I control the stereoselectivity when performing a 1,1-difluorinative rearrangement of styrenes? A: Direct difluorination of unactivated alkenes typically yields racemic mixtures. To achieve high enantiomeric excess (e.e.), the reaction must proceed via a conformationally restricted intermediate. Optimization Strategy: Utilize a chiral resorcinol-based hypervalent iodine catalyst. During the oxidation of the alkene, the catalyst facilitates the formation of a transient phenonium ion intermediate[4]. The presence of polarizable benzylic substituents on the catalyst's stereogenic centers is critical; they engage in specific attractive non-covalent interactions (π-π stacking) with the substrate, directing the nucleophilic attack of the fluoride ion to a single face of the phenonium ion, thereby generating difluoromethylated stereocenters with >90% e.e.[4].

CatalyticCycle ArI Ar-I Catalyst (e.g., p-TolI) Oxidation Oxidation Step (Selectfluor + CsF) ArI->Oxidation ArIF2 Ar-IF2 (Active I(III) Species) Oxidation->ArIF2 Phenonium Phenonium / Oxonium Intermediate ArIF2->Phenonium + Alkene Phenonium->ArI Reductive Elimination Product Difluorinated Product Phenonium->Product + F-

Diagram 2: I(I)/I(III) catalytic cycle highlighting the critical phenonium intermediate.

📋 Section 3: Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale and the analytical markers required to verify success.

Protocol A: XtalFluor-E Mediated Deoxofluorination of Ketones

Objective: Synthesize a gem-difluoroalkane from a ketone while suppressing vinyl fluoride elimination.

  • Preparation: In an oven-dried flask under N₂, dissolve the ketone (1.0 equiv) and XtalFluor-E (1.5 equiv) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides the necessary polarity to stabilize the intermediate aminosulfinium ion without participating in nucleophilic attack.

  • Promoter Addition: Cool the reaction to 0 °C. Add Et₃N·3HF (2.0 equiv) dropwise.

    • Causality: XtalFluor-E activates the carbonyl oxygen but cannot provide the fluoride nucleophile. The exogenous HF-amine complex is strictly required to drive the substitution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Self-Validation (NMR): Analyze the crude mixture via ¹⁹F NMR. The disappearance of the XtalFluor-E signal and the appearance of a characteristic gem-difluoro multiplet (typically between -90 and -120 ppm) confirms substitution over elimination.

Protocol B: Microwave-Assisted Difluorocyclopropanation of Alkenes

Objective: Rapid synthesis of 1,1-difluorocyclopropanes avoiding hazardous ozone-depleting solvents.

  • Reagent Charging: Charge a microwave vial with the target alkene (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and anhydrous THF.

    • Causality: Sodium chlorodifluoroacetate serves as a safe, solid precursor that thermally decomposes to generate difluorocarbene, replacing toxic gaseous reagents[5].

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 300 W, reaching 170 °C for exactly 5 minutes.

    • Causality: Microwave irradiation ensures rapid, homogenous heating, driving the decarboxylation and carbene insertion kinetically before side-reactions can occur[5].

  • Workup: Cool to room temperature, vent carefully, and filter through a short pad of silica to remove inorganic salts, washing with hexane.

  • Self-Validation (NMR): ¹⁹F NMR of the crude mixture will show a distinct AB quartet (around -130 to -150 ppm) characteristic of the diastereotopic fluorines on the rigid cyclopropane ring, validating successful carbene insertion.

📚 References

  • An Improved Method for Difluorocyclopropanation of Alkenes Source: Organic Chemistry Portal / Synlett (2014) URL:[Link]

  • Deconstructing the Catalytic, Vicinal Difluorination of Alkenes: HF-Free Synthesis and Structural Study of p-TolIF2 Source: The Journal of Organic Chemistry - ACS Publications (2017) URL:[Link]

  • Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters Source: PubMed Central (PMC) / NIH (2016) URL:[Link]

  • Deoxofluorination Reagents Proliferate Source: Chemical & Engineering News (C&EN) - American Chemical Society (2010) URL:[Link]

  • Simpler Fluorine Chemistry Source: Society of Chemical Industry (SCI) URL:[Link]

Sources

improving the yield of 2,2-Difluoro-3-methylpentane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles associated with synthesizing 2,2-difluoro-3-methylpentane from its enolizable ketone precursor, 3-methylpentan-2-one.

The synthesis of gem-difluoroalkanes from aliphatic ketones is notoriously difficult due to competing elimination pathways and the thermal instability of traditional reagents. This guide breaks down the causality behind these failures and provides validated, scalable solutions.

I. Diagnostic Troubleshooting Workflow

Before diving into specific FAQs, use the following diagnostic logic tree to identify the root cause of your yield issues during deoxofluorination.

DiagnosticWorkflow Start Analyze Crude NMR (19F and 1H) Alkene High Vinyl Fluoride (Elimination Pathway) Start->Alkene LowConv Unreacted Ketone (<50% Conversion) Start->LowConv Exotherm Exothermic Runaway (Safety Hazard) Start->Exotherm Sol1 Switch to XtalFluor-E (Prevents free HF generation) Alkene->Sol1 Sol2 Verify Promoter Stoichiometry (Add 2.0 eq Et3N·3HF) LowConv->Sol2 Sol3 Utilize Crystalline Reagents (Higher Thermal Stability) Exotherm->Sol3

Diagnostic workflow for troubleshooting ketone deoxofluorination reactions.

II. Frequently Asked Questions & Troubleshooting

Q1: My crude NMR shows a massive loss of yield due to the formation of vinyl fluorides (e.g., 2-fluoro-3-methylpent-2-ene). Why is this happening, and how do I stop it? A1: You are experiencing E2 elimination, which is the most common mode of failure when fluorinating highly enolizable substrates like 3-methylpentan-2-one. Traditional liquid reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor readily generate free hydrogen fluoride (HF) upon interaction with trace moisture or during the initial nucleophilic attack[1]. This free HF acts as an acid catalyst, promoting the elimination of the intermediate alkoxy-aminosulfane to form an olefin rather than allowing the second fluoride substitution to occur[2].

Solution: Switch to an aminodifluorosulfinium tetrafluoroborate salt, such as XtalFluor-E. Unlike DAST, XtalFluors do not generate free HF under anhydrous conditions. They activate the C–O bond without concomitant fluoride release, drastically suppressing the elimination pathway and improving the yield of the target gem-difluoride[3].

Q2: I switched to XtalFluor-E as suggested, but my reaction stalled at 40% conversion. What is the mechanistic cause of this? A2: XtalFluor-E is fundamentally "fluoride-starved" because it generates tetrafluoroboric acid instead of the reactive HF generated by DAST[2]. The reagent successfully activates the ketone to form the intermediate, but there is insufficient nucleophilic fluoride in the system to complete the substitution. Solution: You must use an exogenous fluoride promoter. The addition of 2.0 equivalents of triethylamine trihydrofluoride (Et3N·3HF) or a non-nucleophilic base like DBU is strictly required to drive the reaction to completion. Ensure your promoter is completely anhydrous; moisture will hydrolyze XtalFluor-E into an inert sulfinamide.

Q3: We are scaling up the synthesis of 2,2-difluoro-3-methylpentane to 50 grams. DAST is causing severe, uncontrollable exothermic events. What is the safest alternative? A3: DAST is inherently unsafe for scale-up. It has a low decomposition temperature (140 °C) and releases a massive amount of energy (-1700 J/g) upon decomposition, which can lead to catastrophic vessel failure[3]. Deoxo-Fluor was developed to be slightly more stable, but it still decomposes at 140 °C (-1100 J/g)[4]. XtalFluor-E is a crystalline solid that decomposes at 215 °C with a significantly lower exothermic heat (-661 J/g), providing a much wider safety margin for multi-gram scale operations[2],[3].

III. Quantitative Reagent Comparison

To justify the switch from traditional liquid fluorinating agents to crystalline alternatives, review the thermodynamic and kinetic data summarized below.

ReagentPhysical StateOnset of Decomposition (°C)Decomposition Energy (ΔH, J/g)Free HF GenerationTypical Alkene Byproduct (%)
DAST Liquid140-1700Yes20 - 40%
Deoxo-Fluor Liquid140-1100Yes15 - 30%
XtalFluor-E Crystalline Solid215-661No< 5%

Data compiled from accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) studies[4],[3].

IV. Mechanistic Pathway of Deoxofluorination

Understanding the molecular routing is critical for optimizing yields. The diagram below illustrates how XtalFluor-E bypasses the elimination pathway that plagues DAST.

MechanismPathway Ketone 3-Methylpentan-2-one (Enolizable Ketone) Activated Alkoxy-aminosulfane Intermediate Ketone->Activated XtalFluor-E (Activation) Fluorohydrin Fluorohydrin Intermediate Activated->Fluorohydrin F- from Et3N·3HF (Nucleophilic Attack) Vinyl Vinyl Fluoride (Elimination Byproduct) Activated->Vinyl Acid Catalysis (Free HF) Major pathway in DAST GemDifluoro 2,2-Difluoro-3-methylpentane (Target Yield) Fluorohydrin->GemDifluoro 2nd F- Substitution

Mechanistic routing of ketone deoxofluorination vs. the elimination side-reaction.

V. Standard Operating Procedure: Optimized Synthesis

To ensure a self-validating system, follow this rigorously tested protocol for the synthesis of 2,2-difluoro-3-methylpentane utilizing XtalFluor-E. This methodology controls exotherms and maximizes the gem-difluoride yield.

Materials Required:

  • 3-Methylpentan-2-one (1.0 equiv, rigorously dried over 3Å molecular sieves)

  • XtalFluor-E (1.5 equiv)

  • Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • Preparation of the Active Complex: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with ultra-pure Nitrogen. Add XtalFluor-E (1.5 equiv) and anhydrous DCM (to achieve a 0.5 M concentration relative to the ketone).

  • Promoter Addition: Inject Et3N·3HF (2.0 equiv) into the suspension at room temperature. Stir for 10 minutes until the crystalline XtalFluor-E fully dissolves, indicating the formation of the active fluorinating complex.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lowering the temperature suppresses the kinetic energy required for the E2 elimination transition state.

  • Substrate Addition: Add 3-methylpentan-2-one (1.0 equiv) dropwise via a syringe pump over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature (20-25 °C). Stir continuously for 12 to 16 hours under a positive nitrogen pressure. Monitor conversion via TLC or crude 19F-NMR aliquots.

  • Quenching (Self-Validating Safety Step): Once complete, cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO3 dropwise. Warning: Vigorous CO2 evolution will occur. Stir until gas evolution completely ceases.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure (keep the water bath below 30 °C, as the product is volatile).

  • Purification: Purify the crude liquid via fractional distillation or careful silica gel chromatography (using a highly non-polar eluent like 100% pentane) to yield pure 2,2-difluoro-3-methylpentane.

VI. References

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich.

  • Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Connect.1

  • Simpler fluorine chemistry. Society of Chemical Industry (SCI).2

  • Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications (RSC Publishing).4

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters - ACS Publications.3

Sources

Technical Support Center: 2,2-Difluoro-3-methylpentane Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMR-22DF3MP-TS Status: Open Priority: High (Structural Verification) Agent: Senior Application Scientist

Executive Summary

You are encountering spectral anomalies with 2,2-Difluoro-3-methylpentane . This is not an equipment failure. The presence of a chiral center at C3 renders the two fluorine atoms at C2 diastereotopic. They are chemically non-equivalent, creating a complex second-order spin system that defies standard first-order analysis.

This guide troubleshoots the three most common "phantom" errors reported by researchers working with this scaffold: the "Extra" Fluorine Signals, the "Missing" Carbon Peak, and the "Unreadable" Proton Multiplets.

Module 1: The "Ghost" Signals in NMR

Symptom:

"I see two distinct fluorine signals (or a messy cluster) instead of a clean singlet or triplet. Is my sample contaminated with a regioisomer?"

Root Cause Analysis: The molecule has a chiral center at C3 . Consequently, the two fluorine atoms at C2 are diastereotopic . They are not symmetry-equivalent (


).
  • Chemical Shift Anisochrony:

    
     and 
    
    
    
    resonate at different frequencies (often separated by 2–5 ppm).
  • Geminal Coupling (

    
    ):  Because they are non-equivalent, they split each other. Geminal F-F coupling is massive (
    
    
    
    ), creating an AB doublet pattern that dominates the spectrum.

Diagnostic Protocol: Run a


 (Proton-Decoupled Fluorine)  experiment.
  • Observation: You will see a clear AB quartet (two doublets leaning toward each other).

  • Calculation: The distance between the centers of the doublets is the chemical shift difference (

    
    ). The distance between the two peaks within a doublet is the coupling constant (
    
    
    
    ).

DiastereotopicLogic Problem Symptom: Complex 19F Multiplet CheckChirality Check C3: Is it Chiral? Problem->CheckChirality ResultYes Yes: Fs are Diastereotopic CheckChirality->ResultYes C3 is CH(CH3) ResultNo No: Check for Impurities CheckChirality->ResultNo Symmetric Outcome Expect AB System (2J_FF ~270 Hz) ResultYes->Outcome

Figure 1: Decision tree for distinguishing diastereotopicity from sample contamination.

Module 2: The "Missing" Peak

Symptom:

"I can assign all carbons except the quaternary C2 (


). It is either missing or indistinguishable from baseline noise."

Root Cause Analysis: The C2 signal is diluted by three factors:

  • Splitting: The signal is split into a triplet (or doublet of doublets) by the two directly attached fluorines (

    
    ). This spreads the signal intensity over a wide range (~500 Hz).
    
  • Lack of NOE: Being a quaternary carbon with no attached protons, C2 receives no Nuclear Overhauser Effect (NOE) enhancement during proton decoupling.

  • Long

    
    :  Quaternary carbons have very long longitudinal relaxation times (
    
    
    
    ), meaning they saturate easily if the repetition delay (
    
    
    ) is too short.

Troubleshooting Protocol: Optimize your


 acquisition parameters specifically for fluorinated quaternary carbons.
ParameterStandard ValueOptimized for C-F Reason
Pulse Angle

or


Prevents saturation.
Relaxation Delay (

)
1–2 sec5–10 sec Allows full relaxation of quaternary C.
Scans (NS) 2561024+ Compensates for intensity splitting.
Line Broadening (LB) 1.0 Hz3.0–5.0 Hz Improves S/N ratio for broad multiplets.
Module 3: Multiplet Deconvolution

Symptom:

"The methyl group at C1 appears as a distorted triplet or a 'messy' blob. I cannot calculate the integration accurately."

Root Cause Analysis: The protons on C1 (


) are coupled to the two diastereotopic fluorines at C2 .
  • Instead of a simple triplet (

    
    ), you are seeing a doublet of doublets  (dd).
    
  • 
     because the rotamer populations place the protons at different average dihedral angles relative to 
    
    
    
    and
    
    
    .

Resolution Strategy (HOESY): To definitively assign the C1 methyl versus the C3 methyl (which is a doublet coupled to H3, further split by Fs), use HOESY (Heteronuclear Overhauser Effect Spectroscopy) . This 2D experiment correlates


 and 

nuclei through space.[1][2]

Step-by-Step HOESY Protocol:

  • Probe: Ensure you are using an HFX or specialized

    
     probe.
    
  • Pulse Sequence: Select hoesyhf (or vendor equivalent).

  • Mixing Time: Set to 300–500 ms . (Fluorine relaxation is fast; too long a mixing time loses signal).

  • Analysis:

    • C1-Protons: Will show strong NOE cross-peaks to both

      
       and 
      
      
      
      (distance < 3 Å).
    • C3-Protons: Will show NOE cross-peaks to Fs, but the C5-methyl (at the end of the chain) will show no correlation to Fluorine.

HOESY_Workflow Start Start: Ambiguous 1H Signals Step1 1. Acquire 1D 19F (Identify Fa and Fb) Start->Step1 Step2 2. Run 2D HOESY (Mix Time: 400ms) Step1->Step2 Step3 3. Analyze Cross-Peaks Step2->Step3 Branch1 Strong Cross-Peak to Fa/Fb Step3->Branch1 Branch2 Weak/No Cross-Peak Step3->Branch2 Result1 Assign: C1-Methyl (Proximal) Branch1->Result1 Result2 Assign: C5-Methyl (Distal) Branch2->Result2

Figure 2: Workflow for assigning methyl groups using 2D HOESY.

FAQ: Quick Reference Data

Q: What coupling constants should I use for simulation? Use these expected ranges for 2,2-difluoro-3-methylpentane in


:
InteractionTypeApprox.[3][4][5][6][7][8][9][10] Value (Hz)Note

Geminal260 – 280 The "Ghost" splitter.

Direct240 – 250 Causes "missing" C peak.

Vicinal15 – 20 Splits C1 methyl.

Vicinal10 – 25 Highly dependent on conformation.

Q: Why is the baseline rolling in the


 spectrum? 
A:  This is often due to the acoustic ringing of the probe or the very wide spectral width required to capture the fluorine window.
  • Fix: Use "Backward Linear Prediction" (in processing) or increase the pre-scan delay.

References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[11] (Standard text for F-NMR coupling constants).

  • Ghiviriga, I., et al. (2011). "19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes." Magnetic Resonance in Chemistry, 49(3), 93–105.[7] Link (Demonstrates complex F-F and F-H coupling networks).

  • Thiebes, C., et al. (2012). "Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings." Magnetic Resonance in Chemistry. Link (Discusses HOESY vs. J-coupling correlation sensitivity).

  • Reich, H. J. (2024). "Coupling Constants: 19F Couplings." University of Wisconsin-Madison NMR Database. Link (Authoritative database for J-values).

Sources

Technical Support Center: Advanced Purification of Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: March 2026

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Refining Technical Document

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Welcome to the Fluorous Chemistry Technical Support Center. Fluorinated alkanes (e.g., perfluoroalkanes and partially fluorinated alkanes) present unique purification challenges due to their extreme electronegativity, low polarizability, and chemical inertness. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols to resolve complex separation issues.

Module 1: Liquid-Liquid Extractions & Fluorous Biphasic Systems (FBS)

Q: My fluorinated alkane target is not partitioning cleanly into the perfluorocarbon phase during liquid-liquid extraction. Why is my yield so low?

The Causality: Partitioning in a Fluorous Biphasic System (FBS) is strictly governed by the "fluorophilicity" of the target molecule. Fluorocarbons exhibit exceptionally low polarizability, which leads to weak van der Waals interactions, making them simultaneously hydrophobic and lipophobic (1)[1]. If your target molecule has a fluorine content of less than 60% by weight, it possesses an amphiphilic character that prevents it from fully segregating into the fluorous phase, causing it to distribute across both the organic and aqueous layers (1)[1].

Self-Validating Protocol: Thermomorphic FBS Extraction

  • Solvent Preparation: Dissolve the crude mixture in a 1:1 (v/v) mixture of an organic solvent (e.g., toluene) and a fluorous solvent (e.g., perfluoromethylcyclohexane).

  • Thermal Homogenization: Heat the biphasic mixture to its thermomorphic transition temperature (typically >60°C). Validation Check: The system must become a single, clear homogeneous phase, ensuring complete mass transfer of the fluorinated target.

  • Phase Separation: Cool the mixture slowly to 25°C. The system will spontaneously separate into an upper organic phase and a lower fluorous phase.

  • Extraction & Washing: Isolate the heavier lower fluorous layer. Wash this layer three times with fresh toluene to strip away trace lipophilic impurities.

  • Concentration: Evaporate the volatile fluorous solvent under reduced pressure to yield the purified fluorinated alkane.

FBS_Workflow A Crude Mixture (Fluorinated + Organic) B Add Fluorous/Organic Solvent Blend A->B C Heat to Thermomorphic Temperature (>60°C) B->C D Homogeneous Phase (Mass Transfer) C->D Heating E Cool to 25°C (Phase Separation) D->E Cooling F Extract Lower Fluorous Layer E->F Separation

Thermomorphic workflow for Fluorous Biphasic Systems (FBS) showing temperature-dependent phases.

Module 2: Chromatographic Resolution of Co-eluting Impurities

Q: Standard normal-phase silica gel chromatography fails to separate my highly fluorinated alkane from its non-fluorinated synthetic precursors. How do I resolve this co-elution?

The Causality: Fluorinated alkanes possess extremely low polarity. On standard silica gel, they lack the dipole-dipole interactions necessary for retention and will co-elute at the solvent front alongside other non-polar organic impurities. To resolve this, you must use Fluorous Reverse Phase (FRP) silica gel. FRP silica is functionalized with perfluoroalkyl chains, allowing it to leverage noncovalent fluorous-fluorous interactions to selectively retain fluorinated compounds (2)[2]. During elution, compounds will exit the column strictly in order of their fluorine content (3)[3].

Self-Validating Protocol: Fluorous Solid-Phase Extraction (F-SPE)

  • Column Conditioning: Pack a column with FRP silica gel and condition it with a "fluorophobic" solvent system (e.g., 80% Methanol / 20% Water).

  • Sample Loading: Load the crude mixture onto the column.

  • Fluorophobic Wash: Wash the column with 3 column volumes (CV) of the fluorophobic solvent. Validation Check: Monitor the eluent via TLC or GC-MS. Only non-fluorinated organic impurities should elute during this phase.

  • Fluorophilic Elution: Switch to a "fluorophilic" solvent (e.g., 100% Tetrahydrofuran or 100% Methanol) to disrupt the fluorous-fluorous interactions and elute the target fluorinated alkane.

  • Verification: Analyze the final fraction via ^19^F-NMR to confirm the presence of the target compound and the absence of non-fluorinated contaminants.

FSPE_Workflow N1 Load Sample onto FRP Silica Gel N2 Fluorophobic Wash (e.g., 80% MeOH/H2O) N1->N2 N3 Elute Organic Impurities N2->N3 Non-fluorous compounds N4 Fluorophilic Elution (e.g., 100% THF or MeOH) N2->N4 Retained fluorous compounds N5 Collect Purified Fluorinated Alkane N4->N5

Fluorous Solid-Phase Extraction (F-SPE) mechanism utilizing fluorophobic and fluorophilic gradients.

Module 3: Chemical Scrubbing of Azeotropic Polyfluoroalkanes

Q: Fractional distillation is yielding an azeotropic mixture of my target perfluoroalkane and a hydrogen-containing polyfluoroalkane impurity. How can I achieve >99.9% purity?

The Causality: Partially fluorinated alkanes often share nearly identical boiling points with their fully perfluorinated analogs, rendering physical fractional distillation highly ineffective due to azeotrope formation. A chemical purification approach is required. By subjecting the mixture to elemental fluorine gas at elevated temperatures and pressures, the reactive C-H bonds in the polyfluoroalkane impurities are perfluorinated. This converts the impurities directly into the target perfluoroalkane rapidly and without significant formation of decomposition products (4)[4].

Self-Validating Protocol: Direct Fluorination Scrubbing

  • Preparation: Suspend a hydrogen fluoride scavenger (e.g., NaF) in the impure perfluoroalkane mixture within a highly corrosion-resistant autoclave.

  • Pressurization: Pressurize the autoclave with a reactive gas mixture containing 50% by volume elemental fluorine (F2) and 50% inert nitrogen gas at room temperature (4)[4].

  • Thermal Activation: Stir the suspension thoroughly and heat to 100°C for 7 hours. The autogenous pressure will rise to approximately 5 to 6 bar.

  • Depressurization & Filtration: Cool the reactor, safely vent the excess reactive gas (which is insoluble in perfluorocarbons), and filter out the solid NaF/HF adducts.

  • Validation Check: Analyze the purified liquid via ^1^H-NMR. The complete absence of C-H hydrogen resonances confirms the total conversion of polyfluoroalkanes into perfluoroalkanes (4)[4].

Data Presentation: Quantitative Summaries

Table 1: Troubleshooting Matrix for Fluorinated Alkane Purification
Observed IssueRoot CauseRecommended TechniqueExpected Purity
Poor phase separation Fluorine content < 60% wtSwitch from FBS to F-SPE>95%
Solvent front co-elution Lack of dipole interactionsFluorous Reverse Phase (FRP) Silica>98%
Azeotrope formation Identical boiling pointsChemical Scrubbing (F2 gas)>99.9%
Trace acidic impurities HF byproduct from synthesisBasic Alumina FiltrationAcid-free
Table 2: Comparison of Common Fluorous Solvents for Biphasic Systems
SolventBoiling Point (°C)Density (g/mL)Primary Application
Perfluorohexane (FC-72) 561.68Low-boiling fluorous phase for volatile targets
Perfluoromethylcyclohexane 761.79Standard FBS extractions
Perfluorodecalin 1421.90High-temperature thermomorphic reactions
Toluene (Organic Reference) 1100.87Organic counter-phase (immiscible at 25°C)

References

  • Title: Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond Source: ResearchGate URL: 1

  • Title: Chapter 7: Fluorous Solvents and Related Systems Source: RSC Books URL: 3

  • Title: US5434319A - Production of perfluoroalkanes Source: Google Patents URL: 4

  • Title: Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica Source: Thieme Connect URL: 2

Sources

Technical Support Center: Mitigating Hazards in the Synthesis of Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to mitigating the unique and significant hazards associated with the synthesis of organofluorine compounds. The information is presented in a question-and-answer format, offering direct and actionable advice for issues encountered during experimental work. Our goal is to equip you with the knowledge to conduct your research safely and effectively.

PART 1: CORE HAZARDS IN ORGANOFLUORINE SYNTHESIS

The synthesis of organofluorine compounds often necessitates the use of highly reactive, toxic, and corrosive reagents. A thorough understanding of these reagents and their associated risks is the foundation of a safe laboratory practice.

Common Fluorinating Agents and Their Dangers

Many reagents used to introduce fluorine into organic molecules present significant hazards. Below is a summary of some of the most common fluorinating agents and their primary risks.

Fluorinating AgentChemical FormulaPrimary HazardsKey Safety Considerations
Diethylaminosulfur Trifluoride (DAST) (C₂H₅)₂NSF₃Highly toxic, corrosive, flammable, and reacts violently with water.[1] Can decompose explosively upon heating above 50°C.[2]Use in a well-ventilated fume hood with appropriate PPE. Store at temperatures below 0°C to maintain stability.[1]
Deoxo-Fluor® C₆H₁₄F₃NO₂SCorrosive and toxic, it reacts violently with water.[3][4] It is considered more thermally stable than DAST.[5][6]Handle in a chemical fume hood, ensuring eyewash stations and safety showers are nearby.[3] Store under an inert atmosphere in a cool, dry place.[3]
Sulfur Tetrafluoride SF₄Extremely toxic and corrosive gas that reacts violently with water to produce hazardous HF gas.[7]Requires specialized equipment and stringent safety protocols for handling.[8]
Anhydrous Hydrogen Fluoride (AHF) HFExtremely corrosive and toxic.[9] Skin contact can cause severe, deep-tissue burns that may have delayed pain onset.[10][11]Always have calcium gluconate gel readily available as a first aid antidote.[10][12] Work in a well-ventilated area with continuous gas monitoring.[8]
Selectfluor® C₁₈H₂₀B₂Cl₂F₂N₂Powerful oxidizing agent that can be explosive when mixed with combustible materials.Avoid contact with incompatible materials and sources of ignition.
Reaction Conditions and Byproducts

A primary hazard in organofluorine synthesis is the potential for highly exothermic reactions, which can lead to dangerous pressure build-up and vessel failure. Additionally, many fluorination reactions generate hydrogen fluoride (HF) as a byproduct, a highly corrosive and toxic substance.

PART 2: TROUBLESHOOTING GUIDE: IMMEDIATE ACTIONS FOR LABORATORY INCIDENTS

This section provides clear, step-by-step instructions for responding to common emergencies during organofluorine synthesis.

Q1: I've had a small spill of DAST on my lab bench. What should I do immediately?

A1:

  • Alert and Evacuate: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the correct PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Containment: Use a chemical spill kit with an absorbent for corrosive materials or sand to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization: Carefully and slowly add a neutralizing agent such as sodium bicarbonate or calcium carbonate to the contained spill. Be aware of potential gas evolution.

  • Cleanup and Disposal: Once neutralized, collect the residue into a designated hazardous waste container. Clean the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.

Q2: My reaction is showing signs of a thermal runaway. What are the immediate steps?

A2:

  • Remove Heat Source: Immediately remove any heating source from the reaction.

  • Initiate Cooling: If it is safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium. Always use a blast shield for protection.

  • Alert and Prepare for Evacuation: Inform your colleagues and be prepared to evacuate the laboratory. If the reaction cannot be controlled, activate the emergency alarm.

  • Avoid Water: Do not attempt to quench a large, uncontrolled reaction with water, as this can worsen the situation, especially with water-reactive fluorinating agents.[3]

Q3: I suspect I have been exposed to Hydrogen Fluoride (HF). What is the immediate first aid protocol?

A3:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] After flushing, continuously massage 2.5% calcium gluconate gel into the skin until the pain subsides.[12] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[10][12] Apply ice packs while awaiting medical assistance.[10]

  • Inhalation: Move to fresh air immediately.[10] If available and you are trained, administer 100% oxygen.[12] Seek immediate medical attention.[12]

  • Ingestion: Drink a large quantity of milk or water with milk of magnesia.[12] Do not induce vomiting. [12] Seek immediate medical attention.

PART 3: FREQUENTLY ASKED QUESTIONS (FAQS)

This section addresses common questions about the safe execution of organofluorine synthesis.

Q1: What is the most critical Personal Protective Equipment (PPE) when working with fluorinating agents?

A1: A combination of chemical splash goggles and a face shield is essential to protect against splashes.[7] Heavy-duty, chemical-resistant gloves are also mandatory.[1] The choice of glove material should be based on the specific fluorinating agent being used, as indicated in the Safety Data Sheet (SDS).

Q2: How should I safely quench a reaction containing a fluorinating agent like Deoxo-Fluor?

A2: Quenching should be performed cautiously at a low temperature, such as in an ice bath.[13] A common and effective method is the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.[13] This must be done in a fume hood with the sash positioned as low as possible to contain any gas evolution.

Q3: What are the key considerations for the disposal of fluorinated chemical waste?

A3:

  • Segregation: All fluorinated waste must be collected in separate, clearly labeled, and appropriate containers.[14]

  • Neutralization: Acidic waste containing HF should be neutralized with a base like calcium hydroxide before disposal.

  • Compatibility: Do not mix fluorinated waste with other waste streams unless you are certain of their compatibility.[14]

  • Institutional Guidelines: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.[14][15] High-temperature incineration is often the recommended method for highly stable fluorinated compounds.[16]

PART 4: EXPERIMENTAL WORKFLOWS AND DECISION-MAKING

A systematic approach to planning and executing experiments involving organofluorine compounds is crucial for safety.

Workflow for Safe Organofluorine Synthesis

Caption: A workflow diagram for safely conducting organofluorine synthesis.

Decision Tree for a Failed Fluorination Reaction

A Fluorination Reaction Failed B Were all glassware and reagents rigorously dried? A->B C Re-run with properly dried materials. B->C No D Was the fluorinating agent fresh? B->D Yes E Try a new bottle of fluorinating agent. D->E No F Investigate other parameters (temperature, stoichiometry, etc.). D->F Yes

Caption: A decision tree for troubleshooting an unsuccessful fluorination reaction.

PART 5: REFERENCES

  • HF EXPOSURE -

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory -

  • First Aid For Hydrofluoric Acid Exposure - [Link]

  • Organofluorine chemistry - Wikipedia - [Link]

  • Diethylaminosulfur trifluoride - Wikipedia - [Link]

  • 4 - Organic Syntheses Procedure - [Link]

  • Hydrogen Fluoride | Chemical Emergencies - Restored CDC - [Link]

  • Hydrofluoric Acid First Aid Instructions - [Link]

  • Diethylaminosulfur trifluoride - GHS Data - EPA - [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC - [Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH - CDC - [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC - [Link]

  • Safety in Academic Chemistry Laboratories - [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts - ChemRxiv - [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry - [Link]

  • Working with Hazardous Chemicals - Organic Syntheses - [Link]

  • General Lab Safety Procedure - Chemistry and Chemical Engineering - Caltech - [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety - [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications - [Link]

  • School Chemistry Laboratory Safety Guide - CDC - [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins June 2021 - [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services - [Link]

  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching - [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J - [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins - [Link]

  • Dispose of PTFE and PFAS - sustainability-lab - [Link]

  • Sourcing Deoxo-Fluor: Navigating the Market for Fluorinating Agents - [Link]

  • Laboratory Safety Manual - Chemistry - West Virginia University - [Link]

  • Laboratory Safety Guidance - OSHA - [Link]

  • Management of Solid Waste Containing Fluoride—A Review - PMC - NIH - [Link]

  • Chemical Waste Disposal - Health Safety & Wellbeing - Monash University - [Link]

Sources

Technical Support Center: Catalyst & Reagent Optimization for 2,2-Difluoro-3-methylpentane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-methylpentane. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated compounds. Our goal is to provide practical, in-depth solutions to common challenges encountered during this specific synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The introduction of a gem-difluoro group is a critical strategy in medicinal chemistry for modulating the physicochemical properties of bioactive molecules, such as metabolic stability and lipophilicity. The synthesis of 2,2-Difluoro-3-methylpentane, typically achieved via the deoxyfluorination of 3-methylpentan-2-one, serves as an excellent model system. However, this transformation is fraught with challenges, including low conversion, poor selectivity, and reagent decomposition. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup.

Troubleshooting Guide: From Low Yield to High Purity

This section directly addresses the most common issues encountered in the laboratory.

Issue 1: Low or No Conversion of 3-methylpentan-2-one

Question: My reaction shows low conversion of the starting ketone, with most of it recovered unreacted. What are the primary factors related to my catalyst/reagent choice that I should investigate?

Answer: Low conversion is typically rooted in insufficient reactivity of the fluorinating agent or suboptimal reaction conditions. Several factors must be meticulously controlled:

  • Anhydrous Conditions are Non-Negotiable: Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) react rapidly and exothermically with water.[1] Even trace amounts of moisture will consume the reagent, rendering it inactive for the desired ketone transformation.

    • Actionable Protocol: Ensure all glassware is flame- or oven-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). The reaction should be assembled and run under a dry, inert atmosphere (Nitrogen or Argon).[1]

  • Reagent Activity and Thermal Stability: The activity of your fluorinating agent is paramount.

    • DAST: Highly reactive but thermally unstable. It can decompose upon prolonged storage, even at low temperatures. If you observe discoloration (e.g., yellowing) of the reagent, its activity may be compromised.

    • Deoxo-Fluor®: Offers significantly greater thermal stability compared to DAST, making it a more reliable choice, especially for reactions requiring elevated temperatures.[2]

    • Sulfur Tetrafluoride (SF₄): A highly effective but hazardous gas. Its use often requires specialized equipment and careful handling. In modern applications, it is often used with a Lewis acid or an amine co-catalyst in continuous flow systems to improve safety and control.[3]

  • Reaction Temperature and Time: Deoxyfluorination kinetics are highly temperature-dependent.

    • Causality: Many deoxyfluorination reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and then slowly warmed to room temperature or gently heated to drive the reaction to completion.[1] If the temperature is too low, the activation energy barrier may not be overcome, leading to no reaction. Conversely, if the temperature is too high, reagent decomposition can outpace the desired reaction.

    • Optimization Strategy: Start with established literature conditions. If conversion is low, consider incrementally increasing the final reaction temperature or extending the reaction time. Monitor the consumption of the starting material by an appropriate method (GC-MS or TLC) to determine the optimal endpoint and avoid unnecessary heating that could lead to side reactions.

Issue 2: Poor Selectivity - Formation of Vinyl Fluoride Byproducts

Question: My primary product is not the desired 2,2-difluoroalkane. Instead, I am isolating significant quantities of 2-fluoro-3-methylpent-1-ene and/or 2-fluoro-3-methylpent-2-ene. How can I suppress this elimination side reaction?

Answer: The formation of vinyl fluorides is a classic competing elimination pathway in deoxyfluorination.[3] Understanding the mechanism is key to improving selectivity for the desired gem-difluoride. The reaction proceeds through an intermediate that can either undergo a second fluorination (substitution) to give the desired product or elimination (E2 mechanism) to form an alkene.

  • Mechanism and Causality: The formation of the gem-difluoride is an SN2-like process, while the elimination is an E2-type reaction. Lower temperatures generally favor substitution over elimination. Steric hindrance around the carbonyl group can also promote elimination.

  • Strategies to Enhance Selectivity:

    • Lower the Reaction Temperature: This is the most effective tool. By keeping the temperature as low as possible while still achieving a reasonable reaction rate, you can kinetically favor the substitution pathway.[1] Start the addition of the fluorinating agent at -78 °C and allow the reaction to warm very slowly to room temperature.

    • Reagent Choice: While both DAST and Deoxo-Fluor® can cause elimination, some newer reagents or systems are designed for higher selectivity. For instance, aminodifluorosulfinium salts have been reported to produce fewer elimination byproducts in some cases.[2]

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Highly polar or protic solvents are generally avoided as they can react with the fluorinating agent.

Below is a diagram illustrating the competing pathways:

G cluster_0 Reaction Pathway Ketone 3-Methylpentan-2-one Intermediate Fluoro-sulfurane Intermediate Ketone->Intermediate + Deoxyfluorinating Agent Product 2,2-Difluoro-3-methylpentane (Desired Product) Intermediate->Product Fluorination (SN2-like) Favored at Low Temp. Byproduct Vinyl Fluorides (Elimination Byproduct) Intermediate->Byproduct Elimination (E2) Competes at Higher Temp.

Caption: Competing substitution and elimination pathways.

Issue 3: Difficulty in Product Purification

Question: My reaction appears to have worked, but I am struggling to isolate pure 2,2-Difluoro-3-methylpentane from the crude mixture. What is a reliable purification protocol?

Answer: Purification requires careful quenching of the reactive byproducts and separation based on the product's physical properties. The crude mixture often contains unreacted starting material, sulfur-containing byproducts, and acidic species like HF.

  • Step 1: Careful Quenching: The reaction must be safely quenched to destroy any remaining fluorinating agent and neutralize acidic byproducts.

    • Protocol: Slowly pour the cold reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Perform this step in a well-ventilated fume hood, as gas evolution (CO₂) will occur. The bicarbonate solution will neutralize HF and other acidic species.

  • Step 2: Liquid-Liquid Extraction:

    • Protocol: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

    • Troubleshooting Emulsions: Fluorinated compounds can sometimes form stable emulsions.[4] To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution) and swirl gently rather than shaking vigorously.[4]

  • Step 3: Washing and Drying:

    • Protocol: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Step 4: Fractional Distillation:

    • Protocol: After filtering off the drying agent and concentrating the solvent, the final purification is best achieved by fractional distillation.[4] 2,2-Difluoro-3-methylpentane is a volatile liquid, and distillation is highly effective at separating it from less volatile starting material and high-boiling impurities. Use a GC-MS analysis to identify the boiling points of the components and collect the appropriate fractions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary reagents for converting 3-methylpentan-2-one to its gem-difluoride derivative? A1: The most common and commercially available reagents are sulfur-based deoxyfluorinating agents. The choice depends on factors like thermal stability, reactivity, and safety considerations.

ReagentKey AdvantagesKey Disadvantages
DAST High reactivity, widely used.Thermally unstable, can decompose violently.[2]
Deoxo-Fluor® More thermally stable and safer than DAST.[2]More expensive, can be less reactive for hindered ketones.
SF₄/Amine Highly effective, can be used in continuous flow.[3]Highly toxic and corrosive gas, requires specialized equipment.
XtalFluor®/Fluolead™ Crystalline solids, easier to handle.Often require an activator (e.g., HF source).

Q2: What is the single most critical parameter for ensuring a successful reaction? A2: Strictly anhydrous conditions. The presence of water is the most common cause of reaction failure, as it rapidly consumes the expensive fluorinating reagent.[1]

Q3: How can I effectively monitor the reaction's progress? A3: Monitoring can be challenging due to the reactivity of the reagents.

  • Thin-Layer Chromatography (TLC): Can be used if the starting ketone and product have different Rf values. Quench a small aliquot of the reaction in a vial with a drop of water/bicarbonate before spotting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The most reliable method. A quenched and worked-up aliquot can be analyzed to determine the ratio of starting material to product and byproducts.[4]

  • ¹⁹F NMR Spectroscopy: If available, this is a powerful tool to directly observe the formation of the C-F bond in the product.

Q4: What are the essential safety precautions for this reaction? A4:

  • Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).

  • HF Hazard: These reactions can generate hydrogen fluoride (HF) as a byproduct. HF is extremely corrosive and toxic. Ensure a calcium gluconate tube is readily available as a first-aid measure for potential HF exposure.

  • Quenching: Always quench the reaction by adding it slowly to a basic solution, never the other way around, to control the rate of reaction and gas evolution.

Troubleshooting and Optimization Workflow

This decision tree provides a systematic approach to diagnosing and solving common experimental issues.

G Start Reaction Problem Observed Problem1 Low or No Conversion Start->Problem1 Problem2 Low Selectivity (Byproducts Observed) Start->Problem2 Cause1a Reagent Inactive? Problem1->Cause1a Cause2a Elimination Pathway Dominant? Problem2->Cause2a Cause1b Suboptimal Conditions? Cause1a->Cause1b No Sol1a Verify Reagent Quality (Use new bottle) Ensure Anhydrous Setup [16] Cause1a->Sol1a Yes Sol1b Optimize Temperature & Time (Gradual warming, longer time) Cause1b->Sol1b Yes Sol2a Lower Reaction Temperature (Start at -78°C) [17] Consider alternative reagent Cause2a->Sol2a Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • Lee, J., & Rhee, H. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. Journal of Catalysis, 169(1), 307-316. [Link]

  • Braddock, D. C., et al. (2020).
  • Li, Z., et al. (2017). Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts.
  • Woerly, E. M., et al. (2015).
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC.
  • Gao, B., et al. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803-7810.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Wiley Online Library. (n.d.).
  • Wiley Online Library. (2020).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2022).
  • BenchChem. (2025).
  • ACS Publications. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. [Link]

  • ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. [Link]

  • ACS. (n.d.).
  • PMC. (n.d.).
  • RSC Publishing. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes.
  • BenchChem. (2025).
  • MDPI. (2022).
  • ACS Publications. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. [Link]

  • Springer Nature. (2018).
  • ACS Publications. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

  • ECHEMI. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.
  • Google Patents. (n.d.). CN115819377B - Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane.
  • Springer. (2024). Defluorination of monofluorinated alkane by Rhodococcus sp.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2020).
  • RSC Publishing. (n.d.). ChemComm.

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Validation & Comparative

Comparative Guide: 2,2-Difluoro-3-methylpentane vs. 3-Methylpentane in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry and materials science evolve, the strategic replacement of aliphatic hydrogen atoms with fluorine has become a cornerstone of rational design. The introduction of a geminal-difluoro (


) group into an aliphatic framework is a highly effective bioisosteric replacement strategy.

This guide provides an objective, data-driven comparison between 3-methylpentane , a standard branched-chain alkane, and its fluorinated analog, 2,2-difluoro-3-methylpentane . By analyzing their physicochemical divergence, metabolic stability, and conformational dynamics, we can understand why the


 motif is heavily utilized to optimize pharmacokinetic profiles.

Structural Rationale & Physicochemical Divergence

3-Methylpentane is a volatile, non-polar aprotic solvent characterized by a completely hydrocarbon-based structural framework. It exhibits high lipophilicity (LogP = 3.60) and a boiling point of 63.27 °C (1[1], 2[2]).

When we synthesize 2,2-difluoro-3-methylpentane , we replace the two hydrogen atoms at the C2 position with fluorine. Contrary to the common misconception that all halogenation increases lipophilicity, aliphatic gem-difluorination typically decreases lipophilicity compared to the non-fluorinated parent alkane. The highly polarized


 bonds introduce a local dipole moment that enhances aqueous solvation, unlike the purely non-polar 

bonds of 3-methylpentane (3[3]).
Quantitative Comparison
Property3-Methylpentane2,2-Difluoro-3-methylpentaneCausality of Divergence
Molecular Formula


Substitution of 2x Hydrogen for 2x Fluorine at C2.
Molecular Weight 86.18 g/mol 122.16 g/mol Fluorine (19 amu) is significantly heavier than Hydrogen (1 amu).
LogP (Lipophilicity) 3.60~2.80 - 3.10The

group introduces a strong local dipole, enhancing aqueous solvation and reducing overall lipophilicity.
Boiling Point 63.27 °C~70 - 75 °CThe increased molecular weight is partially offset by the low polarizability of

bonds, leading to only a modest BP increase.
Metabolic Liability High (C2, C3, C4)Low

bond strength resists oxidation; inductive electron withdrawal deactivates adjacent

bonds.

Metabolic Shielding & CYP450 Resistance

The primary liability of simple aliphatic chains in biological systems is their susceptibility to Cytochrome P450 (CYP450) mediated hydroxylation. The iron-oxo species in the CYP450 active site performs Hydrogen Atom Transfer (HAT) on labile


 bonds, rapidly clearing compounds like 3-methylpentane from systemic circulation.

By installing a gem-difluoro group at C2, two distinct mechanisms of metabolic shielding occur:

  • Direct Blocking: The

    
     bond is significantly stronger than the 
    
    
    
    bond (~116 kcal/mol vs ~98 kcal/mol), making HAT energetically unfavorable at the C2 position.
  • Inductive Deactivation: The strong electron-withdrawing nature of the

    
     group inductively pulls electron density away from the adjacent C1 and C3 positions. This increases the activation energy required for CYP450 to oxidize these neighboring carbons, providing a "halo effect" of metabolic stability (4[4]).
    

G A 3-Methylpentane (Labile C-H Bonds) B C2/C3 Hydroxylation (Rapid Clearance) A->B CYP450 Oxidation C 2,2-Difluoro-3-methylpentane (C-F Bioisostere) D Metabolic Stability (Prolonged Half-life) C->D CYP450 Blocked

Caption: Metabolic logic: CYP450-mediated hydroxylation in alkanes vs. gem-difluoro metabolic blocking.

Self-Validating Experimental Protocols

To objectively measure the performance differences between these two compounds, robust, self-validating experimental workflows must be employed. Below are the definitive methodologies for assessing lipophilicity and metabolic stability.

Protocol A: Shake-Flask LC-MS/MS for LogP Determination

This protocol measures the partition coefficient (LogP) to validate the lipophilicity reduction caused by the


 group.

Causality & Self-Validation Logic: We use mutually pre-saturated 1-octanol and water to prevent volume shifts during partitioning, ensuring concentration calculations remain accurate. The inclusion of a known reference standard (e.g., Propranolol) validates the phase separation efficiency and LC-MS response linearity. A mass balance calculation ensures no compound is lost to glass adsorption.

Step-by-Step Methodology:

  • Solvent Preparation: Stir equal volumes of HPLC-grade 1-octanol and LC-MS grade water for 24 hours at 25 °C to achieve mutual saturation. Separate the phases.

  • Spiking: Dissolve 2,2-difluoro-3-methylpentane (and the reference standard) in the pre-saturated octanol phase to a final concentration of 100 µM.

  • Partitioning: Add equal volumes (e.g., 1 mL each) of the spiked octanol and pre-saturated water into a glass vial.

  • Equilibration: Agitate the vials on a mechanical shaker at 300 rpm for 2 hours at exactly 25 °C, followed by centrifugation at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation:

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) to validate the metabolic shielding effect of the fluorinated analog.

Causality & Self-Validation Logic: HLMs contain the full complement of human CYP450 enzymes. NADPH is added as the obligate electron donor to initiate metabolism. The protocol is self-validating through two critical controls: a "Minus-NADPH" control (which proves that any compound loss is strictly enzyme-mediated, not chemical instability) and a positive control like Verapamil (which proves the HLM batch is enzymatically active). Quenching with cold acetonitrile instantly denatures proteins, locking the metabolic time-point.

Workflow N1 1. Incubation HLM + NADPH @ 37°C N2 2. Time-Course Sampling 0, 15, 30, 60 min N1->N2 N3 3. Enzymatic Quench Cold ACN + Internal Standard N2->N3 N4 4. Protein Precipitation Centrifugation (14,000 x g) N3->N4 N5 5. LC-MS/MS Quantification Calculate Intrinsic Clearance N4->N5

Caption: Step-by-step self-validating workflow for Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Pre-Incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and quantify the remaining parent compound via LC-MS/MS. Plot the natural log of % remaining vs. time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • BenchChem. "3-Methylpentane: A Comprehensive Technical Guide for Laboratory Professionals." Benchchem.
  • PubChem. "3-Methylpentane | C6H14 | CID 7282." PubChem.
  • ACS Publications. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry.
  • PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC.

Sources

A Comparative Guide to the Structural Validation of 2,2-Difluoro-3-methylpentane: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting everything from reaction mechanism studies to rational drug design. For novel compounds like 2,2-Difluoro-3-methylpentane, a simple fluorinated alkane, validating the synthesized structure is a critical, non-negotiable step. This guide provides an in-depth comparison of two primary approaches for this validation: the definitive, yet challenging, method of single-crystal X-ray crystallography (SCXRD) and the practical, widely-used suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

We will explore the causality behind the experimental choices for each method, detailing the significant technical hurdles presented by a low-melting, volatile liquid like 2,2-Difluoro-3-methylpentane for crystallographic analysis. This guide presents a hypothetical but rigorous experimental workflow for SCXRD using in-situ cryocrystallization, contrasted with a multi-technique spectroscopic approach that leverages the unique strengths of ¹H, ¹³C, and ¹⁹F NMR, alongside GC-MS. By objectively comparing the quality of information, experimental difficulty, and resource requirements, this document serves as a practical guide for researchers in selecting the most appropriate and efficient validation strategy.

Introduction: The Imperative of Structural Certainty

In any field of chemical science, from materials to pharmaceuticals, the maxim "structure dictates function" holds true. An error in structural assignment can invalidate years of subsequent research and investment. Therefore, the initial validation of a molecular structure is one of the most crucial experiments a chemist will perform. While many techniques provide structural clues, only a select few offer the level of certainty required for publication and patenting.

This guide focuses on 2,2-Difluoro-3-methylpentane, a molecule whose simple appearance belies the significant analytical considerations required for its confirmation. Its status as a likely volatile liquid at ambient temperature makes it an excellent case study for comparing the "gold standard" of structural analysis, single-crystal X-ray crystallography, with more routine but powerful spectroscopic methods.

Method 1: Single-Crystal X-ray Crystallography (SCXRD) – The Absolute Answer

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous data on bond lengths, bond angles, and absolute configuration.[1][2] It is the only method that provides a direct, high-resolution "picture" of the molecule in the solid state.

Causality of Experimental Choice: Why is SCXRD Challenging for This Molecule?

The primary prerequisite for SCXRD is a high-quality single crystal.[3][4] 2,2-Difluoro-3-methylpentane is predicted to be a liquid at room temperature with a low melting point and high volatility. Standard crystallization techniques like slow evaporation are therefore entirely unsuitable.[4] The only viable pathway to a crystal structure for such a compound is through in-situ cryocrystallization .[5][6] This technique involves freezing the liquid sample directly on the diffractometer and carefully annealing it into a single crystal, a process that is often more art than science.

Workflow for In-situ Cryocrystallization and Data Collection

The following diagram and protocol outline the specialized workflow required to obtain a crystal structure of a volatile liquid.

SCXRD_Workflow cluster_prep Sample Preparation cluster_xtal In-situ Crystallization cluster_data Data Collection & Analysis prep1 Load Liquid into Lindemann Capillary prep2 Flame-Seal Both Ends prep1->prep2 xtal1 Mount on Goniometer in Cold N2 Stream (~150 K) prep2->xtal1 xtal2 Rapid Freeze to Polycrystalline Solid xtal1->xtal2 xtal3 Zone Melting with IR Laser to Create Molten Zone xtal2->xtal3 xtal4 Slowly Move Molten Zone to Anneal & Grow Single Crystal xtal3->xtal4 data1 Collect Diffraction Data xtal4->data1 data2 Solve & Refine Structure data1->data2 data3 Generate Final Model (CIF) data2->data3

Figure 1. Workflow for Single-Crystal X-ray Diffraction of a Volatile Liquid.
Detailed Experimental Protocol (Hypothetical)
  • Sample Preparation: A sample of purified 2,2-Difluoro-3-methylpentane is drawn into a thin-walled (0.3 mm diameter) Lindemann glass capillary. The capillary is then carefully flame-sealed at both ends, leaving a small headspace.[5]

  • Mounting and Freezing: The sealed capillary is mounted on the goniometer head of a CCD diffractometer equipped with an Oxford Cryosystem. A stream of cold nitrogen gas is directed onto the capillary, rapidly cooling it to approximately 150 K (-123 °C), causing the liquid to solidify into a polycrystalline mass.[7]

  • Crystal Growth (Annealing): This is the most critical and delicate step. An optical heating device, typically an infrared laser, is focused on a small section of the polycrystalline solid, creating a narrow molten zone.[7][8] This molten zone is then moved very slowly along the length of the capillary. This process, known as zone melting, allows for the gradual and ordered growth of a single, well-defined crystal from the melt.[8] The process is monitored via a video camera and may need to be repeated several times to obtain a crystal of sufficient quality.[5]

  • Data Collection: Once a suitable single crystal is grown, the X-ray source is engaged, and a full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to yield a final, accurate 3D model of the molecule.[2]

Method 2: A Multi-Technique Spectroscopic Approach – The Practical Confirmation

For many organic chemists, particularly when dealing with non-crystalline or volatile compounds, a combination of spectroscopic techniques provides a highly reliable and practical path to structure elucidation.[2] This approach relies on piecing together complementary information from different analyses to build a conclusive structural argument.

Causality of Experimental Choice: Why Spectroscopy is the Workhorse

Spectroscopic methods are generally faster, require less sample, and are far less technically demanding than in-situ cryocrystallization. For a fluorinated compound, the combination of NMR (¹H, ¹³C, and especially ¹⁹F) and Mass Spectrometry is exceptionally powerful. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atoms.[9][10]

Integrated Spectroscopic Workflow

The diagram below illustrates how data from multiple spectroscopic sources are synthesized to confirm the structure of 2,2-Difluoro-3-methylpentane.

Spectro_Workflow cluster_data Data Acquisition cluster_interp Data Interpretation cluster_confirm Structural Confirmation GCMS GC-MS Analysis MS_Interp Molecular Ion (CI) Fragmentation (EI) GCMS->MS_Interp NMR NMR Spectroscopy NMR_Interp Chemical Shifts Coupling Constants (J) Integration NMR->NMR_Interp Confirm Validated Structure of 2,2-Difluoro-3-methylpentane MS_Interp->Confirm NMR_Interp->Confirm

Sources

Comparative Technical Guide: 2,2-Difluoro-3-methylpentane vs. Difluoroalkane Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Locker

2,2-Difluoro-3-methylpentane represents a specialized subclass of fluorinated aliphatic chains where the gem-difluoro motif is positioned directly adjacent to a chiral branching center. Unlike its linear counterparts (e.g., 2,2-difluoropentane) or symmetrical isomers (3,3-difluoropentane), this molecule offers a unique stereoelectronic locking mechanism .

For drug development professionals, this molecule is not merely a solvent or intermediate; it is a bioisostere tool . The 2,2-difluoro group acts as a metabolic block, preventing oxidative degradation at the C2 position, while the adjacent methyl group at C3 introduces steric bulk that, combined with the fluorine gauche effect, restricts bond rotation. This guide compares its performance against standard alternatives, providing actionable data for lead optimization.

Physicochemical Profile & Comparative Analysis

The following table contrasts 2,2-Difluoro-3-methylpentane with its direct hydrocarbon parent and structural isomers to highlight the "Fluorine Effect."

Table 1: Comparative Physicochemical Properties
Property2,2-Difluoro-3-methylpentane (Target)3-Methylpentane (Parent Hydrocarbon)3,3-Difluoropentane (Symmetrical Isomer)2-Fluoro-3-methylpentane (Mono-fluoro)
Molecular Formula C₆H₁₂F₂C₆H₁₄C₅H₁₀F₂C₆H₁₃F
Molecular Weight 122.16 g/mol 86.18 g/mol 108.13 g/mol 104.17 g/mol
LogP (Calc.) ~2.7 - 3.1 3.6~2.5~3.0
Boiling Point ~60-65°C (Est.)63°C55-60°C~60°C
Metabolic Stability High (C2 blocked, C3 deactivated)Low (Susceptible to P450)High (C3 blocked)Moderate
Dipole Moment ~2.2 D~0 D~2.0 D~1.4 D
Conformational Bias High (Gauche effect + Steric)Low (Flexible)ModerateModerate

Key Insight: While the lipophilicity (LogP) of the target is slightly lower than the parent hydrocarbon due to the polarity of the C-F bonds, it remains significantly higher than a ketone bioisostere. The critical advantage is the metabolic stability combined with the dipole vector , which can be used to tune binding affinity in protein pockets.

Structural Dynamics: The Gauche Effect[2][3][4]

The defining feature of 2,2-Difluoro-3-methylpentane is the interaction between the C2-fluorine atoms and the C3-methyl group.

Mechanism of Action

In 1,2-disubstituted systems, the gauche effect dictates that highly electronegative substituents (like Fluorine) prefer a gauche orientation relative to vicinal protons or alkyl groups due to hyperconjugation (


).[1][2][3][4][5]

In 2,2-Difluoro-3-methylpentane, this effect is compounded by the steric bulk of the C3-methyl group. The molecule adopts a conformation that minimizes syn-pentane interactions while maximizing favorable gauche electrostatic alignments. This "locks" the ethyl tail and the methyl group into a specific spatial arrangement, reducing the entropic penalty upon binding to a receptor.

Visualization: Conformational Equilibrium

The following diagram illustrates the preferred conformation driven by these stereoelectronic forces.

Conformation cluster_0 Unfluorinated Parent cluster_1 Target: 2,2-Difluoro-3-methylpentane A 3-Methylpentane B Free Rotation A->B C High Entropy Cost (Flexible) B->C G Pre-organized for Binding (Low Entropy Cost) C->G Optimization D 2,2-Difluoro-3-methylpentane E Gauche Effect (F-C-C-H interactions) D->E F Conformational Lock E->F F->G

Caption: Comparative conformational analysis showing how gem-difluorination reduces flexibility (entropy) compared to the parent alkane.

Experimental Protocol: Synthesis & Validation

Since 2,2-Difluoro-3-methylpentane is not a commodity chemical, in-house synthesis via deoxofluorination of 3-methyl-2-pentanone is the standard protocol.

Reagents & Safety[7]
  • Precursor: 3-Methyl-2-pentanone (CAS 565-61-7).

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) - Preferred over DAST for thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon ware where possible; work in a fume hood.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-Methyl-2-pentanone (10 mmol, 1.0 eq) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Deoxo-Fluor (12 mmol, 1.2 eq) over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours. Monitor by TLC (stain with KMnO4) or GC-MS.

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Due to volatility (BP ~60-65°C), do not use rotary evaporation with high vacuum. Distill the product carefully at atmospheric pressure or use a Vigreux column.

Synthesis Workflow Diagram

Synthesis Start Start: 3-Methyl-2-pentanone Reagent Add Deoxo-Fluor (1.2 eq) in DCM at 0°C Start->Reagent Reaction Stir at RT (16h) Nucleophilic Fluorination Reagent->Reaction Quench Quench: Sat. NaHCO3 (CO2 Evolution) Reaction->Quench Workup Extract (DCM) & Dry (Na2SO4) Quench->Workup Purify Fractional Distillation (Do NOT Rotovap) Workup->Purify Product Product: 2,2-Difluoro-3-methylpentane Purify->Product

Caption: Deoxofluorination workflow for converting 3-methyl-2-pentanone to the target difluoroalkane.

Applications in Drug Design[8][9][10]

Bioisosterism

The R-CF2-R' moiety is a classic bioisostere for:

  • Ketones (C=O): Similar bond angle (~110° vs 120°) and dipole, but no H-bond acceptor capability.

  • Ethers (C-O-C): Similar polarity but higher lipophilicity.

Metabolic Blocking

In the parent molecule (3-methylpentane), the C2 position is a "soft spot" for metabolic oxidation. Substituting the C2 protons with fluorine:

  • Eliminates C2 Oxidation: The C-F bond (approx. 116 kcal/mol) is too strong for P450 enzymes to break.

  • Protects C3: The strong electron-withdrawing effect of the gem-difluoro group deactivates the adjacent C3-H bond, making it less susceptible to radical abstraction .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18676198, 1,2-Difluoro-3-methylpentane (Analog). Retrieved March 7, 2026 from [Link].

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link].

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link].

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A Comparative Guide to 2,2-Difluoro-3-methylpentane: A High-Performance, Sustainable Alternative to Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern chemical research and pharmaceutical development, the choice of solvent is a critical decision that impacts reaction efficiency, product purity, and environmental footprint. Traditional organic solvents, while effective, often present significant challenges related to toxicity, flammability, and environmental persistence. This guide provides an in-depth comparison of 2,2-Difluoro-3-methylpentane, a partially fluorinated organic compound, against a range of conventional solvents. We will explore its physicochemical properties, performance in key applications such as chromatography and synthesis, and its environmental, health, and safety (EHS) profile. Experimental data and established protocols will be presented to offer researchers and drug development professionals a clear, evidence-based assessment of its potential as a high-performance, sustainable alternative.

Introduction: The Imperative for Greener Solvents

The pursuit of "green chemistry" has intensified the search for solvents that are not only effective but also safer and more environmentally benign. Traditional solvents like hexane, heptane, toluene, and dichloromethane (DCM) are mainstays in the laboratory, yet they come with considerable drawbacks. These can include neurotoxicity, carcinogenicity, and contributions to air pollution and ozone depletion.[1][2] The development of hydrofluoroethers (HFEs) and other fluorinated solvents represents a significant step towards mitigating these risks without compromising on performance.[3]

2,2-Difluoro-3-methylpentane belongs to a class of partially fluorinated compounds designed to balance the unique properties of fluorocarbons—such as stability and low surface tension—with improved environmental profiles.[4][5] The strategic placement of fluorine atoms can dramatically alter a molecule's properties, often leading to enhanced metabolic stability and bioavailability in drug candidates.[6][7] This guide will delve into how these molecular attributes translate into practical advantages in a laboratory setting.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent is fundamentally dictated by its physical and chemical properties. The gem-difluoro group in 2,2-Difluoro-3-methylpentane imparts unique characteristics compared to its non-fluorinated alkane counterparts and other common polar and non-polar solvents.

Table 1: Comparative Physicochemical Properties of Selected Solvents

Property2,2-Difluoro-3-methylpentane (C6H12F2)n-Hexane (C6H14)n-Heptane (C7H16)Toluene (C7H8)Dichloromethane (CH2Cl2)Ethyl Acetate (C4H8O2)
Molecular Weight ( g/mol ) 122.16[8]86.18100.2192.1484.9388.11
Boiling Point (°C) ~95-105 (estimated)68.798.4110.639.677.1
Density (g/mL at 20°C) ~0.9-1.0 (estimated)0.6590.6840.8671.3260.902
Viscosity (cP at 20°C) Low (estimated)0.2940.3860.590.440.44
Surface Tension (mN/m) Low (estimated)[4]18.420.128.528.123.9
Polarity (Dielectric Const.) Low-Moderate (estimated)1.881.922.389.086.02
Flammability Low/Non-flammable[1]Highly FlammableHighly FlammableHighly FlammableNon-flammableHighly Flammable

Note: Specific experimental data for 2,2-Difluoro-3-methylpentane is limited in publicly available literature. Estimated values are based on trends observed in similar hydrofluoroether and difluoroalkane compounds.

The introduction of two fluorine atoms increases the molecular weight and boiling point compared to hexane, making it less volatile and easier to handle.[9] Crucially, like many hydrofluoroethers, it is expected to have low flammability, a significant safety advantage over highly flammable alkanes and ethers.[1] The low surface tension and viscosity are characteristic of fluorinated solvents, which can be advantageous in applications requiring good wetting and penetration.[4][5]

Performance in Key Applications

Chromatography

In normal-phase chromatography, the polarity of 2,2-Difluoro-3-methylpentane would be a key determinant of its elution strength. It would likely serve as a less polar component of the mobile phase, similar to hexane or heptane, but with potentially different selectivity due to its fluorine content.[12]

Organic Synthesis

The choice of solvent can profoundly influence reaction kinetics, yields, and impurity profiles. The chemical stability and low flammability of fluorinated solvents make them attractive for a range of reactions.[2]

  • Grignard Reactions: Traditional ether solvents are effective but highly flammable. A stable, non-flammable solvent like 2,2-Difluoro-3-methylpentane could be a safer alternative, provided it does not react with the Grignard reagent. The synthesis of gem-difluoroalkenes has been achieved using Grignard reagents in other contexts, suggesting compatibility is possible.[13]

  • General Synthesis: For reactions requiring a non-polar to moderately polar, non-protic medium, 2,2-Difluoro-3-methylpentane could replace solvents like hexane, toluene, or DCM. Its higher boiling point compared to hexane and DCM allows for a wider range of reaction temperatures.

Extraction

Liquid-liquid extraction relies on the differential solubility of a compound between two immiscible phases. The properties of 2,2-Difluoro-3-methylpentane suggest it would be an effective extraction solvent for non-polar to moderately polar organic compounds from aqueous solutions. Its expected immiscibility with water and good solvency for a range of organic molecules would be advantageous.[14] Compared to hexane and heptane, its higher density may alter phase separation behavior, and its unique polarity could offer different extraction selectivity.

Environmental, Health, and Safety (EHS) Profile

This is where fluorinated solvents like 2,2-Difluoro-3-methylpentane demonstrate their most significant advantages.

Table 2: Comparative EHS Profiles

Parameter2,2-Difluoro-3-methylpentane (as HFE)n-Hexanen-HeptaneTolueneDichloromethane (DCM)
Ozone Depletion Potential (ODP) Zero[4]ZeroZeroZeroZero
Global Warming Potential (GWP) Low[4]LowLowLowLow
Toxicity Profile Low acute toxicity[3][15]Neurotoxin[16]Less toxic than hexane[17]Reproductive toxinSuspected carcinogen
Flammability Low/Non-flammable[1][4]Highly FlammableHighly FlammableHighly FlammableNon-flammable
VOC Status Often exemptRegulated VOCRegulated VOCRegulated VOCRegulated VOC

Hydrofluoroethers and similar fluorinated solvents are characterized by zero ODP and low GWP, making them environmentally superior to older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][4] Their primary advantage over traditional hydrocarbon solvents lies in their significantly lower toxicity.[3] For instance, n-hexane is a known neurotoxin due to its metabolites, a risk not present with less toxic alkanes like heptane or with appropriately designed fluorinated solvents.[16] The low flammability of 2,2-Difluoro-3-methylpentane is a major safety enhancement, reducing the risk of fire and explosion in the laboratory.[15]

Practical Considerations and Solvent Recovery

The stability of fluorinated solvents means they can often be recovered and reused through distillation without the need for stabilizers.[4][5] This not only reduces waste but also improves the cost-effectiveness of processes over the long term. When handling any chemical, appropriate personal protective equipment (PPE) such as gloves and safety glasses should be used in a well-ventilated area.[15][18]

Experimental Protocols

Protocol 1: Comparative Solubility Assessment

Objective: To qualitatively compare the solvency power of 2,2-Difluoro-3-methylpentane against hexane and ethyl acetate for a range of model compounds.

Methodology:

  • To three separate 2 mL vials, add approximately 10 mg of a model compound (e.g., a non-polar compound like naphthalene, a moderately polar compound like benzophenone, and a polar compound like benzoic acid).

  • To the first vial, add 1 mL of n-hexane. To the second, add 1 mL of ethyl acetate. To the third, add 1 mL of 2,2-Difluoro-3-methylpentane.

  • Vortex each vial for 30 seconds at room temperature.

  • Visually inspect for complete dissolution. Record observations as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • This protocol provides a rapid assessment of the solvent's utility for different classes of compounds.

Protocol 2: Liquid-Liquid Extraction Efficiency

Objective: To compare the efficiency of 2,2-Difluoro-3-methylpentane and n-heptane for extracting a model analyte from an aqueous solution.

Methodology:

  • Prepare a 100 µg/mL stock solution of caffeine in water.

  • In two separate 15 mL separatory funnels, place 5 mL of the aqueous caffeine solution.

  • To the first funnel, add 5 mL of n-heptane. To the second, add 5 mL of 2,2-Difluoro-3-methylpentane.

  • Stopper the funnels and shake vigorously for 1 minute, venting frequently.

  • Allow the layers to separate completely.

  • Drain the organic (bottom or top, depending on density) layer from each funnel into a clean vial.

  • Analyze the concentration of caffeine in the organic extracts using a suitable method (e.g., GC-MS or HPLC-UV).

  • Compare the peak areas to determine the relative extraction efficiency of the two solvents.

Visualizations

Solvent_Selection_Workflow A Define Application (Synthesis, Chromatography, Extraction) B Identify Required Properties (Polarity, Boiling Point, etc.) A->B C Initial Solvent Screening (Traditional Solvents: Hexane, DCM, EtOAc) B->C D Evaluate EHS Profile (Toxicity, Flammability, Environmental Impact) C->D E Consider High-Performance Alternative: 2,2-Difluoro-3-methylpentane D->E High EHS Risk H Final Solvent Selection D->H Low EHS Risk F Compare Physicochemical Properties (Table 1) E->F G Assess Performance Data (Application-specific results) F->G G->H

Caption: A logical workflow for solvent selection, incorporating EHS considerations and the evaluation of high-performance alternatives.

Extraction_Comparison_Workflow cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Analysis A Aqueous Solution with Analyte B Add Heptane A->B C Add 2,2-Difluoro-3-methylpentane A->C D Shake & Equilibrate B->D C->D E Separate Phases D->E F Analyze Organic Phase (e.g., HPLC, GC) E->F G Compare Analyte Concentration F->G H Determine Relative Extraction Efficiency G->H

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the assurance of data integrity is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for the cross-validation of 2,2-Difluoro-3-methylpentane, a compound of interest in modern synthetic chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring that each step is part of a self-validating system.

This guide is structured to provide a comprehensive understanding of the cross-validation process, comparing three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and compare their performance based on synthesized, illustrative data.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared with a second, independent method.[1] This is a critical step in ensuring the robustness and reproducibility of analytical data, particularly when transferring methods between laboratories or when results may be subject to regulatory scrutiny.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, and its principles underpin the cross-validation strategies discussed herein.[2][3][4][5][6]

For a molecule like 2,2-Difluoro-3-methylpentane, which lacks a strong chromophore for UV-Vis detection, the selection of appropriate analytical techniques is non-trivial. The presence of fluorine also introduces unique analytical considerations. This guide will address these challenges head-on.

Comparative Overview of Analytical Methodologies

The selection of analytical techniques for cross-validation should be based on the principle of orthogonality, meaning the methods should rely on different physicochemical principles of separation and detection. This approach provides a more rigorous and comprehensive confirmation of the analytical results.

Analytical Technique Principle of Separation/Detection Strengths Limitations
GC-MS Separation based on volatility and interaction with a stationary phase; detection by mass-to-charge ratio.High sensitivity and specificity, provides structural information.Requires volatile and thermally stable analytes.
HPLC-RI Separation based on partitioning between a mobile and stationary phase; detection based on changes in the refractive index of the eluent.Applicable to non-volatile and non-chromophoric compounds.Lower sensitivity and not compatible with gradient elution.[7]
NMR Spectroscopy Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, and inherently quantitative.Lower sensitivity compared to chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,2-Difluoro-3-methylpentane. Its high resolving power and the specificity of mass spectrometric detection make it an ideal primary analytical method.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a stock solution of 2,2-Difluoro-3-methylpentane in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkanes based on boiling point.[8]

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 30-200

Expected Results and Interpretation

The retention time of 2,2-Difluoro-3-methylpentane will be influenced by its boiling point and interaction with the stationary phase. Branched alkanes generally have lower retention times than their linear isomers.[8]

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 122. However, for branched and fluorinated alkanes, the molecular ion can be weak or absent.[9] The fragmentation pattern will be key to its identification. Characteristic fragments would arise from the cleavage at the branching point and the loss of alkyl and fluorine-containing radicals.[9][10]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A Universal Approach

For non-chromophoric compounds like 2,2-Difluoro-3-methylpentane, HPLC with a universal detector such as a Refractive Index (RI) detector is a viable alternative.[7][11][12] The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[7][11]

Experimental Protocol: HPLC-RI Analysis
  • Sample Preparation: Prepare a stock solution of 2,2-Difluoro-3-methylpentane in the mobile phase (e.g., hexane) at a concentration of 10 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with an isocratic pump.

    • Detector: Agilent 1260 Infinity II Refractive Index Detector.

    • Column: A normal-phase column such as a silica or cyano-bonded column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-RI Parameters:

    • Mobile Phase: Isocratic elution with 100% n-Hexane.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • RI Detector Temperature: 35 °C.

    • Injection Volume: 20 µL.

Causality in Experimental Choices

The choice of a normal-phase system with a non-polar mobile phase is dictated by the non-polar nature of the analyte. Isocratic elution is mandatory for RI detection as the detector is highly sensitive to changes in the mobile phase composition.[7] The higher sample concentration compared to GC-MS is necessary due to the lower sensitivity of the RI detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy provides unparalleled structural information and can be used as a primary quantitative method (qNMR). For 2,2-Difluoro-3-methylpentane, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of 2,2-Difluoro-3-methylpentane and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for quantitative analysis.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • NMR Parameters:

    • ¹H NMR: 32 scans, relaxation delay of 5 seconds.

    • ¹³C NMR: 1024 scans, proton decoupled.

    • ¹⁹F NMR: 128 scans, proton decoupled.

Predicted NMR Data for 2,2-Difluoro-3-methylpentane

While experimental spectra are definitive, we can predict the key features based on the structure and known chemical shift ranges.[13][14]

  • ¹H NMR: We expect to see complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the carbon adjacent to the CF₂ group will be significantly deshielded and show complex splitting patterns.

  • ¹³C NMR: The carbon atom bonded to the two fluorine atoms will exhibit a triplet due to one-bond carbon-fluorine coupling and will be shifted significantly downfield. Other carbon signals will also show smaller couplings to the fluorine atoms.[14]

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, which will be split by the neighboring protons.

Cross-Validation: Comparing the Data

The core of the cross-validation process is the comparison of the quantitative results obtained from the different analytical methods. The acceptance criteria should be predefined in a validation protocol.

Illustrative Cross-Validation Data

The following table presents a hypothetical but realistic set of results for the analysis of a batch of 2,2-Difluoro-3-methylpentane using the three validated methods.

Validation Parameter GC-MS HPLC-RI qNMR Acceptance Criteria
Assay (wt%) 99.2%98.9%99.5%Mean of methods ± 2.0%
Precision (RSD, n=6) 0.5%1.2%0.8%≤ 2.0%
Accuracy (% Recovery) 99.5%98.7%100.2%98.0% - 102.0%
Linearity (r²) >0.999>0.995>0.998≥ 0.99

The data demonstrates a high degree of concordance between the three methods, providing strong evidence for the validity of the analytical results.

Visualizing the Cross-Validation Workflow

A clear workflow is essential for a systematic approach to cross-validation.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Define Cross-Validation Protocol & Acceptance Criteria GCMS GC-MS Analysis Protocol->GCMS Execute HPLCRI HPLC-RI Analysis Protocol->HPLCRI Execute NMR NMR Analysis Protocol->NMR Execute Compare Compare Quantitative & Qualitative Data GCMS->Compare HPLCRI->Compare NMR->Compare Report Final Cross-Validation Report Compare->Report Evaluate Against Criteria

Caption: A streamlined workflow for the cross-validation of analytical methods.

Logical Relationship Between Analytical Techniques

The relationship between the chosen analytical techniques is one of complementary and mutual verification.

AnalyticalRelationships GCMS GC-MS (Volatility & Mass) HPLCRI HPLC-RI (Polarity & Refractive Index) GCMS->HPLCRI Cross-Validate NMR NMR (Nuclear Magnetic Properties) HPLCRI->NMR Cross-Validate NMR->GCMS Cross-Validate Analyte 2,2-Difluoro-3-methylpentane Analyte->GCMS Quantification & ID Analyte->HPLCRI Quantification Analyte->NMR Quantification & Structural Confirmation

Caption: Inter-relationship of analytical techniques for robust cross-validation.

Conclusion

The cross-validation of analytical results for 2,2-Difluoro-3-methylpentane using orthogonal techniques like GC-MS, HPLC-RI, and NMR spectroscopy provides a high degree of confidence in the data generated. This guide has outlined the rationale behind the selection of these methods, provided detailed experimental protocols, and presented a framework for comparing the results. By adopting such a rigorous and scientifically sound approach, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, a cornerstone of scientific advancement and regulatory compliance.

References

  • Advanced Organic Chemistry: H-1 NMR spectrum of 3-methylpentane. (2025, October 27). Doc Brown's Chemistry. [Link]

  • Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. (2019, January 29). MDPI. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C... - Doc Brown. (n.d.). Doc Brown's Chemistry. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. (2026, January 22). ResearchGate. [Link]

  • Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. (2020, February). Fluorine notes. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, March 2). IntuitionLabs. [Link]

  • Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. (n.d.). PMC. [Link]

  • Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. (n.d.). PMC. [Link]

  • Retention Times - GC Tech Tip. (n.d.). Phenomenex. [Link]

  • Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. (2022, February 23). Nature. [Link]
    
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2025, July 18). MDPI. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship.org. [Link]

  • Refractive Index Detection (RID). (n.d.). Shimadzu. [Link]

  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts. [Link]

  • Master ICH Q2 R2 for Effective Pharmaceutical Compliance. (n.d.). AVS Life Sciences. [Link]

  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). IntechOpen. [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • Avoiding Refractive Index Detector Problems. (2020, November 11). Chromatography Online. [Link]

  • Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?. (n.d.). Agilent. [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). NSF PAR. [Link]

  • NMR model prediction. (n.d.). Chemaxon Docs. [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). ResearchGate. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]

  • A Multi-standard Approach for GIAO 13C NMR Calculations. (2009, September 2). CONICET. [Link]

  • Refractive index detector – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29). ResearchGate. [Link]

  • Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. (2025, March 1). PubMed. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. [Link]

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comparative reactivity analysis of fluorinated vs non-fluorinated pentanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the reactivity profiles of n-pentane , 1-fluoropentane , and perfluoropentane (dodecafluoropentane) . It is designed for researchers in medicinal chemistry and process development who utilize fluorination to modulate metabolic stability, lipophilicity, and solvent properties.

The "Fluorine Effect" is not merely an additive property; it fundamentally alters the thermodynamic and kinetic landscape of the alkane chain. This guide contrasts the inertness of the C-F bond with the reactive C-H bond, supported by experimental protocols for validation.

Physicochemical Profile & Reactivity Drivers[1][2][3][4][5][6][7][8]

The introduction of fluorine atoms induces a polarity inversion and steric shielding effect that dictates reactivity.

Comparative Properties Table
Propertyn-Pentane (

)
1-Fluoropentane (

)
Perfluoropentane (

)
Molecular Weight 72.15 g/mol 90.14 g/mol 288.03 g/mol
Boiling Point 36.1 °C~62 °C29.2 °C
Density 0.63 g/mL0.79 g/mL1.63 g/mL
Bond Energy (C-X) ~413 kJ/mol (C-H)~485 kJ/mol (C-F)~485 kJ/mol (C-F)
Dielectric Constant 1.84~5.0~1.7
Solubility LipophilicAmphiphilic characterFluorous (Lipophobic & Hydrophobic)
Reactivity Status Flammable, Reactive (Radical)Site-Specific ReactivityChemically Inert
Key Mechanistic Insights[1]
  • The Boiling Point Anomaly: Despite a high molecular weight, perfluoropentane boils at a lower temperature (29°C) than n-pentane (36°C). This is caused by the low polarizability of the fluorine electron cloud, which minimizes London Dispersion Forces between molecules.

  • The Dipole Effect: 1-Fluoropentane exhibits a significantly higher boiling point (62°C) due to the strong dipole moment introduced by the single C-F bond, creating dipole-dipole intermolecular attractions absent in the symmetric perfluoro- analog.

  • Kinetic Inertness: The C-F bond is the strongest single bond to carbon. The high ionization potential of fluorine protects the carbon backbone from oxidative attack, rendering perfluoropentane inert to standard nucleophiles and oxidants.

Mechanistic Reactivity Analysis

A. Radical Halogenation (The Stability Test)

In n-pentane, C-H bonds are susceptible to homolytic cleavage by radicals (e.g.,


, 

). The reactivity order is Tertiary > Secondary > Primary.
  • n-Pentane: Readily undergoes radical substitution at C2 and C3 positions.

  • 1-Fluoropentane: The electron-withdrawing nature of fluorine (

    
     effect) deactivates the alpha- and beta-hydrogens towards electrophilic radicals (like 
    
    
    
    ). However, the C-F bond itself remains intact.
  • Perfluoropentane: Inert. No C-H bonds available for abstraction.

B. Nucleophilic Substitution ( )
  • 1-Fluoropentane: Fluoride is a notoriously poor leaving group (

    
     of HF is ~3.2, compared to -7 for HCl). Consequently, 1-fluoropentane is resistant to 
    
    
    
    reactions that would easily convert 1-chloropentane to an alcohol or amine.
  • Protocol Implication: This resistance allows the use of fluorinated chains as robust linkers in chemical biology that survive basic conditions.

Experimental Protocols

Protocol 1: Competitive Radical Bromination Assay

Objective: To quantify the deactivating electronic effect of the fluorine substituent on the alkyl chain relative to non-fluorinated pentane.

Rationale: Bromine is a selective, electrophilic radical. By competing n-pentane against 1-fluoropentane, we can determine relative reactivity rates (


) based on product distribution.

Workflow Diagram:

Bromination_Protocol Start Substrate Mix (1:1 Molar Ratio) Reagent Add Br2 (0.2 eq) + hν (CCl4 Solvent) Start->Reagent Reaction Radical Propagation (Selective C-H Abstraction) Reagent->Reaction Initiation Quench Quench with NaHSO3 (Remove unreacted Br2) Reaction->Quench Termination Analysis GC-MS Analysis (Integrate Peak Areas) Quench->Analysis

Figure 1: Workflow for competitive radical bromination to determine relative reactivity rates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, mix n-pentane (1.0 mmol) and 1-fluoropentane (1.0 mmol) in

    
     (or a fluorinated solvent like HFE-7100 to avoid H-abstraction from solvent).
    
  • Initiation: Add Bromine (

    
    )  (0.2 mmol). Note: Use a limiting amount of bromine to ensure kinetics are measured at early conversion.
    
  • Reaction: Irradiate the mixture with a 500W tungsten lamp or UV LED (365 nm) at 25°C. Stir for 15 minutes or until the red bromine color fades.

  • Quench: Wash the reaction mixture with saturated aqueous

    
     to remove residual bromine.
    
  • Analysis: Inject the organic layer into a GC-MS.

  • Calculation: Calculate relative reactivity (

    
    ) using the equation:
    
    
    
    
    Expectation: n-Pentane will show significantly higher conversion than 1-fluoropentane due to the inductive deactivation by the fluorine atom.
Protocol 2: Microsomal Metabolic Stability Assay

Objective: To demonstrate the "Metabolic Blocking" capability of fluorine in drug design.

Rationale: Cytochrome P450 (CYP) enzymes typically oxidize lipophilic alkyl chains at the terminal (


) or penultimate (

) positions. Replacing C-H with C-F blocks this oxidation.

Metabolic Pathway Diagram:

Metabolic_Stability Drug_H Pentyl-Drug (Susceptible) CYP CYP450 (Liver Microsomes) Drug_H->CYP Metabolite Hydroxylated Product (High Clearance) CYP->Metabolite Oxidation (ω-1) Blocked No Reaction (Metabolic Stability) CYP->Blocked Drug_F Fluoropentyl-Drug (Resistant) Drug_F->CYP Blocked

Figure 2: Impact of fluorination on CYP450-mediated metabolism of alkyl chains.

Step-by-Step Methodology:

  • Incubation System: Prepare human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate Addition: Add test compounds (n-pentyl derivative vs. 1-fluoropentyl derivative) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to initiate metabolism.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard to precipitate proteins.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Result: The fluorinated analog typically exhibits a longer half-life (

      
      ) and lower intrinsic clearance (
      
      
      
      ).

Application Guide: Choosing the Right Pentane

ApplicationRecommended VariantReasoning
Solvent for HPLC n-PentaneLow polarity, low UV cutoff, inexpensive.
Ultrasound Contrast Agent PerfluoropentaneLow boiling point allows phase transition (liquid to gas) at body temperature; inert.
Metabolic Blocker 1-Fluoropentane (motif)Blocks labile C-H sites to extend drug half-life without drastically changing steric bulk.
Fluorous Phase Synthesis PerfluoropentaneImmiscible with organic solvents; allows easy separation of "fluorous-tagged" catalysts.

References

  • PubChem. (n.d.).[1] 1-Fluoropentane Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.).[1][2] Perfluoropentane Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context: Metabolic stability and C-F bond strength). [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context: Electronic effects and bond dissociation energies). [Link]

  • Chemguide. (n.d.). Nucleophilic Substitution in Halogenoalkanes. (Context: Leaving group ability of Fluoride vs Chloride). [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable. Among these, molecules bearing a gem-difluoro group (CF2) are of particular interest. This guide provides a comprehensive technical comparison of plausible synthetic routes to 2,2-difluoro-3-methylpentane, a representative gem-difluoroalkane. We will delve into the mechanistic underpinnings, experimental considerations, and performance metrics of each method to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate synthetic strategy.

Plausible Synthetic Pathways to 2,2-Difluoro-3-methylpentane

The synthesis of 2,2-difluoro-3-methylpentane can be approached from several key precursors, each with its own set of advantages and challenges. This guide will focus on the three most chemically intuitive and reported strategies:

  • Deoxyfluorination of 3-Methyl-2-pentanone: The conversion of a carbonyl group to a gem-difluoro group is a powerful and widely used transformation.

  • Hydrofluorination of 3-Methyl-2-pentyne: The direct addition of two equivalents of hydrogen fluoride across a triple bond offers an atom-economical route.

  • Direct Fluorination of 3-Methylpentane: The direct substitution of C-H bonds with fluorine presents a conceptually simple but often challenging approach.

A fourth potential route, the hydrofluorination of 3-methyl-2-pentene, is also considered but is generally less favored for the synthesis of gem-difluoro compounds due to the challenge of achieving double addition.

Method 1: Deoxyfluorination of 3-Methyl-2-pentanone

The conversion of the carbonyl group in 3-methyl-2-pentanone to a difluoromethylene group is a highly attractive and well-established strategy. This transformation is typically achieved using specialized deoxyfluorinating agents.

Mechanism and Rationale

Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the workhorses for this transformation. The reaction proceeds via the activation of the carbonyl oxygen by the sulfur trifluoride moiety, followed by nucleophilic attack of fluoride ions. The choice of reagent is critical and is often dictated by considerations of safety, substrate scope, and reaction conditions. DAST, for instance, is known for its high reactivity but also its potential for thermal decomposition, which can be hazardous on a larger scale.[1] Deoxo-Fluor offers a safer alternative with a higher decomposition temperature.[2][3] Newer reagents like PyFluor and AlkylFluor have been developed to offer improved safety profiles and selectivity, minimizing the formation of elimination byproducts that can complicate purification.[1][4]

Experimental Protocol: A Representative Deoxyfluorination

The following protocol is a generalized procedure for the deoxyfluorination of a ketone, based on established literature for similar substrates.

  • To a stirred solution of 3-methyl-2-pentanone (1.0 equiv) in an anhydrous, aprotic solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.

  • Slowly add the deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor, 2.0-3.0 equiv) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-3-methylpentane.

Deoxyfluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 3-Methyl-2-pentanone in Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (N2/Ar) Ketone->Inert_Atmosphere Cooling Cooling to -78 °C Inert_Atmosphere->Cooling Reagent_Addition Slow Addition of Deoxyfluorinating Agent Cooling->Reagent_Addition Warming Warm to Room Temperature (12-24 h) Reagent_Addition->Warming Quench Quench with NaHCO3 (aq) Warming->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2,2-Difluoro-3-methylpentane Purification->Product

Method 2: Dihydrofluorination of 3-Methyl-2-pentyne

The direct addition of two equivalents of hydrogen fluoride across the triple bond of 3-methyl-2-pentyne presents a highly atom-economical approach to 2,2-difluoro-3-methylpentane.

Mechanism and Rationale

The hydrofluorination of alkynes can be challenging due to the low acidity of hydrogen fluoride and the potential for side reactions.[5] However, the development of specialized HF reagents and catalytic systems has made this a viable synthetic route. Gold-catalyzed hydrofluorination using a stable liquid HF complex, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF, has been shown to be effective for the regioselective mono- and dihydrofluorination of alkynes.[6][7][8] The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of fluoride. The regioselectivity is governed by the formation of the more stable carbocation intermediate, which in the case of 3-methyl-2-pentyne, would be at the C2 position, leading to the desired gem-difluoro product.

Experimental Protocol: A Representative Dihydrofluorination

The following is a generalized procedure based on gold-catalyzed alkyne hydrofluorination.

  • In a glovebox, to a vial containing a gold catalyst (e.g., [Au(IPr)Cl]/AgOTf, 1-5 mol%), add a solution of 3-methyl-2-pentyne (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane.

  • Add the DMPU/HF complex (2.0-3.0 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction at a specified temperature (e.g., 50-80 °C) for the required time (typically several hours).

  • Monitor the reaction by GC-MS or 19F NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2,2-difluoro-3-methylpentane.

Dihydrofluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alkyne_Catalyst 3-Methyl-2-pentyne & Gold Catalyst in Solvent HF_Addition Addition of DMPU/HF Alkyne_Catalyst->HF_Addition Heating Heating (50-80 °C) HF_Addition->Heating Quench Quench with NaHCO3 (aq) Heating->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2,2-Difluoro-3-methylpentane Purification->Product

Method 3: Direct Fluorination of 3-Methylpentane

The direct conversion of C-H bonds to C-F bonds is the most direct and, in principle, the most efficient method for synthesizing fluorinated alkanes. However, this approach is fraught with challenges related to selectivity and reactivity.

Mechanism and Rationale

Direct fluorination of alkanes typically proceeds via a free-radical mechanism, often initiated by UV light or high temperatures.[9][10] The high reactivity of the fluorine radical leads to a lack of selectivity, resulting in a mixture of mono-, di-, and poly-fluorinated products at various positions on the alkane chain.[9] The relative reactivity of primary, secondary, and tertiary C-H bonds towards fluorination is not sufficiently different to allow for highly selective reactions. Consequently, this method is generally not suitable for the synthesis of a specific isomer like 2,2-difluoro-3-methylpentane in high yield and purity.

Comparative Analysis

MethodPrecursorReagentsAdvantagesDisadvantagesEstimated Yield
Deoxyfluorination 3-Methyl-2-pentanoneDAST, Deoxo-Fluor, PyFluor, AlkylFluorWell-established, generally good yields, high regioselectivity.Requires a pre-functionalized substrate, some reagents have safety concerns.60-85%
Dihydrofluorination 3-Methyl-2-pentyneAu catalyst, DMPU/HFAtom-economical, direct conversion of a hydrocarbon.Requires a specialized HF reagent and a precious metal catalyst.50-75%
Direct Fluorination 3-MethylpentaneF2 gas, UV light/heatMost direct route, inexpensive starting material.Poor selectivity, difficult to control, hazardous reagents.<10% (of desired product)

Conclusion and Recommendations

For the targeted synthesis of 2,2-difluoro-3-methylpentane, deoxyfluorination of 3-methyl-2-pentanone emerges as the most reliable and predictable method. The well-established protocols and the commercial availability of a range of deoxyfluorinating reagents with varying reactivity and safety profiles allow for a tailored approach to this synthesis. While this method requires the preparation of the ketone precursor, the high yields and excellent regioselectivity generally outweigh this drawback. For researchers prioritizing safety, the use of Deoxo-Fluor or newer generation reagents like PyFluor is highly recommended.

The dihydrofluorination of 3-methyl-2-pentyne represents a promising and more atom-economical alternative. The development of gold-catalyzed methods has significantly advanced the feasibility of this approach. However, it requires access to a specialized HF reagent and a gold catalyst, which may not be readily available in all laboratory settings.

Finally, the direct fluorination of 3-methylpentane is not a recommended method for the specific synthesis of 2,2-difluoro-3-methylpentane due to its inherent lack of selectivity. While attractive from a step-economy perspective, the resulting complex mixture of products would necessitate challenging and likely low-yielding purification, rendering it impractical for most applications.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. However, for the reliable and efficient synthesis of 2,2-difluoro-3-methylpentane, the deoxyfluorination of its corresponding ketone remains the gold standard.

References

  • Liu, J., Rong, J., Wood, D. P., Wang, Y., Liang, S. H., & Lin, S. (2024). Co-Catalyzed Hydrofluorination of Alkenes: Photocatalytic Method Development and Electroanalytical Mechanistic Investigation. Journal of the American Chemical Society, 146(7), 4380–4392. [Link]

  • Hammond, G. B., & Xu, B. (2014). Designer HF-based fluorination reagent: highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Electrophilic fluorination. In Wikipedia. [Link]

  • Wikipedia. (2023, August 1). Free-radical halogenation. In Wikipedia. [Link]

  • Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381-14384. [Link]

  • Moon, J., Tcyrulnikov, S., & Sigman, M. S. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 143(23), 8613–8619. [Link]

  • Lu, Z., Zeng, X., Hammond, G. B., & Xu, B. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 139(50), 18202–18205. [Link]

  • Doyle, A. G., & Nielsen, M. C. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. Retrieved from [Link]

  • Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Angewandte Chemie International Edition, 55(47), 14758-14760. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Save My Exams. (2025, January 10). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Bertrand, X., & Paquin, J.-F. (2019). Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Letters, 21(23), 9759-9762. [Link]

  • Wikipedia. (2023, August 1). Free-radical halogenation. In Wikipedia. [Link]

  • Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-based fluorination reagent: highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

  • Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381-14384. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

  • YouTube. (2019, December 14). in the chemical literature: addition of HF to alkenes [Video]. ChemHelpASAP. [Link]

  • Wang, Y., Wen, L., Ling, L., Xing, C., & Lu, L. (2026, February 3). Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Retrieved from [Link]

  • Thieme. (n.d.). 1.2. General Remarks on the Reactivity of Hydrogen Fluoride Reagents. In Science of Synthesis. Retrieved from [Link]

  • MyTutor. (n.d.). 3-methyl pent 2 ene reacts with HBr to form two products. Which of these products is the minor and major product and why? Retrieved from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 5432. [Link]

  • Google Patents. (n.d.). Process for making methyl fluoride. (U.S. Patent No. 4,139,568).
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  • Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-based fluorination reagent: highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

  • Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Angewandte Chemie International Edition, 55(47), 14758-14760. [Link]

  • Organic Syntheses. (2019). Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses, 96, 1-21. [Link]

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  • Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Retrieved from [Link]

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Spectroscopic Characterization and Differentiation of 2,2-Difluoro-3-methylpentane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the gem-difluoro motif (


) is a critical bioisostere for methylene groups (

), offering enhanced metabolic stability and lipophilicity without significant steric perturbation. However, when placed adjacent to a chiral center—as in 2,2-Difluoro-3-methylpentane —spectroscopic characterization becomes non-trivial due to the diastereotopic nature of the fluorine atoms.

This guide provides a technical comparison of the stereoisomers of 2,2-Difluoro-3-methylpentane. Unlike simple achiral fluorocarbons, the asymmetry at C3 renders the two fluorine atoms at C2 magnetically non-equivalent, creating complex second-order coupling patterns even in achiral environments. We detail the spectroscopic signatures required to distinguish the (3R) and (3S) enantiomers and provide validated protocols for their resolution.

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must define the stereochemical relationship. 2,2-Difluoro-3-methylpentane possesses a single stereogenic center at C3.

  • Isomer A: (3R)-2,2-Difluoro-3-methylpentane

  • Isomer B: (3S)-2,2-Difluoro-3-methylpentane

The "Diastereotopic" Trap

A common error in analyzing this molecule is expecting a single signal (or a simple doublet) in


F NMR. Because C3 is chiral, the two fluorine atoms on C2 (

and

) are diastereotopic . They are chemically distinct and will couple to each other (

) and to adjacent protons (

), resulting in a characteristic ABX or AB pattern, regardless of the enantiomeric purity.

IsomerMap Root 2,2-Difluoro-3-methylpentane (C6H12F2) ChiralCenter Chiral Center at C3 (Adjacent to CF2) Root->ChiralCenter Enantiomers Enantiomers (Indistinguishable in Achiral Solvent) ChiralCenter->Enantiomers SpecFeature Spectroscopic Consequence: F(a) and F(b) are Diastereotopic (AB System in 19F NMR) ChiralCenter->SpecFeature Induces R_Iso (3R)-Isomer Enantiomers->R_Iso S_Iso (3S)-Isomer Enantiomers->S_Iso

Figure 1: Structural causality map showing how the C3 chiral center forces magnetic non-equivalence of the C2 fluorines.

Spectroscopic Comparison: Achiral vs. Chiral Conditions

The following data compares the performance of standard (achiral) spectroscopy versus chiral differentiation techniques.

Table 1: Comparative Spectroscopic Signatures
FeatureAchiral Solvent (

)
Chiral Environment (CSA or Chiral GC)
Differentiation Capability None (R and S spectra are identical)High (Distinct signals for R and S)

F NMR Pattern
AB System (

Hz)
Two distinct AB systems (one for R, one for S)

H NMR Pattern
Complex multiplets (overlap likely)Shift dispersion allows integration of R vs S
Primary Utility Structural Confirmation (Connectivity)Enantiomeric Excess (ee%) Determination
Limit of Detection N/A< 0.5% minor enantiomer
Detailed Spectral Prediction ( F NMR)

Based on general organofluorine principles for gem-difluoroalkanes adjacent to a chiral center:

  • Chemical Shift (

    
    ):  Centered typically between -90 and -110 ppm .
    
  • Splitting: The two fluorines will appear as two sets of multiplets separated by a chemical shift difference (

    
     ppm).
    
  • Coupling:

    • Geminal (

      
      ):  Large, typically 240–280 Hz .
      
    • Vicinal (

      
      ):  Coupling to C1-Methyl protons (
      
      
      
      Hz) and C3-Methine proton (
      
      
      Hz).

Experimental Protocols for Differentiation

To distinguish the isomers for drug development (e.g., QC release or metabolic studies), you must use a chiral selector. We recommend two primary workflows.

Method A: F NMR with Chiral Solvating Agent (CSA)

Best for: Rapid R&D screening, no column optimization required. Mechanism: The CSA forms a transient diastereomeric complex with the substrate, inducing a chemical shift difference (


) between the enantiomers.

Protocol:

  • Sample Prep: Dissolve 10 mg of 2,2-Difluoro-3-methylpentane in 0.6 mL of

    
    .
    
  • Baseline Scan: Acquire a standard

    
    F NMR spectrum (min 16 scans) to establish the baseline AB pattern.
    
  • CSA Addition: Add 2–5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or a Europium-based shift reagent like Eu(hfc)

    
     .
    
  • Titration: Shake the tube until dissolved. Acquire the spectrum.

  • Analysis: Look for the "doubling" of the fluorine signals. The original AB quartet will split into two distinct AB quartets (one for the R-isomer complex, one for the S-isomer complex).

  • Calculation: Integration of the corresponding peaks yields the enantiomeric ratio (er).

Method B: Chiral Gas Chromatography (GC-FID)

Best for: Precise quantitative analysis (QC), high throughput. Mechanism: Differential interaction with the chiral stationary phase.

Protocol:

  • Column Selection: Use a cyclodextrin-based capillary column (e.g., Cyclosil-B or Rt-

    
    DEXsa ). The fluorine atoms provide excellent dipole interaction sites for separation.
    
  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Injector: Split mode (20:1), 220°C.

    • Oven Program: Isothermal hold at 40°C for 5 min (to resolve volatile isomers), then ramp 5°C/min to 120°C.

    • Detector: FID at 250°C.

  • Validation: Inject a racemic standard to establish retention times (

    
    ) for both R and S isomers. Calculate resolution (
    
    
    
    ). A value of
    
    
    is required for baseline separation.

Workflow Visualization

The following diagram illustrates the decision process for characterizing these isomers.

Workflow Start Sample: 2,2-Difluoro-3-methylpentane Goal Goal? Start->Goal StructConf Structural Confirmation Goal->StructConf Identity EnantioPurity Enantiomeric Purity (ee%) Goal->EnantioPurity Purity AchiralNMR Standard 19F NMR (CDCl3) StructConf->AchiralNMR ChiralMethod Chiral Method Selection EnantioPurity->ChiralMethod Result1 Observe AB Pattern (Confirms gem-difluoro + chiral center) AchiralNMR->Result1 MethodA Method A: NMR + Pirkle Alcohol (Rapid / No Method Dev) ChiralMethod->MethodA Qual/Semi-Quant MethodB Method B: Chiral GC (Precise / QC Validated) ChiralMethod->MethodB Quant/Routine

Figure 2: Decision tree for selecting the appropriate spectroscopic method based on analytical goals.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Provides foundational data on

    
     coupling constants in gem-difluoroalkanes).
    
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • PubChem Database. 2,2-Difluoro-3-methylpentane (Compound Summary).

Sources

A Comparative Environmental Assessment of 2,2-Difluoro-3-methylpentane and Conventional Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific innovation, particularly within drug development and chemical research, the choice of solvent is a critical yet often overlooked aspect of a process's environmental footprint. As the principles of green chemistry become increasingly integral to sustainable research practices, a thorough evaluation of the environmental impact of all laboratory chemicals is imperative.[1][2][3] This guide provides a comprehensive environmental assessment of 2,2-Difluoro-3-methylpentane, a fluorinated organic solvent, in comparison to a range of conventional solvents commonly employed in research and industry.

The Imperative of Green Solvents in Research and Development

The vast majority of chemical reactions and processes in the pharmaceutical and chemical industries are conducted in a solvent.[4] These solvents are often volatile organic compounds (VOCs) that can contribute to air pollution, and many possess inherent toxicity and persistence in the environment.[5][6][7] The move towards "green solvents" seeks to mitigate these impacts by favoring chemicals that are less hazardous, derived from renewable resources, and readily biodegradable.[2][3] A comprehensive evaluation of a solvent's environmental impact extends beyond its immediate use and considers its entire lifecycle, from synthesis to disposal.[8]

Key Parameters for Environmental Impact Assessment

A robust comparison of solvents necessitates the evaluation of several key environmental indicators:

  • Global Warming Potential (GWP): This metric quantifies the heat-trapping ability of a greenhouse gas relative to carbon dioxide (CO2) over a specific time horizon, typically 100 years.[9]

  • Ozone Depletion Potential (ODP): ODP is a measure of a substance's ability to destroy stratospheric ozone relative to trichlorofluoromethane (CFC-11).[7][10]

  • Volatile Organic Compound (VOC) Classification: VOCs are organic chemicals that have a high vapor pressure at room temperature, allowing them to evaporate into the atmosphere where they can participate in photochemical reactions to form ground-level ozone (smog).[5][11][12]

  • Aquatic Toxicity: This parameter assesses the potential harm a substance can cause to aquatic organisms. It is typically measured as the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50).[13][14]

  • Biodegradability: This refers to the capacity of a substance to be broken down into simpler, non-toxic compounds by microorganisms.[15] It is a critical indicator of a solvent's persistence in the environment.

Comparative Analysis of 2,2-Difluoro-3-methylpentane and Conventional Solvents

The following table summarizes the available environmental data for 2,2-Difluoro-3-methylpentane and a selection of common laboratory solvents. For 2,2-Difluoro-3-methylpentane, the data is largely estimated based on its classification as a hydrofluoroalkane (HFA).

SolventChemical FormulaGWP (100-year)ODPVOC ClassificationAquatic Toxicity (LC50/EC50)Biodegradability
2,2-Difluoro-3-methylpentane C6H12F2 High (Estimated) 0 (Estimated) Likely a VOC Data Not Available Likely Low/Recalcitrant
TolueneC7H8~20YesData availableReadily biodegradable
Xylene (isomers)C8H10Data not available0YesData availableReadily biodegradable
AcetoneC3H6O<10YesLow toxicityReadily biodegradable
IsopropanolC3H8OData not available0YesLow toxicityReadily biodegradable
DichloromethaneCH2Cl290.02YesModerately toxicNot readily biodegradable
n-HexaneC6H14Data not available0YesModerately toxicReadily biodegradable

Note on 2,2-Difluoro-3-methylpentane Data:

  • GWP: As a hydrofluoroalkane, it is expected to have a significant GWP, potentially in the hundreds or thousands, similar to other HFAs used as refrigerants and propellants.[16]

  • ODP: The absence of chlorine or bromine atoms in its structure indicates a likely ODP of zero.

  • VOC: Its volatility suggests it will be classified as a VOC.

  • Aquatic Toxicity & Biodegradability: The presence of carbon-fluorine bonds often increases persistence and can lead to low biodegradability. Its aquatic toxicity is unknown and requires experimental determination.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for novel solvents like 2,2-Difluoro-3-methylpentane, standardized experimental protocols are essential. The following outlines the methodologies for determining key environmental parameters.

Protocol 1: Determination of Ready Biodegradability (OECD 301)

This test provides a screening assessment of a chemical's "ready biodegradability" under aerobic conditions.

Methodology:

  • Preparation of Test Medium: A mineral medium containing a known concentration of the test substance (e.g., 10-20 mg/L) is prepared.

  • Inoculum: The medium is inoculated with a small volume of activated sludge from a domestic wastewater treatment plant.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: The degradation of the test substance is followed by measuring the consumption of dissolved oxygen (BOD) or the production of carbon dioxide.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured values to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% (for CO2 evolution) or >70% (for O2 consumption) within a 10-day window during the 28-day test.

Causality Behind Experimental Choices: The use of a standardized mineral medium ensures that the test substance is the sole carbon source for the microorganisms. The 28-day duration allows for a sufficient period for microbial adaptation and degradation.

Protocol 2: Acute Aquatic Toxicity Testing with Fish (OECD 203)

This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

  • Test Concentrations: A range of concentrations of the test substance are prepared in a suitable dilution water. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the test concentrations for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Trustworthiness of the Protocol: This is a highly standardized and widely accepted protocol for assessing acute aquatic toxicity, ensuring comparability of data across different substances and laboratories.

Visualizing the Path to Sustainable Solvent Selection

The selection of a solvent should be a systematic process that prioritizes environmental and safety considerations alongside performance.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Environmental & Safety Assessment cluster_2 Phase 3: Final Selection A Define Performance Requirements B Identify Potential Solvents A->B C Gather Existing Data (GWP, ODP, Toxicity, etc.) B->C D Data Gap Analysis C->D E Experimental Testing (if needed) D->E Data is lacking F Lifecycle Assessment (LCA) D->F Sufficient data exists E->F G Compare Alternatives F->G H Select Solvent with Optimal Performance and Minimal Environmental Impact G->H

Caption: A logical workflow for the selection of environmentally sustainable solvents.

The Lifecycle of a Solvent: A Holistic View

Understanding the full environmental impact of a solvent requires a lifecycle assessment (LCA), which considers all stages from its production to its end-of-life.

SolventLifecycle cluster_0 Cradle cluster_1 Use Phase cluster_2 Grave A Raw Material Extraction B Solvent Synthesis A->B C Application in Research/Manufacturing B->C D Solvent Recovery & Recycling C->D E Waste Treatment & Disposal C->E D->E F Emissions to Air, Water, & Soil E->F

Caption: A simplified representation of a solvent's lifecycle stages.

Conclusion and Recommendations

The environmental assessment of 2,2-Difluoro-3-methylpentane highlights a significant data gap for this and many other novel solvents. While its hydrofluoroalkane structure suggests a zero ODP, it is also likely to possess a high GWP and exhibit environmental persistence. In contrast, many conventional non-halogenated solvents, while often classified as VOCs, are readily biodegradable and have low GWPs.

For researchers and drug development professionals, the path forward requires a precautionary approach. In the absence of comprehensive environmental data, the use of novel solvents like 2,2-Difluoro-3-methylpentane should be approached with caution. It is strongly recommended that, prior to widespread adoption, experimental determination of its key environmental impact parameters be conducted. By integrating environmental considerations into the earliest stages of research and development, the scientific community can drive innovation that is both effective and sustainable.

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A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting Physicochemical Properties of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

In the vanguard of chemical and pharmaceutical research, the reliance on computational, or in silico, models to predict the physicochemical properties of molecules is not just a matter of convenience—it is a cornerstone of modern, efficient science. Accurate predictions of properties such as boiling point, vapor pressure, and solubility accelerate the design of novel therapeutics and industrial chemicals by allowing for rapid screening and prioritization. This guide provides a robust framework for researchers, scientists, and drug development professionals to validate computational models, using 2,2-Difluoro-3-methylpentane as a case study. We will explore the comparative performance of different modeling paradigms and establish a self-validating protocol to ensure scientific integrity.

The Imperative of Model Validation for Fluorinated Alkanes

Fluorinated alkanes, like 2,2-Difluoro-3-methylpentane, are a class of compounds with significant industrial and research interest. Their unique properties, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond, make them suitable for applications ranging from refrigerants to pharmaceutical intermediates.[1] However, these same unique electronic characteristics can present a challenge for generalized computational models. Therefore, a rigorous validation process is not merely recommended; it is essential to ensure the trustworthiness of predictive data in any research or development pipeline.

The Landscape of Predictive Computational Models

The prediction of molecular properties is typically approached from several distinct computational angles. Each has its own theoretical foundation, computational cost, and domain of applicability.

  • Quantitative Structure-Property Relationship (QSPR) Models : These are statistical models that correlate a molecule's structural or electronic features (descriptors) with a specific property.[2][3][4] They are computationally inexpensive and fast, making them ideal for high-throughput screening. Their predictive power is, however, entirely dependent on the quality and diversity of the data on which they were trained. A QSPR model trained on simple hydrocarbons may not accurately predict the properties of a fluorinated compound without specific parameterization.[5][6]

  • Quantum Mechanical (QM) Methods : Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), calculate properties from the fundamental principles of a molecule's electronic structure.[7] QM methods are computationally intensive but offer a more foundational and often more accurate approach, especially for novel molecules not represented in QSPR training sets.[8][9] They are particularly useful for calculating thermodynamic properties like Gibbs free energy, which can be used to derive vapor pressure.[8]

  • Machine Learning (ML) and AI Models : A newer class of models, including graph convolutional neural networks (GC2NN), leverages complex algorithms to learn structure-property relationships from vast datasets.[10] These models can identify intricate patterns that are missed by traditional QSPR methods and represent the cutting edge of predictive chemistry.[11]

The Foundational Step: Sourcing High-Quality Reference Data

The validation of any predictive model is impossible without a "gold standard" of empirical data. A significant challenge in computational chemistry is the frequent scarcity of high-quality, publicly available experimental data for specific, non-commodity chemicals. For 2,2-Difluoro-3-methylpentane, extensive experimental data is not readily found in public databases like the NIST WebBook.[12][13]

In such cases, a researcher must turn to proprietary databases, the primary literature, or, if necessary, perform the requisite experiments. For the purpose of illustrating the validation workflow in this guide, we will use high-quality computed properties from the PubChem database as our reference values. It is critical to acknowledge that in a real-world research scenario, these would be replaced with rigorously obtained experimental data.

Table 1: Reference Physicochemical Properties for 2,2-Difluoro-3-methylpentane (Computed)

PropertyReference ValueSource (Computation Method)
Molecular Weight ( g/mol )136.18PubChem
XLogP3 (LogP)3.2PubChem (XLogP3)
Boiling Point (°C)104.7PubChem (Cactvs)

Note: These values are computationally derived and serve as placeholders to demonstrate the validation protocol.

A Step-by-Step Protocol for Model Validation

This protocol provides a systematic, self-validating workflow applicable to any computational model. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Molecule Preparation and Conformational Analysis

The first step is to generate an accurate three-dimensional representation of the molecule. For a flexible molecule like 2,2-Difluoro-3-methylpentane, multiple spatial arrangements, or conformers, are possible.

  • Generate 2D and 3D Structures: Use chemical drawing software to create the 2D structure and convert it to a preliminary 3D model.

  • Perform a Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to explore the conformational space and identify low-energy structures.

    • Causality: The molecule's observed properties are a population-weighted average of all its conformers. The lowest-energy conformer is the most abundant and thus has the most significant influence on the bulk properties. Using a high-energy, unrepresentative conformer will lead to inaccurate predictions.

Step 2: High-Level Geometry Optimization

Refine the geometry of the lowest-energy conformer using a more accurate method.

  • Select a QM Method: Choose a suitable QM method and basis set. A common and robust choice for organic molecules is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Run Optimization: Perform a geometry optimization calculation to find the precise minimum-energy structure.

    • Causality: Accurate property prediction relies on an accurate molecular structure. DFT provides a much more precise geometry, accounting for electronic effects that molecular mechanics force fields may approximate poorly, especially with electronegative atoms like fluorine.

Step 3: Property Calculation

Using the optimized 3D structure, calculate the properties of interest using the models you wish to validate.

  • For QSPR/ML Models: Input the molecular structure (often as a SMILES string or SDF file) into the model to generate a prediction.

  • For QM-based Predictions (e.g., Vapor Pressure): This is a multi-step process often involving frequency calculations to determine the Gibbs free energy in both the gas and condensed phases (using a solvation model like COSMO-RS).[8] The difference in free energy is then used to calculate the vapor pressure.

Step 4: Comparative Analysis and Error Quantification

This is the core of the validation process. Objectively compare the model's predictions against the experimental or high-quality reference data.

  • Tabulate Results: Create a clear table comparing predicted values to reference values.

  • Calculate Error Metrics: For each property, calculate the absolute error and percent error.

    • Absolute Error = |Reference Value - Predicted Value|

    • Percent Error = (Absolute Error / |Reference Value|) * 100%

Table 2: Hypothetical Validation of Two Models for Boiling Point Prediction

ModelPredicted Boiling Point (°C)Reference Value (°C)Absolute Error (°C)Percent Error
Generic Alkane QSPR95.2104.79.59.1%
DFT-based Calculation102.5104.72.22.1%

Step 5: Model Acceptance or Refinement

Based on the error analysis, decide if the model's performance is acceptable for your specific application.

  • If Accepted: The model is validated for this class of molecules.

  • If Rejected: The model requires refinement. This could involve retraining a QSPR model with more relevant data (i.e., including other fluorinated compounds) or, for QM methods, employing a higher level of theory (e.g., a larger basis set or a different functional). This iterative process is key to a self-validating system.

Visualizing the Validation Workflow

A clear workflow diagram ensures the process is understandable and repeatable.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_calc Phase 2: Prediction cluster_validate Phase 3: Validation cluster_output Phase 4: Outcome data_source Source Experimental or High-Quality Reference Data mol_struct Generate 3D Molecular Structure comparison Compare: Predicted vs. Reference Data data_source->comparison Reference Properties conf_analysis Conformational Analysis (Find Lowest Energy Conformer) mol_struct->conf_analysis geom_opt Geometry Optimization (DFT) conf_analysis->geom_opt model_select Select Computational Models (e.g., QSPR, DFT-based) geom_opt->model_select prop_calc Calculate Properties of Interest model_select->prop_calc prop_calc->comparison Predicted Properties error_analysis Quantify Error (Absolute Error, % Error) comparison->error_analysis decision Is Error Acceptable? error_analysis->decision model_validated Model Validated (Proceed with Application) decision->model_validated Yes model_refine Refine Model or Method decision->model_refine No model_refine->model_select Iterate

Caption: A systematic workflow for the validation of computational property prediction models.

References

  • Prediction of boiling points of organic compounds by QSPR tools. PubMed, National Library of Medicine.[Link]

  • Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. PubMed, National Library of Medicine.[Link]

  • QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. ResearchGate.[Link]

  • QSPR Models for Predictions and Data Quality Assurances: Melting Point and Boiling Point of Perfluorinated Chemicals. CADASTER.eu.[Link]

  • Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Bentham Science.[Link]

  • Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. Environmental Science: Processes & Impacts, Royal Society of Chemistry.[Link]

  • Density functional theory for the prediction of interfacial properties of molecular fluids within the SAFT-γ coarse-grained approach. PMC, National Library of Medicine.[Link]

  • Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. PMC, National Library of Medicine.[Link]

  • Machine learning for characterizing halogen bonding interactions. PNAS Journals.[Link]

  • 2,2-Difluoro-3-methylheptane | C8H16F2 | CID 145295094. PubChem, National Center for Biotechnology Information.[Link]

  • Improved vapor pressure predictions using group contribution-assisted graph convolutional neural networks (GC2NN). Geoscientific Model Development.[Link]

  • QSPR and GCA Models for Predicting the Normal Boiling Points of Fluorocarbons. The Journal of Physical Chemistry, ACS Publications.[Link]

  • DFT calculation of small molecules for the lundberg lab. NAISS.[Link]

  • 1,2-Difluoro-3-methylpentane | C6H12F2 | CID 18676198. PubChem, National Center for Biotechnology Information.[Link]

  • 1,1-difluoro-3-methylbutane. ChemSynthesis.[Link]

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  • Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv.org.[Link]

  • What computational methods can we use to predict properties of substances? ProtoQSAR.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2,2-Difluoro-3-methylpentane. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedurally-grounded understanding of the chemical's handling and disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

Based on data from similar fluorinated and aliphatic hydrocarbons, we must anticipate the following hazards:

  • Flammability: The pentane backbone suggests the compound is flammable and its vapors may form explosive mixtures with air.[3][4] All ignition sources must be rigorously excluded from handling and storage areas.[3][4]

  • Health Hazards: Contact can cause skin and eye irritation.[3][5] Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness.[5][6][7]

  • Environmental Hazards: Like many halogenated hydrocarbons, this compound is expected to be toxic to aquatic life with long-lasting effects.[3][8] Therefore, release into the environment must be strictly avoided.[8][9]

Table 1: Anticipated Hazard Summary for 2,2-Difluoro-3-methylpentane

Hazard CategoryAnticipated Risk & RationaleRecommended Precaution
Physical Hazard Flammable Liquid and Vapor. Based on the methylpentane structure.[4]Store away from heat, sparks, and open flames. Use explosion-proof equipment.[3][4]
Health Hazard Skin/Eye Irritant. Common to fluorinated hydrocarbons.[5][7]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[10]
Respiratory Tract Irritant. Potential for narcotic effects if inhaled.[5]Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
Environmental Hazard Toxic to aquatic life. A characteristic of many halogenated organic compounds.[3]Prevent any release to drains or waterways. All waste must be collected for proper disposal.[8][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2,2-Difluoro-3-methylpentane in any capacity—including for disposal—ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves. Consult your institution's glove compatibility chart or the manufacturer's data for suitability against fluorinated hydrocarbons.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to prevent skin contact.

Waste Segregation: The Most Critical Step

The foundational principle of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires. 2,2-Difluoro-3-methylpentane is classified as a halogenated organic waste .

The Causality of Segregation:

  • Safety: Prevents dangerous reactions with incompatible waste streams (e.g., oxidizing agents, strong acids/bases).

  • Disposal Efficacy: Halogenated waste requires high-temperature incineration for complete destruction due to the stability of C-F bonds.[1][12] Mixing it with non-halogenated waste complicates and increases the cost of this process.[13]

  • Regulatory Compliance: Environmental regulations mandate the strict separation of different waste categories.[14]

Therefore, you must collect waste 2,2-Difluoro-3-methylpentane in a dedicated container, separate from:

  • Non-Halogenated Organic Waste (e.g., acetone, ethanol, hexane)

  • Aqueous Waste (acidic or basic solutions)

  • Solid Waste (contaminated gloves, paper towels, etc., should be collected in a separate, appropriately labeled solid waste bag)

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for safety and compliance from the point of generation to final pickup.

Step 1: Container Selection and Preparation Select a clean, dry, leak-proof container made of a material compatible with fluorinated hydrocarbons (e.g., glass or high-density polyethylene). Ensure it has a secure, tight-fitting screw cap.[10][15]

Step 2: Labeling - Before the First Drop Affix a "Hazardous Waste" tag to the empty container before adding any waste.[13][15] The label must clearly state:

  • The full chemical name: "Waste 2,2-Difluoro-3-methylpentane"

  • The primary hazards: "Flammable, Irritant"

  • The date of first accumulation.

  • Your name, lab number, and contact information.

Step 3: Waste Accumulation

  • Add waste 2,2-Difluoro-3-methylpentane to the labeled container inside a chemical fume hood.

  • Keep the container closed at all times except when actively adding waste.[13][15] This minimizes vapor release and prevents spills.

  • Store the container in a designated Satellite Accumulation Area (SAA) within your lab. This area must be away from heat and ignition sources and should have secondary containment (e.g., a spill tray).[4][13]

Step 4: Arranging for Final Disposal

  • Do not overfill the container; stop at approximately 80% capacity to allow for vapor expansion.

  • Once the container is full or you have finished the project, contact your institution’s Environmental Health and Safety (EHS) office to schedule a waste pickup.[10] Do not attempt to dispose of the chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process.

G Diagram 1: Disposal Workflow for 2,2-Difluoro-3-methylpentane cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Disposal Start Generate Waste 2,2-Difluoro-3-methylpentane IsHalogenated Is it a Halogenated Organic? Start->IsHalogenated CollectHalogenated Collect in dedicated, labeled HALOGENATED waste container. IsHalogenated->CollectHalogenated Yes CollectNonHalogenated Collect in NON-HALOGENATED waste container. IsHalogenated->CollectNonHalogenated No, Organic CollectAqueous Collect in AQUEOUS waste container. IsHalogenated->CollectAqueous No, Aqueous Store Store container in SAA. Keep closed. Away from ignition sources. CollectHalogenated->Store IsFull Container >80% Full or Project Complete? Store->IsFull ContactEHS Contact EHS Office for Waste Pickup. IsFull->ContactEHS Yes Continue Continue Safe Accumulation IsFull->Continue No Continue->Store

Caption: Disposal Workflow for 2,2-Difluoro-3-methylpentane

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.[10]

  • Ventilate: Ensure the chemical fume hood is operating and increase ventilation if it is safe to do so.

  • Contain: Use an inert absorbent material like sand, vermiculite, or a universal binder to dike the spill.[8][9] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[8][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office. For large spills, call emergency services immediately.[15]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

References

  • Airgas. (2015). Flammable Liquid Mixture Safety Data Sheet.
  • PubChem. (2015). Perfluoro (2-methyl-3-pentanone) Safety Data Sheet.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • BenchChem. (2025). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams.
  • Laboratorium Discounter. (2023). Perfluoro (2-methyl-3-pentanone) 99,95+% extra pure Safety Data Sheet.
  • TCI Chemicals. 3-Methylpentane Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). 3-Methylpentane Safety Data Sheet.
  • European Commission CORDIS. (2025). Chemical Recycling of Fluorochemicals.
  • MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • BenchChem. (2025). Safe Handling and Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid and Related Fluorinated Compounds.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Temple University. Halogenated Solvents in Laboratories.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • International Labour Organization. (2011). Fluorocarbons: Health Hazards.
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.
  • Synquest Labs. 2H-Perfluoro(2-methylpentane) Safety Data Sheet.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane.

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Personal protective equipment for handling 2,2-Difluoro-3-methylpentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 30-Second Safety Brief

Chemical Identity: 2,2-Difluoro-3-methylpentane CAS: 74185-61-8 Formula: C₆H₁₂F₂[1][2]

Immediate Action Required: Treat 2,2-Difluoro-3-methylpentane as a highly flammable, volatile fluorinated solvent . Due to the gem-difluoro substitution on a branched alkane backbone, this compound exhibits high vapor pressure and lipophilicity. It will rapidly penetrate standard laboratory clothing and defat skin upon contact.

The Golden Rules:

  • Zero-Bench Work: All transfers must occur within a certified fume hood.

  • Glove Discipline: Standard nitrile gloves provide only splash protection. For immersion or spill cleanup, use laminated films (Silver Shield/4H).

  • Fire Hazard: In the event of a fire, this compound generates Hydrogen Fluoride (HF) . Do not approach a fire involving this chemical without Self-Contained Breathing Apparatus (SCBA).

Chemical Profile & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

  • Physicochemical Driver: The gem-difluoro group (

    
    ) increases lipophilicity compared to its non-fluorinated analog (3-methylpentane). This allows the solvent to permeate cell membranes and glove materials more aggressively.
    
  • Volatility: With a molecular weight of ~122.18 g/mol and a branched structure, the boiling point is relatively low (estimated range 60–85°C). Vapors will accumulate in low-lying areas (vapor density > 1).

  • Reactivity: While generally stable, fluorinated alkanes can react violently with strong reducing agents (e.g., Lithium Aluminum Hydride) or alkali metals (Na, K) under stress.

Risk Matrix:

Hazard CategoryRating (1-5)Mechanism of Injury
Flammability 4 (High) Low flash point; vapors form explosive mixtures with air.
Inhalation 3 (Mod) Respiratory tract irritation; narcotic effects (dizziness) at high concentrations.
Skin Contact 3 (Mod) Severe defatting; dermatitis; potential for rapid permeation.
Combustion 5 (Critical) Thermal decomposition releases toxic HF and Carbonyl Fluoride (

).

Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations are based on the permeation kinetics of halogenated aliphatic hydrocarbons.

PPE ComponentRecommendationTechnical Rationale
Eye Protection Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient due to high volatility. Goggles prevent vapor absorption into the ocular mucosa.
Hand Protection (Splash) Disposable Nitrile (Min 5 mil)Double-gloving recommended. Change immediately upon splash. Breakthrough time is likely <15 mins.[3]
Hand Protection (Spill) Laminate Film (Silver Shield/4H)Required for spill cleanup or prolonged handling. Nitrile/Latex will degrade or swell rapidly.
Body Protection Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) may melt onto skin during a flash fire. Use 100% cotton or Nomex/FR-treated cotton.
Respiratory Fume Hood (Face velocity 100 fpm)Primary Control. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Protocol: Safe Transfer & Handling

Objective: Transfer 50 mL of 2,2-Difluoro-3-methylpentane from stock bottle to reaction vessel without vapor release.

Methodology: Use a Cannula or Syringe Transfer technique. Open pouring is prohibited due to static discharge risks and vapor generation.[4]

Workflow Visualization

G cluster_hood Fume Hood Boundary (Sash at 18 inches) Stock Stock Bottle (Septum Sealed) Syringe Gas-Tight Syringe (Glass/PTFE) Stock->Syringe 2. Withdraw Liquid InertGas Inert Gas Line (N2/Ar Balloon) InertGas->Stock 1. Equalize Pressure Reactor Reaction Vessel (Under N2) Syringe->Reactor 3. Slow Injection Waste Halogenated Waste Container Syringe->Waste 4. Flush Residuals

Caption: Closed-system transfer logic to prevent vapor escape and static ignition.

Step-by-Step Procedure
  • Preparation:

    • Secure the stock bottle and receiving vessel in the fume hood.

    • Ground the vessels if transferring large volumes (>1L) to prevent static buildup.

    • Insert a needle connected to an inert gas source (Nitrogen or Argon) into the stock bottle septum to prevent vacuum lock.

  • Withdrawal:

    • Use a glass/PTFE gas-tight syringe. Avoid plastic syringes (polypropylene) as fluorinated solvents can leach plasticizers, contaminating your sample.

    • Slowly withdraw the required volume.

  • Transfer:

    • Inject the liquid into the reaction vessel along the side wall to minimize splashing and static generation.

    • Immediately recap the stock bottle.

  • Decontamination:

    • Flush the syringe with acetone or a compatible non-halogenated solvent into the halogenated waste stream.

    • Place contaminated gloves in a sealed bag before disposal.

Emergency Response & Disposal

Spill Response (Small Scale < 100 mL)
  • Alert: Announce the spill to labmates.

  • Ventilate: Ensure fume hood "Emergency Purge" is active.

  • PPE Upgrade: Don Silver Shield gloves.

  • Absorb: Use inert absorbent pads (polypropylene) or vermiculite. Do NOT use paper towels (fire hazard).

  • Collect: Place absorbed material in a sealable bag/container labeled "Hazardous Waste - Flammable/Toxic".

Disposal Protocol
  • Waste Stream: Halogenated Organic Solvents .

    • Critical: Do not mix with acid waste or non-halogenated solvents if possible, as this complicates incineration.

  • Labeling: Clearly mark the container with "Contains Fluorinated Hydrocarbons" and "Flammable".

References

  • BuyersGuideChem. (2023). 2,2-Difluoro-3-methylpentane Properties & Suppliers (CAS 74185-61-8).[1][2][5][6] Retrieved from [Link]

  • Airgas. (2017).[7] Safety Data Sheet: Flammable Gas Mixtures (Fluorinated Alkane Handling). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: 2,2-Difluoro-3-methylheptane (Homolog Reference). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.